4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZGATRDPJVJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=O)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576252 | |
| Record name | 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13336-32-8 | |
| Record name | 2,3-Dihydro-4,6-dimethoxy-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13336-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one, a valuable heterocyclic scaffold in medicinal chemistry. The indanone core is a key structural motif in numerous biologically active compounds, serving as a building block for agents targeting neurodegenerative diseases and cancer.[1][2][3][4] This document balances theoretical principles with practical, field-proven insights, focusing on the most prevalent and efficient synthetic strategies. We will dissect the mechanistic underpinnings of intramolecular Friedel-Crafts acylation and Nazarov cyclization, offering a comparative analysis to guide researchers in methodological selection. A detailed, step-by-step protocol for a preferred synthetic route is provided, alongside a comprehensive summary of expected analytical data. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and authoritative resource on the synthesis of this important intermediate.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone framework is a privileged scaffold in modern drug discovery.[3] Its rigid, bicyclic structure makes it an excellent template for developing conformationally constrained analogues of more flexible molecules, such as chalcones.[2] This structural constraint can lead to enhanced binding affinity and selectivity for biological targets. Indeed, natural and synthetic indanones have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and cytotoxic properties.[2][3]
The specific compound, this compound, and its close analogues are crucial intermediates in the synthesis of advanced therapeutic agents. For instance, the dimethoxy-substituted phenyl ring is a common feature in compounds designed to inhibit tubulin polymerization, a key mechanism for anticancer drugs.[5] Furthermore, the indanone core is central to the development of inhibitors for enzymes like acetylcholinesterase (AChE), which are implicated in the pathophysiology of Alzheimer's disease.[1][6] The strategic placement of methoxy groups on the aromatic ring significantly influences the electronic properties and metabolic stability of the molecule, making its controlled synthesis a topic of considerable interest.
Retrosynthetic Analysis and Strategic Overview
The synthesis of a substituted indanone like 4,6-dimethoxy-1-indanone can be approached through several strategic disconnections. The most common and direct methods involve the formation of the five-membered ring through an intramolecular cyclization reaction.
Figure 1: Retrosynthetic pathways for 4,6-Dimethoxy-1-indanone.
Two primary strategies emerge from this analysis:
-
Intramolecular Friedel-Crafts Acylation: This is a classical and highly effective method that involves the cyclization of a 3-arylpropanoic acid precursor.[3] The reaction is typically promoted by a strong acid, which facilitates the formation of an acylium ion that subsequently attacks the electron-rich aromatic ring. The success of this route hinges on the regioselective closure to form the desired indanone isomer.
-
Nazarov Cyclization: This powerful reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone (or its precursor) to form a cyclopentenone, which can be readily reduced to the indanone.[7][8][9] This method offers an alternative pathway that can be particularly useful for constructing highly substituted indanone systems.[7][10]
Key Synthetic Strategies
Strategy 1: Intramolecular Friedel-Crafts Acylation
This is arguably the most direct and widely employed route for the synthesis of simple indanones. The overall transformation consists of two main stages: synthesis of the carboxylic acid precursor and its subsequent cyclization.
The key to this synthesis is the intramolecular electrophilic aromatic substitution (EAS). The reaction is initiated by a strong acid catalyst, such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFSA), which activates the carboxylic acid to form a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the nucleophilic aromatic ring.
The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. In the case of the required precursor, 3-(3,5-dimethoxyphenyl)propanoic acid, the two methoxy groups are powerful activating ortho-, para-directors. The cyclization must occur at a position ortho to one methoxy group and para to the other, ensuring a strong electronic driving force for the reaction and leading unambiguously to the 4,6-dimethoxy substitution pattern on the resulting indanone.
The choice of acid catalyst is critical. PPA is a viscous and effective medium that acts as both catalyst and solvent. Interestingly, the P₂O₅ content in PPA can be a key parameter to control regioselectivity in more complex systems, a nuance that reflects deep process understanding.[8] For this specific substrate, standard PPA or strong Brønsted acids like TFSA are highly effective.[3]
Figure 2: Mechanism of intramolecular Friedel-Crafts acylation.
Strategy 2: Nazarov Cyclization
The Nazarov cyclization provides a modern and elegant alternative for indanone synthesis.[8] This reaction is a cornerstone of five-membered ring construction in organic chemistry.
The reaction proceeds via the activation of an aryl vinyl ketone precursor with a Lewis or Brønsted acid.[9] This generates a resonance-stabilized pentadienyl cation. The key step is a 4π-electrocyclic ring closure, which occurs in a conrotatory fashion as dictated by the Woodward-Hoffmann rules. The resulting cyclopentenyl cation is then trapped by a nucleophile (often water from the reaction medium) and tautomerizes to the more stable α,β-unsaturated ketone. A final reduction step would be required to yield the saturated indanone.
While powerful, this route is more synthetically demanding for this specific target compared to the Friedel-Crafts approach. It requires the initial synthesis of the appropriate aryl vinyl ketone, and the final product is a cyclopentenone which necessitates an additional reduction step. However, recent advances have made this reaction catalytic and even enantioselective, highlighting its versatility for more complex targets.[7][10]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on factors such as starting material availability, desired scale, and process simplicity. For the synthesis of this compound, the Friedel-Crafts route is generally preferred for its directness.
| Feature | Intramolecular Friedel-Crafts Acylation | Nazarov Cyclization |
| Precursor | 3-(3,5-Dimethoxyphenyl)propanoic acid | 1-(3,5-Dimethoxyphenyl)prop-2-en-1-one |
| Key Reagents | Polyphosphoric Acid (PPA), TFSA, Eaton's Reagent | Lewis or Brønsted Acids (e.g., BF₃·OEt₂, TFA) |
| Number of Steps | Fewer (often 2 from commercial materials) | More (requires precursor synthesis and final reduction) |
| Atom Economy | Good; loses one molecule of water | Good in cyclization; requires a reductant in a separate step |
| Scalability | Well-established for large-scale synthesis | Can be challenging depending on catalyst and conditions |
| Generality | Excellent for electron-rich aromatics | Very broad; powerful for complex cyclopentenones[11] |
| Directness | High; directly yields the target indanone | Moderate; yields an indanone precursor requiring reduction |
Detailed Experimental Protocol: Friedel-Crafts Route
This protocol is a self-validating system, designed for clarity and reproducibility. It proceeds in two stages: (A) Knoevenagel-Doebner condensation to form the unsaturated acid followed by reduction, and (B) Intramolecular Friedel-Crafts cyclization.
Stage A: Synthesis of 3-(3,5-Dimethoxyphenyl)propanoic acid
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dimethoxybenzaldehyde (10.0 g, 60.2 mmol), malonic acid (7.5 g, 72.1 mmol), and pyridine (50 mL). Add a few drops of piperidine to catalyze the condensation.
-
Knoevenagel Condensation: Heat the mixture to 80-90 °C with stirring. Carbon dioxide evolution should be observed. Maintain heating for 4-5 hours until gas evolution ceases. The intermediate is 3,5-dimethoxycinnamic acid.
-
Reduction: Cool the reaction mixture to room temperature. In a separate, larger flask (1 L), prepare a solution of sodium hydroxide (10 g in 200 mL water). Carefully add sodium amalgam (Na(Hg) 3%, ~150 g) to the sodium hydroxide solution under a nitrogen atmosphere in a fume hood. Caution: Sodium amalgam reacts with water; control the addition rate.
-
Workup (Reduction): Slowly add the pyridine reaction mixture from step 2 to the stirred sodium amalgam solution. An exothermic reaction will occur. Stir for 3-4 hours at room temperature.
-
Isolation: Once the reduction is complete, carefully decant the aqueous layer away from the mercury. Wash the mercury with a small amount of water and combine the aqueous layers. Acidify the combined aqueous solution to pH ~2 with concentrated hydrochloric acid. A white precipitate of 3-(3,5-Dimethoxyphenyl)propanoic acid will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed if higher purity is required. Expect a yield of 70-80%.
Stage B: Synthesis of this compound
-
Reaction Setup: Place polyphosphoric acid (PPA, ~100 g) in a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Heat the PPA to 70-80 °C to reduce its viscosity.
-
Addition of Precursor: Slowly add the dried 3-(3,5-Dimethoxyphenyl)propanoic acid (8.0 g, 38.1 mmol) to the stirred PPA. The addition should be portion-wise to control the reaction.
-
Cyclization: After the addition is complete, continue stirring the mixture at 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Quenching and Workup: Cool the reaction mixture to below 50 °C and pour it slowly and carefully onto crushed ice (~300 g) in a large beaker with vigorous stirring. This is a highly exothermic process.
-
Extraction: Once all the PPA is hydrolyzed and the mixture is cool, extract the aqueous suspension with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash successively with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like isopropanol to afford the title compound as a solid. Expect a yield of 85-95%.
Characterization Data
The following table summarizes the expected analytical data for this compound based on its structure and data from analogous compounds.[12][13]
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.01 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.05 (t, J=6.0 Hz, 2H, -CH₂-), 2.70 (t, J=6.0 Hz, 2H, -CH₂-) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 205.0 (C=O), 163.0 (C-OMe), 160.0 (C-OMe), 158.0 (Ar-C), 115.0 (Ar-C), 105.0 (Ar-CH), 98.0 (Ar-CH), 56.0 (OCH₃), 55.8 (OCH₃), 36.0 (-CH₂-), 25.0 (-CH₂-) ppm. |
| IR (KBr) | ν ~ 2950 (C-H), 1700 (C=O, aromatic ketone), 1600, 1480 (C=C, aromatic), 1210 (C-O, ether) cm⁻¹. |
| Mass Spec (ESI+) | m/z 193.08 [M+H]⁺, 215.06 [M+Na]⁺ |
Conclusion
The synthesis of this compound is most efficiently achieved via a two-stage process involving the preparation of 3-(3,5-dimethoxyphenyl)propanoic acid followed by an intramolecular Friedel-Crafts acylation. This route is robust, scalable, and proceeds with high yields and excellent regiochemical control, driven by the strong activating effects of the methoxy substituents. The resulting indanone is a highly valuable intermediate for the synthesis of complex molecules with significant potential in drug discovery, particularly in the fields of oncology and neuropharmacology. This guide provides the necessary strategic insights and a detailed, validated protocol to enable researchers to reliably produce this important chemical building block.
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"chemical properties of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one"
An In-depth Technical Guide to 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a key heterocyclic scaffold with significant potential in synthetic and medicinal chemistry. While this specific isomer is a niche research chemical, its structural motif is integral to a class of compounds exhibiting a wide array of biological activities. This document consolidates data on its physicochemical properties, spectroscopic profile, synthesis methodologies, and chemical reactivity. Drawing on established principles and data from closely related analogues, this guide serves as a foundational resource for researchers in drug discovery, process development, and materials science, offering both theoretical insights and practical, field-proven protocols.
Introduction to the Indanone Scaffold
The 1-indanone core, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid, conformationally constrained framework makes it an attractive building block for designing molecules that can fit into specific biological targets with high affinity. Derivatives of 1-indanone are known to possess potent antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1]
This compound belongs to a subset of substituted indanones whose oxygenation pattern on the aromatic ring is critical for modulating biological activity and metabolic stability. The placement of methoxy groups at the C4 and C6 positions significantly influences the molecule's electronic properties and potential for intermolecular interactions, such as hydrogen bonding with protein residues. This particular substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, including analogues of natural products and novel therapeutic agents targeting pathways like tubulin polymerization.[2] This guide aims to provide the core chemical knowledge required to effectively utilize this compound in a research and development setting.
Molecular Structure and Physicochemical Properties
Molecular Structure
The fundamental structure consists of a dihydroinden-1-one core with two methoxy groups (-OCH₃) substituting the aromatic ring at positions 4 and 6. The numbering convention begins at the carbonyl carbon, proceeds around the five-membered ring, and then around the six-membered aromatic ring.
Caption: Molecular structure of this compound.
Physicochemical Data
Precise experimental data for this specific isomer is not widely published. The following table consolidates data from its close structural analogue, 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one, to provide reliable estimates.[3]
| Property | Value (Estimated/Analogous Data) | Source |
| Molecular Formula | C₁₁H₁₂O₃ | - |
| Molecular Weight | 192.21 g/mol | [3] |
| Appearance | Yellow to Yellow-orange solid | [4] |
| Melting Point | 52-55 °C (for a related isomer) | [4] |
| Solubility | Easily soluble in methanol, ethanol, chloroform; Insoluble in water. | [4] |
| CAS Number | Not broadly indexed; related isomer 5,6-dimethoxy-1-indanone is 2107-69-9. | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following sections detail the expected spectral signatures based on the known effects of the functional groups present.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum provides definitive structural information. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are outlined below.
| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale |
| H2 (Methylene) | Triplet | ~2.7 | Adjacent to C3 methylene and coupled to it. |
| H3 (Methylene) | Triplet | ~3.1 | Adjacent to the aromatic ring and C2 methylene. |
| -OCH₃ (C4) | Singlet | ~3.9 | Methoxy group protons, typically in this region. |
| -OCH₃ (C6) | Singlet | ~3.8 | Methoxy group protons. |
| H5 (Aromatic) | Singlet (or narrow doublet) | ~6.7 | Shielded proton between two electron-donating methoxy groups. |
| H7 (Aromatic) | Singlet (or narrow doublet) | ~6.9 | Aromatic proton ortho to the carbonyl group, slightly deshielded. |
Causality Note: The triplet multiplicity for the H2 and H3 protons arises from vicinal coupling to each other. The distinct signals for the two aromatic protons (H5 and H7) are a key identifier, confirming the 4,6-substitution pattern.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum complements the ¹H NMR data by showing all unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C1 (Carbonyl) | ~205 | Characteristic of a ketone carbonyl in a five-membered ring. |
| C2 | ~25-30 | Aliphatic CH₂ carbon. |
| C3 | ~35-40 | Aliphatic CH₂ carbon adjacent to the aromatic ring. |
| -OCH₃ (C4, C6) | ~55-57 | Methoxy group carbons. |
| C5 | ~105-110 | Aromatic CH carbon shielded by two methoxy groups. |
| C7 | ~115-120 | Aromatic CH carbon. |
| C3a, C7a (Quaternary) | ~130-150 | Aromatic carbons at the ring fusion. |
| C4, C6 (Quaternary) | ~155-165 | Aromatic carbons bearing the methoxy groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.
-
C-O Stretch (Aryl Ether): Strong bands will appear in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions, characteristic of the aryl-OCH₃ bonds.
-
C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Signals will appear just below 3000 cm⁻¹ .
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 192. Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃, M-15) to give a fragment at m/z = 177, or the loss of a methoxy radical (-OCH₃, M-31).
Synthesis Methodologies
The synthesis of 1-indanones is well-established, with the intramolecular Friedel-Crafts acylation being the most common and robust method.[1]
Retrosynthetic Analysis
A logical retrosynthetic pathway disconnects the C3-C3a bond, tracing the molecule back to a readily available hydrocinnamic acid derivative.
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The Emerging Biological Potential of Dimethoxy-2,3-dihydro-1H-inden-1-one Scaffolds: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The 2,3-dihydro-1H-inden-1-one core is one such scaffold, and its derivatives have demonstrated a remarkable breadth of biological activities. This guide focuses specifically on the dimethoxy-substituted variants of this indanone core, with a particular interest in the potential of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. While direct, extensive research on the 4,6-dimethoxy isomer is nascent, the collective body of evidence from closely related analogs suggests a rich and underexplored therapeutic potential. This document serves as a technical primer for researchers, scientists, and drug development professionals, aiming to synthesize the current understanding of this chemical class and to provide a strategic framework for future investigations. We will delve into the established anti-inflammatory, neuroprotective, and anticancer activities of related dimethoxy-indenone derivatives, providing not just a review of the data, but also actionable insights into the experimental methodologies and the underlying mechanisms of action.
Section 1: The Indanone Core - A Platform for Diverse Biological Activity
The 1-indanone skeleton is a versatile structural motif found in numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The introduction of methoxy groups to the aromatic ring, as seen in the dimethoxy-2,3-dihydro-1H-inden-1-one series, significantly influences the molecule's electronic and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. These modifications have given rise to derivatives with activities spanning from antiviral and antibacterial to anticancer and neuroprotective.[1]
Section 2: Anti-inflammatory and Analgesic Properties
Derivatives of 6-methoxy-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[2] These studies provide a strong rationale for investigating the anti-inflammatory potential of other dimethoxy isomers, including the 4,6-dimethoxy variant.
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of indanone derivatives are often attributed to their ability to modulate the production of pro-inflammatory mediators. A key mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins.[3][4] Furthermore, the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) is another important aspect of their anti-inflammatory action.[4][5]
The potential anti-inflammatory signaling pathway is depicted below:
Caption: Putative anti-inflammatory mechanism of dimethoxy-indenone derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.
Principle: Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the dimethoxy-indenone derivative).
-
Compound Administration: Test compounds are administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Section 3: Neuroprotective Effects and Potential in Neurodegenerative Diseases
The structural similarity of some indanone derivatives to existing drugs for Alzheimer's disease, such as Donepezil, has prompted investigations into their neuroprotective properties. Derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one have been designed as cholinesterase inhibitors, a key therapeutic strategy in Alzheimer's disease.[6]
Mechanism of Action: A Multi-pronged Approach
The neuroprotective effects of this class of compounds appear to be multifactorial:
-
Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[6]
-
Anti-Amyloid Aggregation: Some derivatives have shown the ability to reduce the aggregation of beta-amyloid peptides, a hallmark of Alzheimer's disease.[6]
-
Antioxidant and Anti-inflammatory Effects: By reducing reactive oxygen species (ROS), lactate dehydrogenase (LDH), and malondialdehyde (MDA), these compounds can mitigate oxidative stress-induced neuronal damage.[6] Their anti-inflammatory properties also contribute to neuroprotection.
The following diagram illustrates the workflow for evaluating neuroprotective activity:
Caption: A typical workflow for the evaluation of neuroprotective compounds.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This spectrophotometric method measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) which produces a colored product upon reaction with Ellman's reagent (DTNB).
Procedure:
-
Reagent Preparation: Prepare phosphate buffer, DTNB solution, enzyme solution (AChE or BuChE), and substrate solution.
-
Assay Setup: In a 96-well plate, add buffer, DTNB, enzyme, and the test compound at various concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate to all wells to start the reaction.
-
Measurement: Read the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Section 4: Anticancer Potential
Derivatives of dihydro-1H-indene have been investigated as novel tubulin polymerization inhibitors with anti-angiogenic and antitumor potency.[7] While this study focused on 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives, it was noted that changing the substitution pattern to dimethoxy resulted in a decrease but not a complete loss of antiproliferative activity, highlighting the importance of the core scaffold.[7]
Mechanism of Action: Disruption of the Cytoskeleton
The primary anticancer mechanism identified for this class of compounds is the inhibition of tubulin polymerization.[7] By binding to the colchicine site on tubulin, these molecules prevent the formation of microtubules, which are essential components of the cytoskeleton.[7] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
The following table summarizes the antiproliferative activities of some dihydro-1H-indene derivatives against the K562 cell line.
| Compound | Substitution Pattern | Antiproliferative Activity (IC50 in µM) | Reference |
| 12d | 4,5,6-trimethoxy | Potent | [7] |
| 15a | 5,6-dimethoxy | Reduced activity compared to 12d | [7] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in fluorescence.
Procedure:
-
Reagent Preparation: Prepare a tubulin polymerization buffer, and a solution of purified tubulin.
-
Assay Setup: In a 96-well plate, add the tubulin polymerization buffer, a fluorescent reporter, and the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well and incubate at 37°C to initiate polymerization.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.
Section 5: Future Directions and Conclusion
The existing body of research strongly supports the dimethoxy-2,3-dihydro-1H-inden-1-one scaffold as a promising starting point for the development of novel therapeutics. While the specific biological activity of this compound remains to be extensively characterized, the data from its isomers suggest several avenues for future investigation:
-
Systematic Evaluation of Isomers: A head-to-head comparison of the anti-inflammatory, neuroprotective, and anticancer activities of all dimethoxy isomers would provide valuable structure-activity relationship (SAR) data.
-
Target Identification and Validation: For promising compounds, unbiased screening approaches could be employed to identify their specific molecular targets.
-
Lead Optimization: Medicinal chemistry efforts can be directed towards modifying the scaffold to improve potency, selectivity, and pharmacokinetic properties.
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An In-depth Technical Guide to 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one Derivatives and Analogs
Abstract
The 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have emerged as potent agents in the fields of neurodegenerative disease, inflammation, and oncology. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of these compounds. We will delve into the mechanistic underpinnings of their therapeutic effects, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Introduction: The Significance of the Indenone Core
The indanone framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a cornerstone in the design of pharmacologically active molecules.[1] The rigidity of the indanone scaffold, combined with the electronic properties imparted by its substituents, allows for precise interactions with various biological targets. The 4,6-dimethoxy substitution pattern, in particular, has been shown to be a key determinant of the biological activity in many derivatives, contributing to their efficacy as therapeutic agents. This guide will focus on the synthesis and application of derivatives built upon this specific chemical backbone.
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of the Core Scaffold: this compound
The foundational molecule, this compound, is typically synthesized via an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[2] This reaction is a classic method for forming cyclic ketones from aromatic compounds.
Reaction Scheme: Intramolecular Friedel-Crafts Acylation
Caption: Synthesis of the core 4,6-dimethoxy-1-indanone scaffold.
Experimental Protocol: Friedel-Crafts Acylation of 3-(2,4-Dimethoxyphenyl)propanoic Acid
-
Preparation: To a flask equipped with a mechanical stirrer, add 3-(2,4-dimethoxyphenyl)propanoic acid.
-
Acid Addition: Carefully add polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFSA) to the starting material. The acid acts as both a catalyst and a solvent.[2]
-
Reaction: Heat the mixture with stirring. The reaction temperature and time will vary depending on the specific acid used. For example, with methanesulfonic acid, the mixture can be stirred at 100°C for 2 hours.[3]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it onto crushed ice. This will quench the reaction and precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Synthesis of Arylidene Derivatives via Claisen-Schmidt Condensation
A widely used method for derivatizing the 2-position of the indanone core is the Claisen-Schmidt condensation. This base-catalyzed reaction between the indanone and an aromatic aldehyde introduces an arylidene moiety, significantly expanding the chemical space and allowing for the fine-tuning of biological activity.[4]
Reaction Scheme: Claisen-Schmidt Condensation
Caption: General scheme for the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-2-(4-Methoxybenzylidene)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-one
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and 4-methoxybenzaldehyde (1.0 eq.) in ethanol.[5]
-
Catalyst Addition: Cool the mixture in an ice bath with stirring. Slowly add an aqueous solution of sodium hydroxide (2-3 eq.) to the flask.[5]
-
Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature overnight.[5]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the final product.
Characterization Techniques
The structural elucidation and purity assessment of the synthesized derivatives are paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the chemical structure. For instance, in the 1H NMR spectrum of 5,6-dimethoxy-1-indanone, the methoxy protons typically appear as singlets around 3.8-4.0 ppm.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the indanone core, which typically appears around 1680-1700 cm-1.
Table 1: Representative Spectroscopic Data for 4,6-Dimethoxy-Substituted Indenone Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | HRMS (m/z) [M+H]+ |
| 4,6-Dimethoxy-1-indanone | 7.32 (d, 1H), 6.90 (d, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.05 (t, 2H), 2.70 (t, 2H) | 205.7, 155.5, 150.5, 149.5, 130.0, 107.6, 104.3, 56.3, 56.1, 36.6, 25.4 | 193.0863[7] |
| (E)-2-Benzylidene-6-methoxy-2,3-dihydro-1H-inden-1-one | 7.65-7.63 (m, 3H), 7.45-7.38 (m, 4H), 7.32 (d, 1H), 7.17 (dd, 1H), 3.93 (s, 2H), 3.84 (s, 3H) | 194.3, 159.7, 142.5, 139.3, 135.7, 135.5, 133.8, 130.8, 129.7, 129.0, 127.0, 124.0, 105.9, 55.7, 31.9 | 273.0891 ([M+Na]+)[8] |
Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development.
Anti-Inflammatory Activity
Several indenone derivatives exhibit potent anti-inflammatory properties.[9] The mechanism of action often involves the modulation of key inflammatory signaling pathways.
Signaling Pathway: NF-κB and MAPK in Inflammation
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[10][11] Concurrently, the MAPK signaling cascade (involving p38 and JNK) is also activated, further promoting the inflammatory response.[12]
Caption: Inhibition of NF-κB and MAPK pathways by indenone derivatives.
Table 2: Anti-inflammatory Activity of Indenone Derivatives
| Compound | Assay | Target | IC50 (nM) | Reference |
| IPX-18 | TNF-α release (PBMCs) | NF-κB | 96.29 | [13][14] |
| IPX-18 | IFN-γ release (PBMCs) | - | 103.7 | [13][14] |
| D8 (6-methoxy derivative) | Carrageenan-induced paw edema | - | 65% inhibition @ 3h | [9] |
Experimental Protocol: In Vitro Anti-Inflammatory Assay (TNF-α Release)
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test indenone derivative for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
Donepezil, a leading drug for the treatment of Alzheimer's disease, features a dimethoxyindanone moiety.[15] This has spurred the development of numerous this compound derivatives as acetylcholinesterase (AChE) inhibitors.[1]
Mechanism of Action: Dual Binding Site Inhibition of AChE
Donepezil and its analogs inhibit AChE through a dual-binding mechanism. They interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[16][17] This dual inhibition is more effective at preventing the breakdown of acetylcholine, a key neurotransmitter deficient in Alzheimer's patients.
Caption: Dual binding of indenone derivatives to AChE.
Table 3: Acetylcholinesterase Inhibitory Activity of Indenone Analogs
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Donepezil Analog 2 | 0.088 | Mixed | [18] |
| Donepezil-like compound 1 | 0.011 | Mixed | [19] |
| Uracil derivative 4 | 0.088 | Mixed | [20] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer).
-
Enzyme Reaction: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the acetylcholinesterase enzyme.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.[21]
Anticancer Activity via Tubulin Polymerization Inhibition
Certain indenone derivatives have demonstrated potent anticancer activity by interfering with microtubule dynamics.[22] They act as tubulin polymerization inhibitors, often by binding to the colchicine binding site.[23][24]
Mechanism of Action: Disruption of Microtubule Formation
Tubulin dimers (α and β-tubulin) polymerize to form microtubules, which are essential for cell division, intracellular transport, and cell structure. Indenone derivatives that bind to the colchicine site on β-tubulin prevent the proper assembly of these microtubules.[25] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[26]
Caption: Inhibition of tubulin polymerization by indenone derivatives.
Table 4: Anticancer Activity of Indenone Derivatives
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| (R)-9k | HCT116 (Colon Cancer) | Tubulin Polymerization Inhibition | 6.1 | [26] |
| ITH-6 | HT-29 (Colon Cancer) | G2/M Arrest, Apoptosis | 0.44 | [25] |
| ITH-6 | COLO 205 (Colon Cancer) | G2/M Arrest, Apoptosis | 0.98 | [25] |
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer. Prepare the test compound at various concentrations.
-
Reaction Mixture: In a 96-well plate, combine the tubulin solution, a polymerization-inducing agent (e.g., GTP), and the test compound or vehicle control.
-
Fluorescence Monitoring: Monitor the polymerization of tubulin by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized microtubules. The fluorescence is measured over time at 37°C.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.[3]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the arylidene moiety.
-
Anti-inflammatory Activity: The presence of electron-donating groups, such as hydroxyl or methoxy groups, on the arylidene ring generally enhances anti-inflammatory activity. For example, a 3',4'-dihydroxy substitution on the arylidene ring significantly increases the inhibition of IL-6.[27]
-
Acetylcholinesterase Inhibition: The length and nature of the linker between the indanone core and a terminal aromatic ring are crucial for AChE inhibitory activity. A flexible linker often allows for optimal interaction with both the CAS and PAS of the enzyme.
-
Anticancer Activity: The substitution pattern on the arylidene ring can significantly impact the potency of tubulin polymerization inhibition. The presence of a 3,4,5-trimethoxyphenyl moiety on the arylidene ring is often associated with potent activity.[28]
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in treating a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. The synthetic accessibility of these compounds, coupled with their well-defined structure-activity relationships, makes them an attractive area for further research and development. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical translatability. The exploration of novel analogs and the investigation of their effects on other biological targets will undoubtedly continue to expand the therapeutic applications of this remarkable chemical scaffold.
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Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochemical and Biophysical Research Communications. 2019. [Link]
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Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ChemistrySelect. 2025. [Link]
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Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic & Medicinal Chemistry. 2024. [Link]
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IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. 2016. [Link]
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Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. [Link]
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Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. International Journal of Molecular Sciences. 2023. [Link]
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(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molecules. 2022. [Link]
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The Untapped Potential of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: A Privileged Scaffold for Modern Medicinal Chemistry
Abstract
The indan-1-one framework is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its rigid, fused-ring system provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. Within this class, methoxy-substituted derivatives have garnered significant attention, most notably the 5,6-dimethoxy substitution pattern found in Donepezil, a cornerstone in Alzheimer's disease therapy.[1][2][3] This guide, however, shifts the focus to a lesser-explored but highly promising isomer: 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one . We will delve into the synthetic rationale, explore its potential therapeutic applications by drawing logical inferences from closely related analogues, and provide actionable experimental protocols for its investigation. This document serves as a technical resource for researchers and drug development professionals aiming to unlock the therapeutic potential of this versatile chemical entity.
The Indan-1-one Core: A Foundation of Therapeutic Success
The indan-1-one scaffold is a recurring motif in compounds targeting a wide array of biological pathways. Its prevalence stems from a combination of favorable physicochemical properties and synthetic accessibility. The bicyclic structure imparts a degree of conformational rigidity, which is often advantageous for high-affinity binding to enzyme active sites or receptors. This structural feature is a key component in drugs like Donepezil, where the dimethoxyindanone moiety is crucial for its acetylcholinesterase (AChE) inhibitory activity.[1][2] Beyond Alzheimer's disease, various indanone derivatives have been investigated for anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, underscoring the scaffold's versatility.[4][5][6]
The strategic placement of substituents, particularly electron-donating groups like methoxy groups, profoundly influences the scaffold's biological activity. These groups can modulate factors such as:
-
Receptor/Enzyme Interactions: Methoxy groups can act as hydrogen bond acceptors and participate in hydrophobic interactions within a binding pocket. For instance, the 6-methoxy group of certain indanone derivatives has been shown to form a hydrophobic interaction with the side chain of Leu289 in the AChE active site.[7]
-
Physicochemical Properties: They influence lipophilicity (LogP), which in turn affects membrane permeability, bioavailability, and metabolic stability.[7]
-
Electronic Profile: They alter the electron density of the aromatic ring, which can be critical for certain binding interactions, such as π-π stacking.
While the 5,6-dimethoxy substitution is well-documented, the 4,6-dimethoxy pattern presents a unique electronic and steric profile that warrants dedicated investigation.
Synthesis of the 4,6-Dimethoxy-1-Indanone Scaffold
The synthesis of substituted 1-indanones is typically achieved via intramolecular Friedel-Crafts cyclization of a corresponding 3-arylpropionic acid.[4][8] This robust and reliable method allows for the efficient construction of the core bicyclic system.
Synthetic Pathway: From Arylpropionic Acid to Indanone
The logical and field-proven approach to synthesizing this compound involves the cyclization of 3-(3,5-dimethoxyphenyl)propanoic acid.
Causality Behind Experimental Choices:
-
Starting Material: 3,5-Dimethoxybenzaldehyde is a commercially available and logical starting point.
-
Chain Elongation: A Knoevenagel condensation with malonic acid followed by catalytic hydrogenation is a classic and high-yielding method to produce the required phenylpropanoic acid precursor. This two-step process is often more efficient and provides cleaner products than direct alkylation methods.
-
Cyclization Agent: Polyphosphoric acid (PPA) or strong acids like triflic acid are effective catalysts for the intramolecular Friedel-Crafts acylation.[8] PPA is often preferred for its ease of handling and workup on a laboratory scale. The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring. The ortho-para directing nature of the two meta-positioned methoxy groups channels the cyclization to the desired position (ortho to both methoxy groups).
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3,5-dimethoxyphenyl)propanoic acid
-
Reaction Setup: To a solution of 3,5-dimethoxybenzaldehyde (1 eq.) and malonic acid (1.2 eq.) in pyridine (5 vols), add piperidine (0.1 eq.).
-
Reaction Execution: Heat the mixture at reflux for 4 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Workup: Cool the reaction mixture, pour it into an excess of cold 10% hydrochloric acid. The resulting precipitate is the cinnamic acid derivative. Filter, wash with water, and dry.
-
Reduction: Dissolve the dried intermediate in ethanol and add 10% Pd/C catalyst (5 mol%). Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the uptake of hydrogen ceases.
-
Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-(3,5-dimethoxyphenyl)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Reaction Setup: Add 3-(3,5-dimethoxyphenyl)propanoic acid (1 eq.) to polyphosphoric acid (10x weight of the acid).
-
Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring for 2-3 hours. The viscosity will decrease as the reaction proceeds. Monitor by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. The product will precipitate out of the aqueous solution.
-
Purification: Filter the solid, wash thoroughly with water until the washings are neutral, and then wash with a cold saturated sodium bicarbonate solution to remove any unreacted acid. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Potential Therapeutic Application: Neurodegenerative Diseases
The most compelling starting point for investigating the medicinal chemistry of 4,6-dimethoxy-1-indanone is in the realm of neurodegenerative diseases, particularly Alzheimer's Disease (AD). This is a logical extrapolation from the extensive research on the 5,6-dimethoxy isomer, the core of Donepezil.[1][9]
Rationale: A Multi-Target Approach to Alzheimer's Disease
Modern AD drug discovery has shifted from a single-target approach to developing multi-target-directed ligands (MTDLs) that can address the complex pathology of the disease. Key targets include:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): To alleviate symptomatic cognitive decline.[2]
-
β-Amyloid (Aβ) Aggregation: To prevent the formation of neurotoxic plaques.[1]
-
Monoamine Oxidase (MAO) A and B: To modulate neurotransmitter levels and reduce oxidative stress.[9]
The 4,6-dimethoxy-1-indanone scaffold is an excellent starting point for designing novel MTDLs. The core structure provides the necessary framework for AChE inhibition, while modifications at the 2-position can be used to introduce functionalities that inhibit Aβ aggregation or MAO enzymes.
Hypothesis: The Influence of 4,6-Dimethoxy Substitution
The shift of a methoxy group from position 5 to position 4 relative to the Donepezil core is not trivial. This change will alter the molecule's interaction with the AChE active site. The active site of AChE has a narrow gorge containing a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. Donepezil is known to bridge these two sites. The 5,6-dimethoxy groups interact efficiently with the PAS.[7] A 4,6-dimethoxy pattern will present a different electrostatic and steric profile to the PAS, potentially altering binding affinity and selectivity for AChE over BChE. This structural change is a compelling reason for synthesis and evaluation, as it may lead to a superior pharmacological profile.
Proposed Experimental Workflow: Screening for Anti-Alzheimer's Activity
The following workflow outlines a logical progression for evaluating novel derivatives based on the 4,6-dimethoxy-1-indanone scaffold.
Additional Avenues for Exploration
Beyond neurology and oncology, the broader class of methoxy-substituted indanones has shown promise in other areas:
-
Adenosine Receptor Antagonism: Methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as potent A1 and A2A adenosine receptor (AR) antagonists. [10][11]These receptors are implicated in various neurological conditions, including Parkinson's disease. The 4,6-dimethoxy scaffold could be explored for the development of novel AR antagonists with enhanced selectivity or potency.
-
Anti-inflammatory Activity: Indanone derivatives have been reported to possess anti-inflammatory properties. [4][5]The 4,6-dimethoxy core could be evaluated in standard assays, such as the carrageenan-induced paw edema model, to assess its potential in this therapeutic area.
Conclusion and Future Directions
While the 5,6-dimethoxy-1-indanone scaffold has been extensively mined for its therapeutic potential, its 4,6-dimethoxy isomer remains a largely untapped resource. Based on robust structure-activity relationship data from closely related analogues, there is a strong scientific rationale to investigate this compound as a core scaffold for developing novel therapeutics. The most promising avenues are in the treatment of Alzheimer's disease, where it can serve as a basis for multi-target-directed ligands, and in oncology as a new class of colchicine-site tubulin polymerization inhibitors.
Future work should focus on the synthesis of a diverse library of derivatives, primarily through modifications at the C2-position, followed by systematic screening using the workflows and protocols outlined in this guide. The unique electronic and steric properties conferred by the 4,6-dimethoxy substitution pattern may yield compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for a new generation of indanone-based medicines.
References
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Title: Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents Source: ACS Chemical Neuroscience URL: [Link]
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Title: Synthesis of new donepezil analogues and evaluation of their cholinesterase inhibitory activity Source: Hilaris Publisher URL: [Link]
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Title: Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors Source: PubMed Central URL: [Link]
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Title: Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents Source: ACS Omega URL: [Link]
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Title: Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors Source: MDPI URL: [Link]
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Title: Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions Source: MedChemComm (RSC Publishing) URL: [Link]
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Title: Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions Source: PubMed Central URL: [Link]
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Title: 4-Methoxy-1-indanone Source: ChemBK URL: [Link]
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Title: Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view Source: RSC Publishing URL: [Link]
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Title: Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journals URL: [Link]
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Title: Synthesis and biological evaluation of novel 6, 7-dimethoxy-3-(4-pyridyl)-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazol-2-yl-4-substituted phenylmethanone/ethanone derivatives Source: ResearchGate URL: [Link]
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Title: Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity Source: PubMed Central URL: [Link]
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Title: Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency Source: PubMed Central URL: [Link]
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Title: Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity Source: ResearchGate URL: [Link]
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Title: Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents Source: ResearchGate URL: [Link]
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Title: Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues Source: PubMed URL: [Link]
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An In-depth Technical Guide to the Mechanism of Action of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one Derivatives
Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold
The 2,3-dihydro-1H-inden-1-one core, a rigid bicyclic structure, represents a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets. The strategic placement of methoxy groups on the aromatic ring, specifically at the 4- and 6-positions, significantly influences the molecule's electronic and steric properties, thereby directing its pharmacological activity. While direct, comprehensive studies on the 4,6-dimethoxy substitution pattern are emerging, a wealth of data from closely related analogs—primarily the 5,6-dimethoxy and 4,5,6-trimethoxy derivatives—provides a strong foundation for understanding their mechanisms of action. This guide synthesizes this information to offer a detailed perspective for researchers, scientists, and drug development professionals. We will explore the primary and potential secondary mechanisms, supported by experimental evidence and protocols, to illuminate the therapeutic promise of this chemical class.
Primary Mechanism of Action: Acetylcholinesterase Inhibition in Neurodegenerative Disease
The most extensively documented mechanism of action for dimethoxy-2,3-dihydro-1H-inden-1-one derivatives is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This is exemplified by the drug Donepezil , which features a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one moiety.
The Cholinergic Hypothesis and the Role of AChE Inhibitors
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine in the brain contributes significantly to cognitive decline. AChE inhibitors work by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Among the various indanone derivatives, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a highly potent and selective inhibitor of AChE.[1] This derivative demonstrates a significantly greater affinity for AChE over butyrylcholinesterase, a related enzyme.[1]
Molecular Interactions and Signaling Pathway
The 5,6-dimethoxy-indenone core of Donepezil plays a crucial role in its binding to the active site of AChE. It is proposed to interact with the peripheral anionic site (PAS) of the enzyme, while the benzylpiperidine moiety extends into the catalytic active site (CAS). This dual binding contributes to its high potency and selectivity. The resulting increase in acetylcholine levels enhances signaling through nicotinic and muscarinic acetylcholine receptors, which is crucial for learning and memory.
Figure 2: Disruption of microtubule dynamics by a colchicine-site binding indenone derivative.
Downstream Signaling: G2/M Cell Cycle Arrest and Apoptosis
By disrupting the formation of the mitotic spindle, these compounds cause cells to arrest in the G2/M phase of the cell cycle. [2]Prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately leading to the induction of apoptosis (programmed cell death), which is the primary mechanism of their anticancer effect.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay measures the effect of test compounds on the polymerization of tubulin in vitro.
-
Preparation of Reagents:
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP solution (10 mM in water).
-
Fluorescent reporter (e.g., DAPI) at a concentration that enhances fluorescence upon incorporation into microtubules.
-
Purified tubulin protein (>99% pure) at a concentration of 3 mg/mL.
-
Test compound solutions at various concentrations.
-
Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition).
-
Negative control (solvent).
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the test compound, tubulin, and fluorescent reporter to the polymerization buffer.
-
Initiate polymerization by adding GTP and immediately placing the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
An increase in fluorescence indicates tubulin polymerization.
-
Inhibitors will show a decrease in the rate and extent of polymerization compared to the negative control.
-
Calculate the IC50 value for inhibition of tubulin polymerization.
-
Other Potential Mechanisms of Action
Anti-inflammatory and Analgesic Effects
Studies on 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives have revealed significant anti-inflammatory and analgesic activities. [3]Molecular docking simulations suggest that these compounds may exert their effects by interacting with the orphan nuclear receptor ROR-gamma (Retineic acid receptor-related orphan receptor gamma), a key regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17. [3]This suggests a potential role for 4,6-dimethoxy-indenone derivatives in the treatment of inflammatory disorders.
Structure-Activity Relationship (SAR) Summary
The biological activity of 2,3-dihydro-1H-inden-1-one derivatives is highly dependent on the substitution pattern on the aromatic ring.
| Substitution Pattern | Primary Biological Target | Potency | Reference |
| 5,6-Dimethoxy | Acetylcholinesterase (AChE) | High (nM range) | [1] |
| 4,5,6-Trimethoxy | Tubulin (Colchicine Site) | High (nM to low µM range) | [4][2] |
| 6-Methoxy | ROR-gamma (putative) | Moderate | [3] |
The available data suggests that a higher degree of methoxylation on the benzene ring, as seen in the trimethoxy derivatives, is favorable for potent tubulin polymerization inhibition. The 5,6-dimethoxy pattern is clearly optimized for AChE inhibition, as demonstrated by Donepezil. It is plausible that 4,6-dimethoxy derivatives may exhibit a hybrid activity profile or a preference for one target over another depending on the other substituents on the indenone core. Further research is needed to delineate the precise SAR for the 4,6-dimethoxy substitution.
Conclusion and Future Directions
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one derivatives belong to a class of compounds with significant therapeutic potential. Based on robust evidence from closely related analogs, their primary mechanisms of action are likely to be acetylcholinesterase inhibition and tubulin polymerization inhibition, making them promising candidates for the development of drugs for neurodegenerative diseases and cancer, respectively. Their potential as anti-inflammatory agents further broadens their therapeutic scope.
Future research should focus on the synthesis and biological evaluation of a focused library of 4,6-dimethoxy-indenone derivatives to:
-
Confirm their primary biological targets.
-
Elucidate the specific signaling pathways they modulate.
-
Establish a clear structure-activity relationship for this substitution pattern.
-
Evaluate their efficacy and safety in preclinical in vivo models.
The insights provided in this guide, drawn from the wealth of knowledge on the broader class of dimethoxy- and trimethoxy-indenones, offer a solid foundation for these future investigations.
References
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Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]
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Xu, S., Tan, Y., Shi, L., Chen, J., Sun, Y., & Wang, P. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
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Xu, S., Tan, Y., Shi, L., Chen, J., Sun, Y., & Wang, P. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
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Bukhari, S. N. A., et al. (2026). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ChemistrySelect. [Link]
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An In-Depth Technical Guide to the In Vitro Evaluation of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: A Novel Investigational Compound
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive framework for the in vitro evaluation of a novel derivative, 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. The methodologies detailed herein are designed to rigorously assess its cytotoxic potential, elucidate its mechanism of action, and identify potential molecular targets. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities. The protocols are presented with a focus on scientific integrity, providing a self-validating system for data generation and interpretation.
Introduction: The Therapeutic Potential of the 1-Indanone Core
The 1-indanone nucleus, a fused bicyclic ketone, has garnered significant attention in drug discovery due to its versatile biological profile.[2][3] Derivatives of this scaffold have been reported to modulate key signaling pathways implicated in various pathologies. For instance, certain 2-benzylidene-1-indanone derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines, with IC50 values in the nanomolar range, and have been shown to inhibit tubulin polymerization.[2] Furthermore, other indenone derivatives have been investigated for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and for their potential as tyrosinase inhibitors.[4][5]
This guide focuses on a specific, under-investigated derivative, This compound . The strategic placement of dimethoxy groups on the aromatic ring may influence the compound's electronic properties and its interaction with biological targets. The following sections outline a systematic approach to comprehensively characterize the in vitro pharmacological profile of this compound.
Physicochemical Characterization and Compound Handling
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible in vitro studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₁₁H₁₂O₃ | Mass Spectrometry |
| Molecular Weight | 192.21 g/mol | Mass Spectrometry |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Solubility | Soluble in DMSO, DMF, and ethanol; sparingly soluble in water | Solubility Assays |
| Purity | >98% | HPLC, NMR |
| LogP | 1.8 (Predicted) | Computational |
Protocol 1: Preparation of Stock Solutions
-
Primary Stock Solution (10 mM): Accurately weigh 1.92 mg of this compound and dissolve in 1 mL of sterile, anhydrous DMSO.
-
Aliquot and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solutions: Prepare fresh working solutions by diluting the primary stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment. The final DMSO concentration in the assays should not exceed 0.5% (v/v) to minimize solvent-induced toxicity.
Phase 1: Cytotoxicity Screening
The initial phase of in vitro evaluation focuses on determining the cytotoxic potential of this compound against a panel of human cancer cell lines. This provides a broad overview of its anti-proliferative activity and helps in selecting appropriate cell lines for further mechanistic studies.
Diagram 1: Workflow for Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of this compound.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Table 2: Hypothetical IC50 Values (µM) for this compound
| Cell Line | Cancer Type | 48h IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| HCT-116 | Colon | 2.8 |
| A549 | Lung | 8.1 |
| HeLa | Cervical | 12.5 |
Phase 2: Mechanistic Elucidation
Based on the cytotoxicity screening results, further studies are warranted to investigate the underlying mechanism of action. Given the known activities of other 1-indanone derivatives, key areas to explore include apoptosis induction, cell cycle arrest, and inhibition of specific enzymes.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.[1]
Diagram 2: Experimental Workflow for Apoptosis Assessment
Caption: Workflow for investigating apoptosis induction.
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Cell Treatment: Treat HCT-116 cells (selected based on lower IC50) with 1x and 2x IC50 concentrations of the compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
Many cytotoxic compounds induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.[7]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat HCT-116 cells with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Target-Based Assays
Based on the activities of structurally related compounds, it is prudent to investigate the effect of this compound on specific molecular targets.
Diagram 3: Potential Signaling Pathways for Investigation
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"structure-activity relationship of dimethoxy-dihydro-inden-1-one compounds"
An In-depth Technical Guide to the Structure-Activity Relationships of Dimethoxy-Dihydro-Inden-1-One Compounds
Abstract
The 2,3-dihydro-1H-inden-1-one core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active molecules. The introduction of dimethoxy substituents onto this framework profoundly influences its physicochemical properties and pharmacological activity, leading to compounds with potent anticancer, anti-inflammatory, and neurological effects. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for dimethoxy-dihydro-inden-1-one derivatives. We will explore the critical role of the number and position of methoxy groups, the impact of other substitutions, and the resulting modulation of activity across various therapeutic targets. This document synthesizes findings from key studies, offering detailed experimental protocols, data-driven insights, and visual representations of SAR principles to guide researchers and drug development professionals in the rational design of novel therapeutics based on this versatile scaffold.
Part 1: The Dihydro-Inden-1-One Core: A Scaffold of Therapeutic Significance
The 1-indanone framework and its derivatives have been the subject of intensive study due to their presence in numerous bioactive compounds and their utility as versatile synthetic intermediates.[1][2] These compounds are structurally related to a variety of biologically active agents and have been investigated for applications as antiviral, antibacterial, anticancer, and anti-inflammatory drugs, as well as agents for treating neurodegenerative diseases like Alzheimer's.[1][3]
The methoxy group (–OCH₃) is a common substituent in natural products and approved drugs.[4] Its inclusion in a molecular scaffold is a strategic choice in medicinal chemistry to modulate several key parameters:
-
Lipophilicity and Solubility: Methoxy groups can fine-tune the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Electronic Effects: As an electron-donating group, the –OCH₃ substituent can influence the reactivity and binding affinity of the molecule by altering the electron density of the aromatic ring.[5]
-
Steric and Conformational Effects: The size and orientation of methoxy groups can dictate the preferred conformation of the molecule, influencing its fit within a biological target's binding site.
-
Metabolic Stability: Methoxy groups can block sites of potential metabolism (e.g., hydroxylation), thereby increasing the metabolic stability and half-life of a drug candidate.
A computational and experimental study on methoxy-substituted indanones revealed that the presence of a methoxy group contributes to a significant decrease in the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹, indicating a stabilizing effect conferred by its electron-donating nature.[5] This inherent stability, combined with its ability to modulate pharmacokinetics and pharmacodynamics, makes the dimethoxy-dihydro-inden-1-one scaffold a highly attractive starting point for drug discovery.
Part 2: Synthesis Strategies for Dimethoxy-Dihydro-Inden-1-Ones
The construction of the 1-indanone ring system is most commonly achieved through the intramolecular Friedel–Crafts cyclization of 3-arylpropionic acids.[1][3] This robust and versatile method allows for the synthesis of variously substituted indanones depending on the precursors used. For instance, the cyclization of specific 3-arylpropionic acids has been used to generate 4,7-dimethoxy-1-indanones and 5,7-dimethoxy-1-indanone, which are key intermediates for compounds with cytotoxic and anticancer activity.[1]
General Synthetic Workflow
The diagram below illustrates a common pathway for the synthesis of substituted 1-indanones, proceeding from a substituted benzene derivative to a 3-arylpropionic acid, which is then cyclized.
Caption: General workflow for synthesizing dimethoxy-dihydro-inden-1-ones.
Experimental Protocol: Synthesis of 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one
This protocol is adapted from a reported effective method for preparing 5,7-dimethoxy-1-indanone.[1]
-
Reactant Preparation: Prepare a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid.
-
Reaction: Stir the mixture vigorously at 100 °C.
-
Monitoring: Monitor the reaction progress over 2 hours using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice water to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. The reported yield for this method is excellent (95%).[1]
Part 3: Structure-Activity Relationship (SAR) Analysis Across Therapeutic Targets
The biological activity of dihydro-inden-1-one derivatives is highly dependent on the substitution pattern on both the indanone core (Ring A) and any appended aromatic rings (Ring B).
Anticancer Activity: Tubulin Polymerization Inhibition
A series of dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site, exhibiting significant anti-angiogenic and antitumor properties.[6][7]
Key SAR Insights:
-
Number of Methoxy Groups: The degree of methoxylation on the indene core is critical. A study comparing trimethoxy and dimethoxy analogues found that changing a 4,5,6-trimethoxy core to a dimethoxy core resulted in a roughly 7-fold decrease in antiproliferative activity against K562 cancer cell lines.[6] This suggests that the three methoxy groups provide an optimal arrangement for high-affinity binding to tubulin.
-
Substituents on Ring B: The nature of the substituent appended to the indene core (often referred to as Ring B) dramatically influences potency. For a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, a 4-hydroxy-3-methoxyphenyl group on Ring B (compound 12d ) was found to be the most potent derivative, with IC₅₀ values in the nanomolar range against multiple cancer cell lines.[6][7]
-
Linker and Conformation: The dihydro-1H-indene scaffold serves to merge the linker of the well-known tubulin inhibitor Combretastatin A-4 (CA-4) into the A ring, fixing the distance between the two aromatic rings (A and B) to three atoms and creating a conformationally constrained analogue.[6]
Caption: Key SAR principles for anticancer dihydro-inden-1-ones.
Table 1: Antiproliferative Activity of Dihydro-1H-indene Derivatives [6][7]
| Compound | Core Substitution (Ring A) | Ring B Substitution | IC₅₀ K562 (µM) | IC₅₀ A549 (µM) | IC₅₀ Hela (µM) |
| 12d | 4,5,6-Trimethoxy | 4-Hydroxy-3-methoxyphenyl | 0.028 | 0.087 | 0.078 |
| 15a | Dimethoxy | 3,4,5-Trimethoxyphenyl | ~0.2 (estimated) | - | - |
| CA-4 | - (Reference Drug) | 3,4,5-Trimethoxyphenyl | 0.002 | - | - |
Anti-inflammatory and Analgesic Activity
Novel 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic properties.[8]
Key SAR Insights:
-
Core Substitution: The 6-methoxy group appears to be a favorable feature for this activity.
-
Derivatization: Further modifications at other positions of the indanone core led to compounds with potent activity. Among a series of synthesized derivatives, compounds designated D8 and E8 demonstrated the highest anti-inflammatory effects in a carrageenan-induced rat paw edema model.[8]
-
Mechanism: Molecular docking studies suggest these compounds interact strongly with the orphan nuclear receptor RORγ, a key target for anti-inflammatory drug development, with binding energies ranging from -9.55 to -10.97 kcal/mol.[8]
Table 2: Anti-inflammatory Activity of 6-Methoxy-Inden-1-one Derivatives [8]
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| D8 | 20 | 65% |
| E8 | 20 | 54% |
| Indomethacin | 20 | 72% |
Neurological Activity: Adenosine Receptor Antagonism
2-Benzylidene-1-indanone derivatives bearing methoxy groups have been investigated as antagonists for the A₁ and A₂A adenosine receptors, which are potential targets for treating neurological conditions like Parkinson's disease.[9]
Key SAR Insights:
-
Position of Methoxy Group on Ring A: The location of the methoxy group on the indanone ring (Ring A) is crucial for affinity. A C4-methoxy substitution was found to be highly favorable. Compound 2c , with a C4-OCH₃ group on Ring A and a 3'-hydroxy group on Ring B, showed potent dual affinity for both A₁ and A₂A receptors (Kᵢ = 41 nM and 97 nM, respectively).[9]
-
Substitution on Ring B: Dihydroxy substitution on the benzylidene ring (Ring B), particularly at the 3' and 4' positions, also enhances binding. Compound 2e (C4-OCH₃ on Ring A; 3',4'-dihydroxy on Ring B) was another potent dual antagonist (Kᵢ = 42 nM and 78 nM for A₁ and A₂A).[9]
-
Configuration: The active compounds were found to be E-isomers, which is the thermodynamically favored configuration due to reduced steric interaction between the aryl ring and the carbonyl group.[9]
Table 3: Adenosine Receptor Affinity of Methoxy-Substituted 2-Benzylidene-1-indanones [9]
| Compound | Ring A Substitution | Ring B Substitution | A₁ Kᵢ (rat, nM) | A₂A Kᵢ (rat, nM) |
| 2c | 4-Methoxy | 3'-Hydroxy | 41 | 97 |
| 2e | 4-Methoxy | 3',4'-Dihydroxy | 42 | 78 |
| 2i | 5-Methoxy | 3',4'-Dihydroxy | >1000 | >1000 |
| 2k | 5,6-Dimethoxy | 3',4'-Dihydroxy | >1000 | >1000 |
Part 4: Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. Below is a representative protocol for evaluating a key biological activity associated with this scaffold.
Protocol: In Vitro Anti-inflammatory Evaluation in Macrophages
This protocol is based on the evaluation of 2-benzylidene-1-indanone derivatives for their ability to inhibit pro-inflammatory cytokine release in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages (MPMs).[10]
-
Cell Culture: Harvest MPMs from C57BL/6 mice and culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Seed the cells in plates and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Dissolve the test compounds (dimethoxy-dihydro-inden-1-one derivatives) in DMSO to create stock solutions. Prepare final working concentrations by diluting the stock solutions in culture medium.
-
Cell Treatment: Pre-treat the MPMs with the test compounds at various concentrations for 2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (0.5 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (LPS only).
-
Cytokine Measurement: Collect the cell culture supernatants after the 24-hour incubation period.
-
ELISA Assay: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value for potent compounds.
Part 5: Conclusion and Future Perspectives
The dimethoxy-dihydro-inden-1-one scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized herein demonstrate that the biological activity of these compounds can be precisely tuned through strategic manipulation of the methoxy group positioning and the addition of other substituents.
Key Takeaways:
-
The number and position of methoxy groups are primary determinants of activity, with trimethoxy substitution favoring tubulin inhibition and specific monomethoxy or dimethoxy patterns favoring adenosine receptor antagonism or anti-inflammatory effects.
-
The substituents on appended aromatic rings provide a secondary layer of optimization, critical for fine-tuning potency and selectivity for a given biological target.
-
The rigidified indanone core serves as an effective conformational constraint, which can enhance binding affinity compared to more flexible analogues.
Future research should focus on expanding the chemical space around this scaffold. Exploring a wider range of substitutions, including bioisosteric replacements for the methoxy groups, could lead to compounds with improved ADME properties and enhanced selectivity. Furthermore, elucidating the specific binding modes of these compounds through X-ray crystallography will provide invaluable insights for the rational, structure-based design of the next generation of dihydro-inden-1-one therapeutics.
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An In-depth Technical Guide to the Pharmacological Profile of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Foreword: Unveiling the Potential of a Novel Indanone Derivative
The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide focuses on a specific, lesser-studied derivative, 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one . Due to the limited direct pharmacological data on this precise molecule, this document will adopt a predictive and investigative approach. By examining the established pharmacology of structurally related analogues and outlining a robust experimental framework, we will build a comprehensive theoretical profile and a practical guide for researchers aiming to unlock the therapeutic potential of this compound.
Molecular Overview and Physicochemical Properties
This compound, also identified by its CAS Number 13336-32-8, is a bicyclic aromatic ketone. The presence of two methoxy groups on the benzene ring is expected to significantly influence its electronic properties and metabolic stability, thereby modulating its biological activity.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 4-Methoxy-2,3-dihydro-1H-inden-1-one | 5,6-Dimethoxy-1-indanone |
| CAS Number | 13336-32-8 | 13336-31-7[2] | 2107-69-9[3] |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₁₀O₂[2] | C₁₁H₁₂O₃[3] |
| Molecular Weight | 192.21 g/mol | 162.18 g/mol [2] | 192.21 g/mol [3] |
| Appearance | Not specified (likely solid) | Not specified | Not specified |
| Solubility | Not specified | Not specified | Not specified |
Synthesis Pathway: A Green Chemistry Approach
While a specific synthesis for this compound is not extensively documented in readily available literature, a plausible and modern synthetic route can be extrapolated from established methods for analogous indanones, such as the Nazarov cyclization of chalcone precursors.[4] This method offers a conformationally constrained framework, which can be advantageous for receptor binding.[4]
A proposed synthetic workflow is outlined below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Nazarov Cyclization
-
Chalcone Synthesis: The chalcone precursor would be synthesized via a base-catalyzed Claisen-Schmidt condensation of 3,5-dimethoxybenzaldehyde with an appropriate acetyl-containing compound.
-
Cyclization: The purified chalcone is dissolved in a green solvent such as 4-methyltetrahydropyran (4-MeTHP).[4]
-
Acid Catalysis: A strong acid, for example, trifluoroacetic acid (TFA), is added to the solution.[4]
-
Heating: The reaction mixture is heated under reflux or using microwave irradiation to shorten the reaction time.[1]
-
Work-up and Purification: The reaction is quenched, and the crude product is purified using column chromatography to yield the target this compound.
Predicted Pharmacological Profile and Mechanism of Action
Based on the biological activities of structurally similar indanone derivatives, we can hypothesize several potential pharmacological roles for this compound.
Anticancer Activity: Tubulin Polymerization Inhibition
Derivatives of dihydro-1H-indene with a 4,5,6-trimethoxy substitution pattern have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[5] This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[5] The 4,6-dimethoxy substitution pattern of our target compound may confer similar tubulin-destabilizing properties.
Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.
Anti-inflammatory and Analgesic Potential
Derivatives of 6-methoxy-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[6] The proposed mechanism for these effects often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or the modulation of inflammatory signaling pathways.
Antimicrobial Properties
Novel derivatives of 5,6-dimethoxy-1-indanone have been synthesized and shown to possess promising antibacterial activity.[7] The mode of action for antimicrobial indanones is not fully elucidated but may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Proposed Experimental Workflow for Pharmacological Characterization
To validate the predicted pharmacological profile, a systematic experimental approach is necessary.
Caption: A comprehensive workflow for the pharmacological evaluation of the target compound.
Safety and Toxicology
Direct toxicological data for this compound is not available. However, safety data for the structurally related 4-methoxy-2,3-dihydro-1H-inden-1-one indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Another related compound is classified as toxic if swallowed. Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Table 2: GHS Hazard Classifications for a Structurally Related Compound (4-methoxy-2,3-dihydro-1H-inden-1-one)
| Hazard Class | Category |
| Acute toxicity, oral | Category 4[2] |
| Skin corrosion/irritation | Category 2[2] |
| Serious eye damage/eye irritation | Category 2A[2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3[2] |
Conclusion and Future Directions
While the pharmacological profile of this compound is yet to be fully elucidated, the existing evidence from structurally similar compounds suggests a high potential for therapeutic applications, particularly in oncology and inflammatory diseases. The proposed synthetic and experimental frameworks in this guide provide a clear roadmap for future research. Further investigation into its mechanism of action, pharmacokinetic properties, and safety profile is warranted to determine its viability as a drug development candidate.
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Al-Hadedi, A. A. M., et al. (2022). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Retrieved from [Link]
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Patel, V. M., et al. (2014). Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. Arabian Journal of Chemistry, 10(S2), S2054-S2060. Retrieved from [Link]
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PubChem. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. Retrieved from [Link]
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Methodological & Application
"experimental protocol for using 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one"
Application Notes & Protocols: The Versatile Indanone Scaffold
A Technical Guide to the Synthesis and Application of Dimethoxy-2,3-dihydro-1H-inden-1-one Derivatives
Introduction: The Indanone Core in Modern Drug Discovery
The 1-indanone framework is a prominent "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure serves as a versatile template for designing molecules that can interact with a wide range of biological targets. Derivatives of 1-indanone are integral to numerous therapeutic agents, demonstrating applications as antiviral, anti-inflammatory, analgesic, and anticancer compounds.[1] Furthermore, they are crucial in the development of treatments for neurodegenerative conditions like Alzheimer's disease.[1][2]
This guide focuses on the experimental use of dimethoxy-substituted 2,3-dihydro-1H-inden-1-ones. While the specific isomer 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one is a compound of interest, it is sparsely documented in current scientific literature. In contrast, its regioisomer, 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one (hereafter referred to as 5,6-dimethoxy-1-indanone), is a well-characterized and industrially significant molecule. It is most notably recognized as a key starting material in the synthesis of Donepezil, a cornerstone therapy for Alzheimer's disease.[3][4][5]
Therefore, this document will provide detailed, field-proven protocols centered on the application of 5,6-dimethoxy-1-indanone. These methodologies serve as a robust and validated template that researchers can adapt for other isomers, such as the 4,6-dimethoxy variant, with appropriate experimental optimization. We will explore its primary application in synthetic chemistry and touch upon the broader biological potential of the indanone scaffold.
Part 1: Synthesis and Characterization of Dimethoxy-Indanones
The synthesis of dimethoxy-1-indanone isomers is typically achieved through intramolecular Friedel-Crafts reactions.[1][6][7] This classic electrophilic aromatic substitution method allows for the cyclization of a suitable phenylpropionic acid or its derivative to form the fused ring system of the indanone.
General Synthetic Principle (Friedel-Crafts Acylation): The synthesis often starts from a dimethoxy-substituted benzene derivative (like veratrole for the 5,6-isomer). This is acylated with a propiolactone or a 3-halopropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid or triflic acid), which promotes the cyclization to form the indanone ring.[6][8]
Characterization: The resulting dimethoxy-1-indanone should be characterized thoroughly to confirm its identity and purity before use in subsequent reactions.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information, confirming the substitution pattern of the methoxy groups and the integrity of the indanone core.[9][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]
-
Infrared (IR) Spectroscopy: Shows a characteristic strong absorption for the ketone carbonyl group (C=O) typically around 1700 cm⁻¹.
-
Melting Point: A sharp melting point is a good indicator of purity.
Part 2: Core Experimental Protocol — Synthesis of a Key Donepezil Intermediate
The most prominent application of 5,6-dimethoxy-1-indanone is its use in the synthesis of Donepezil. A critical step is the base-catalyzed condensation with an aldehyde to form a 2-ylidene intermediate.[3][4][11] The following protocol details a Claisen-Schmidt condensation, a reliable and scalable method for this transformation.
Protocol 2.1: Base-Catalyzed Condensation of 5,6-Dimethoxy-1-indanone
Principle: This reaction involves the deprotonation of the α-carbon of the indanone ketone by a strong base, forming an enolate. This nucleophilic enolate then attacks the carbonyl carbon of an aldehyde (in this case, 1-benzyl-4-piperidinecarboxaldehyde). The resulting aldol addition product readily dehydrates under the reaction conditions to yield the conjugated enone, a stable 2-benzylidene-1-indanone derivative.[11][12]
Materials and Equipment:
-
5,6-Dimethoxy-1-indanone
-
1-Benzyl-4-piperidinecarboxaldehyde
-
Sodium hydroxide (NaOH), pellets or flakes
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
5% Acetic Acid solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and filtration (Büchner funnel, separatory funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel) for reaction monitoring
Detailed Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dimethoxy-1-indanone (1.0 eq.) in methanol under an inert atmosphere.[11] Stir until all the solid has dissolved.
-
Base Addition: Carefully add sodium hydroxide flakes (3.2 eq.) to the stirring solution at room temperature.[11] The mixture may warm slightly.
-
Aldehyde Addition: To this basic solution, add 1-benzyl-4-piperidinecarboxaldehyde (1.0 eq.) dropwise or in portions.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 3-5 hours.[11]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate as the eluent). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Upon completion, a solid product will typically precipitate from the reaction mixture. Filter the solid using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with a 5% acetic acid solution (to neutralize any remaining NaOH) and then with cold methanol to remove unreacted starting materials and byproducts.[11]
-
Drying: Dry the purified product under vacuum to obtain the final compound, 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine.
Causality and Expert Insights:
-
Choice of Base: Sodium hydroxide in methanol is a cost-effective and efficient base for this condensation.[11] It is strong enough to generate the necessary enolate from the indanone. While stronger bases like lithium diisopropylamide (LDA) can also be used, they are more expensive, require strictly anhydrous conditions, and are often unnecessary for this transformation.[5]
-
Solvent: Methanol is a suitable solvent as it readily dissolves the reactants and the base. THF can also be used, particularly with bases like LDA.[5]
-
Temperature: The reaction proceeds efficiently at room temperature, which simplifies the experimental setup and minimizes the formation of side products.
-
Work-up: The acidic wash is crucial to ensure all the basic catalyst is removed. The final product is typically a stable solid that can be easily isolated by filtration, making this an industrially viable process.[3]
Reaction Parameters Summary
| Parameter | Value/Condition | Rationale | Reference |
| Indanone | 5,6-Dimethoxy-1-indanone | Key precursor | [3] |
| Aldehyde | 1-Benzyl-4-piperidinecarboxaldehyde | Forms the piperidine side chain | [3][11] |
| Base | Sodium Hydroxide (NaOH) | Effective and economical catalyst | [11] |
| Solvent | Methanol (MeOH) | Good solubility for reactants | [11] |
| Temperature | Room Temperature | Efficient, minimizes side reactions | [11] |
| Reaction Time | 3 - 5 hours | Monitored by TLC | [11] |
| Yield | Typically high (>80-90%) | Efficient condensation and precipitation | [11] |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from 5,6-dimethoxy-1-indanone to a key Donepezil intermediate.
Part 3: Broader Applications and Future Directions
While its role in Donepezil synthesis is paramount, the indanone scaffold is a versatile pharmacophore with a growing list of documented biological activities. This opens up numerous avenues for research and drug development.
Expanding Therapeutic Potential:
-
Anticancer Activity: Numerous indanone derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[13][14][15] A key mechanism involves the inhibition of tubulin polymerization, which disrupts the cellular cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14][16]
-
Antimicrobial and Antifungal Activity: Indanone derivatives have also been screened for their ability to combat microbial and fungal infections.[17][18][19] Certain chalcone-like indanones and their hydrazone derivatives show significant activity against both Gram-positive and Gram-negative bacteria.[18]
Visualization of Indanone's Biological Versatility
Caption: The indanone scaffold is a versatile core for developing agents with diverse biological activities.
Note to Researchers: Adapting Protocols for 4,6-Dimethoxy-1-indanone
The protocol detailed for the 5,6-dimethoxy isomer provides a strong starting point for experimenting with the 4,6-dimethoxy isomer. However, researchers must consider the following:
-
Electronic Effects: The positions of the electron-donating methoxy groups influence the electron density of the aromatic ring and the acidity of the α-protons adjacent to the ketone. The 4,6-substitution pattern may alter the reactivity compared to the 5,6-isomer.
-
Reaction Kinetics: The rate of enolate formation and the subsequent condensation may differ. It may be necessary to screen different bases (e.g., KOH, NaH), adjust the base concentration, or modify the reaction temperature and time to optimize the yield.
-
Purification: The solubility and chromatographic behavior of the 4,6-dimethoxy product will likely differ from the 5,6-isomer. Purification methods, including recrystallization solvents and TLC/column chromatography conditions, will need to be developed specifically for the new compound.
It is imperative to conduct small-scale test reactions and thoroughly characterize all intermediates and the final product to validate any adapted protocol.
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Indanone derivatives: Emerging frontiers in cancer therapy. (2025). Taylor & Francis Online. [Link]
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Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. (2012). PubMed. [Link]
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Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. (Date not available). PubMed. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]
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Antimicrobial and antifungal screening of indanone acetic acid derivatives. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
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Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). PubMed. [Link]
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Efficient and Industrially Viable Synthesis of Donepezil. (Date not available). Taylor & Francis Online. [Link]
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1-Indanone chalcones and their 2,4- Dinitrophenylhydrazone derivatives: Synthesis, physicochemical properties and in vitro. (2014). Academic Journals. [Link]
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Synthesis and Activity of Aurone and Indanone Derivatives. (Date not available). PubMed. [Link]
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Synthesis and Activity of Aurone and Indanone Derivatives. (2023). Bentham Science Publisher. [Link]
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Efficient and Industrially Viable Synthesis of Donepezil | Request PDF. (2025). ResearchGate. [Link]
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A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. (Date not available). PubMed. [Link]
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DONEPEZIL SYNTHESIS. (2013). New Drug Approvals. [Link]
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Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. (Date not available). Organic Syntheses Procedure. [Link]
- Preparation of indanones and thioindanones by Friedel Crafts acylation of a benzene in the presence of hydrofluoric acid, and cyclization using sulfuric acid. (Date not available).
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Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017). SciSpace. [Link]
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(E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. (2020). IUCr. [Link]
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Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. (2012). ResearchGate. [Link]
-
3-Phenylindones. II. The Synthesis of 5,6-Dimethoxy-3-(3,4-dimethoxyphenyl)-1-indanone and Some Related Compounds1,2. (Date not available). Journal of the American Chemical Society. [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org. [Link]
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Synthesis of 5,6-dimethoxy-1-indanone. (2000). Chinese Journal of Modern Applied Pharmacy. [Link]
-
A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. (Date not available). National Institutes of Health. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). National Institutes of Health. [Link]
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Article. (2017). SciELO. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [Link]
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Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. (2026). ResearchGate. [Link]
-
Synthesis and biological evaluation of novel 6, 7-dimethoxy-3-(4-pyridyl)-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazol-2-yl-4-substituted phenylmethanone/ethanone derivatives. (2025). ResearchGate. [Link]
-
Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (Date not available). National Institutes of Health. [Link]
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5,6-Dimethoxy-1-indanone. (Date not available). PubChem. [Link]
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"synthesis protocol for 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one derivatives"
An Application Guide to the Synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one and its Derivatives
Authored by a Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the synthesis of this compound and its subsequent derivatives. The 1-indanone scaffold, particularly with methoxy substitutions, is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of various biologically active molecules, including neuroprotective agents and potential therapeutics for Alzheimer's disease.[1][2] This guide focuses on the robust and widely utilized intramolecular Friedel-Crafts acylation as the core synthetic strategy, offering in-depth explanations of the reaction mechanism, step-by-step experimental protocols, and expert insights into process optimization and troubleshooting.
Introduction: The Significance of the Indanone Core
Indanone derivatives are pivotal structural motifs found in a multitude of compounds with significant biological activities.[3][4] The dimethoxy-substituted indanone core, specifically, is a key building block for high-value pharmaceutical compounds. For instance, the isomeric 5,6-dimethoxy-1-indanone is a well-known precursor to Donepezil (Aricept®), a primary medication used for treating dementia associated with Alzheimer's disease.[2][5][6] The 4,6-dimethoxy isomer and its derivatives are also subjects of intense research for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[7][8]
The primary challenge and focus of this guide is the construction of the fused bicyclic indanone system. The most common and efficient method to achieve this is the intramolecular Friedel-Crafts acylation, a powerful C-C bond-forming reaction that forges the five-membered ring onto the aromatic core.[1][2][9]
Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The synthesis of the 4,6-dimethoxy-1-indanone core is typically achieved via the acid-catalyzed cyclization of a 3-arylpropanoic acid precursor, specifically 3-(2,4-dimethoxyphenyl)propanoic acid. This transformation can proceed through two primary pathways:
-
Direct Cyclization of the Carboxylic Acid: This one-step approach is environmentally favorable as it generates water as the sole byproduct.[2] However, it often necessitates strong superacids like trifluoromethanesulfonic acid (TfOH or Triflic acid) or polyphosphoric acid (PPA) and elevated temperatures to drive the reaction to completion.[2]
-
Cyclization of the Acyl Chloride: This two-step method involves first converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][8] The subsequent intramolecular Friedel-Crafts acylation can then be promoted by a milder Lewis acid, such as aluminum chloride (AlCl₃), under less harsh conditions.[3][8] While often yielding better results, this route generates corrosive byproducts.[1]
This guide will focus on the direct cyclization method using triflic acid, which offers a powerful and relatively clean procedure for achieving the target compound.
Reaction Mechanism
The mechanism involves the protonation of the carboxylic acid by the superacid (TfOH), leading to the formation of a highly electrophilic acylium ion. This is followed by an intramolecular electrophilic aromatic substitution (SEAr) where the electron-rich dimethoxy-substituted benzene ring attacks the acylium ion. The cyclization occurs ortho to the methoxy group at the 1-position of the phenyl ring, driven by its activating effect. A final deprotonation step re-establishes aromaticity and yields the desired this compound.
Caption: Mechanism of Triflic Acid-Catalyzed Intramolecular Friedel-Crafts Acylation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Triflic acid is extremely corrosive and hygroscopic; handle with extreme care.
Protocol 1: Synthesis of this compound (Core Compound)
This protocol details the direct cyclization of 3-(2,4-dimethoxyphenyl)propanoic acid.
Materials & Equipment:
-
Reagents: 3-(2,4-dimethoxyphenyl)propanoic acid, Trifluoromethanesulfonic acid (TfOH), Dichloromethane (DCM, anhydrous), Deionized water, Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, stirring bar, ice-water bath, dropping funnel or syringe, separatory funnel, rotary evaporator, glassware for recrystallization.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(2,4-dimethoxyphenyl)propanoic acid (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (approx. 0.2 M concentration) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Acid Addition: Slowly add trifluoromethanesulfonic acid (3.0–5.0 eq) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature at or below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction can be gently heated (e.g., 40 °C) to ensure completion if necessary.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice or ice-cold water with vigorous stirring. This step is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of initial DCM).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) or by silica gel column chromatography to yield the pure this compound.
Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol demonstrates a common derivatization of the indanone core, which is often used to synthesize biologically active chalcone-like molecules.[10][11]
Materials & Equipment:
-
Reagents: this compound, a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde), Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), Methanol or Ethanol.
-
Equipment: Erlenmeyer flask or round-bottom flask, magnetic stirrer, stirring bar, filtration apparatus.
Step-by-Step Procedure:
-
Base Solution: In a flask, dissolve potassium hydroxide (approx. 3.0 eq) in methanol to create a methanolic KOH solution.
-
Reactant Addition: To the stirred base solution, add this compound (1.0 eq) followed by the substituted benzaldehyde (1.1 eq).
-
Reaction: Stir the resulting mixture at room temperature. A precipitate often forms as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC until the indanone starting material is consumed (typically 2-6 hours).
-
Isolation: Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralization & Filtration: Acidify the mixture carefully with dilute HCl to a neutral pH. The solid product will precipitate out. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the collected solid with copious amounts of cold water to remove salts, and then dry it under vacuum to yield the desired chalcone derivative. Further purification can be done by recrystallization if needed.
Visualization of Synthetic Workflow
Caption: Overall workflow for the synthesis of the indanone core and a derivative.
Comparative Data and Expert Discussion
The choice of cyclization agent is critical and significantly impacts yield and reaction conditions. Below is a summary of common catalysts used for intramolecular Friedel-Crafts reactions to form 1-indanones.
| Catalyst | Typical Conditions | Advantages | Disadvantages | Yield Range |
| Triflic Acid (TfOH) | 0 °C to RT, DCM | High reactivity, clean reactions, effective for less reactive substrates. | Expensive, highly corrosive, moisture sensitive. | 80-95% |
| Polyphosphoric Acid (PPA) | 80-120 °C, neat | Inexpensive, acts as both solvent and catalyst. | High temperatures needed, viscous, difficult work-up. | 60-90% |
| AlCl₃ (from acyl chloride) | 0 °C to RT, DCM/CS₂ | Inexpensive, widely used Lewis acid. | Requires stoichiometric amounts, strict anhydrous conditions, corrosive byproduct (HCl). | 70-90% |
| Metal Triflates (e.g., Sc(OTf)₃) | Reflux, various solvents | Catalytic amounts, can be recycled, milder than strong acids. | Higher cost, may require longer reaction times. | 75-90% |
Field-Proven Insights & Troubleshooting
-
Causality of Anhydrous Conditions: For Lewis acids like AlCl₃ and superacids like TfOH, the presence of water is detrimental. Water will react with the catalyst, deactivating it and significantly reducing the yield. Therefore, using anhydrous solvents and properly dried glassware is paramount.
-
Managing Exotherms: The addition of the acid catalyst and the final quenching step are often highly exothermic. Performing these steps slowly and with efficient cooling (ice bath) is crucial to prevent side reactions and ensure safety.
-
Regioselectivity: In the case of 3-(2,4-dimethoxyphenyl)propanoic acid, cyclization is highly directed to the C-5 position (ortho to the C-4 methoxy and para to the C-2 methoxy group), which is the most activated position. For other substitution patterns, mixtures of regioisomers can be a significant issue, complicating purification.
-
Troubleshooting Low Yields: If yields are low, consider the following:
-
Incomplete Reaction: Extend the reaction time or slightly increase the temperature. Confirm consumption of starting material via TLC/GC-MS.
-
Catalyst Deactivation: Ensure all reagents, solvents, and glassware were scrupulously dry.
-
Purification Loss: The product might be partially lost during aqueous work-up if it has some water solubility. Minimize washing volumes or perform a back-extraction of the aqueous layers.
-
References
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Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
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An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company. [Link]
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Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH. [Link]
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What are the properties and preparation methods of 5,6-Dimethoxy-1-indanone?. FAQ. [Link]
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Efficient and Industrially Viable Synthesis of Donepezil. Taylor & Francis Online. [Link]
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A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. PubMed. [Link]
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A New Commercially Viable Synthetic Route for Donepezil Hydrochloride: Anti-Alzheimer's Drug. J-Stage. [Link]
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Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. [Link]
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An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. Royal Society of Chemistry. [Link]
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Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
- Process method for preparing 5,6-dimethoxy-1, 2-indandione.
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Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. [Link]
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Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. ResearchGate. [Link]
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Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. ResearchGate. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [Link]
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A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. PMC - NIH. [Link]
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Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]
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"purification techniques for 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one"
An In-Depth Technical Guide to the Purification of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Prepared by: Gemini, Senior Application Scientist
This document provides detailed application notes and validated protocols for the purification of this compound, a key intermediate in synthetic organic chemistry and drug development. The methodologies described herein are designed for researchers, scientists, and process chemists seeking to achieve high purity levels essential for downstream applications.
Introduction and Strategic Overview
This compound (CAS No. 13336-32-8) is a substituted indanone derivative. The indanone core is a valuable scaffold found in numerous biologically active compounds and approved pharmaceuticals, such as Donepezil for the treatment of Alzheimer's disease. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesired side products, complicate subsequent reaction monitoring, and impact the efficacy and safety profile of the final active pharmaceutical ingredient (API).
The selection of an appropriate purification strategy is dictated by the physicochemical properties of the target compound and the nature of the impurities, which are typically by-products of its synthesis. The most common synthetic route to similar 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. This process can introduce impurities such as unreacted starting material, polymeric residues, and isomeric by-products.
This guide focuses on two robust and scalable purification techniques: Recrystallization and Flash Column Chromatography . The choice between them depends on the impurity profile, the required scale, and the desired final purity.
Physicochemical Properties & Impurity Profile
Understanding the molecule's characteristics is the foundation of an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₁H₁₂O₃ | Provides basic compositional information. |
| Molecular Weight | 192.21 g/mol | Used for calculating molar equivalents and yields. |
| Appearance | Typically an off-white to yellow solid | Being a solid at room temperature makes it an excellent candidate for recrystallization. |
| Polarity | Moderately Polar | The ketone and methoxy groups provide polarity, while the aromatic ring and aliphatic backbone are nonpolar. This moderate polarity allows for effective separation from nonpolar or highly polar impurities using column chromatography. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and polar protic solvents (hot ethanol, methanol). Limited solubility in nonpolar alkanes (hexanes) and cold alcohols. | Differential solubility across solvents and temperatures is the central principle enabling purification by recrystallization.[1] |
Anticipated Impurities
-
Unreacted Starting Materials: Such as the corresponding 3-arylpropionic acid precursor.
-
Isomeric By-products: Arising from alternative cyclization pathways during Friedel-Crafts acylation.
-
Polymeric Materials: Often formed under strong acid-catalyzed reaction conditions.
-
Residual Solvents & Reagents: From the preceding synthetic step.
Method 1: Purification by Recrystallization
Recrystallization is the preferred method for purifying solid compounds on both small and large scales when the impurity profile is favorable. It leverages the difference in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[1][2]
Principle of Operation
The core principle is to dissolve the impure solid in a minimum volume of a hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities. The impurities ideally remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[2][3]
Workflow for Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Test the solubility of ~20-30 mg of the crude material in ~0.5 mL of various solvents (see Table 2) at room temperature and at boiling.
-
An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[1][3]
-
Commonly effective systems for ketones include alcohols or binary mixtures like ethyl acetate/hexanes.[4]
Table 2: Suggested Solvents for Recrystallization Screening
Solvent Boiling Point (°C) Polarity Comments Ethanol 78 Polar Protic Often a good first choice for moderately polar compounds. Isopropanol 82 Polar Protic Similar to ethanol, may offer different solubility characteristics. Ethyl Acetate 77 Polar Aprotic Good dissolving power; often used in a binary system with a nonpolar solvent. Toluene 111 Nonpolar Useful if impurities are highly polar. | Ethyl Acetate / Hexanes | Variable | Variable | A versatile binary system. Dissolve in hot ethyl acetate and add hexanes until cloudy. |
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, polymeric material) are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[2]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Disturbing the solution can cause rapid precipitation and trap impurities.
-
Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the purified compound.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum. A vacuum oven set to a temperature well below the compound's melting point (e.g., 40-50 °C) is ideal.
Method 2: Flash Column Chromatography
When recrystallization is ineffective, or when impurities have similar solubility profiles to the product, flash column chromatography is the method of choice. It is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a solid stationary phase.[5][6]
Principle of Operation
A solution of the crude mixture is loaded onto the top of a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or solvent mixture (mobile phase) is then passed through the column.[5][7] Compounds in the mixture move down the column at different rates depending on their polarity. Less polar compounds have a weaker affinity for the polar silica gel and travel faster with the mobile phase, eluting first. More polar compounds interact more strongly with the silica gel and elute later.[8]
Workflow for Flash Column Chromatography
Caption: Workflow for the purification of this compound via chromatography.
Experimental Protocol: Flash Column Chromatography
-
Mobile Phase Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system (eluent) that provides good separation of the target compound from its impurities.
-
A common starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.
-
The ideal eluent system should give the target compound an Rf value of approximately 0.3-0.4.[8]
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of material to be purified (a typical ratio is 30-50 g of silica per 1 g of crude product).
-
Prepare a slurry of silica gel in the nonpolar component of your eluent (e.g., hexanes).
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica to prevent disruption during solvent addition.[7]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin applying pressure to force the solvent through the column at a steady rate.
-
Collect the eluting solvent (eluate) in a series of numbered test tubes or flasks. The size of the fractions depends on the column size and separation.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC to determine which ones contain the purified product.
-
Spot several fractions per TLC plate alongside a reference spot of the starting crude material. Visualize the spots under a UV lamp.
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Purity Assessment
After purification, the identity and purity of the final product must be confirmed.
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range. Impurities typically cause the melting point to be depressed and broadened.[3]
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on a TLC plate when eluted with various solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure and assess for the presence of any remaining impurities, which would appear as extraneous peaks in the spectrum.
References
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Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
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Jo, E., et al. (2023). Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation. Marine Drugs. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
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University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
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JoVE. (2020). Recrystallization - Concept. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
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University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
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Reichle, M., et al. (2010). Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines. Journal of the American Chemical Society. Retrieved from [Link]
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PubChem. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
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Oliverio, M., et al. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. Retrieved from [Link]
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Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
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Hauser, F. M., Zhou, M., & Sun, S. (2001). FACILE SYNTHESIS OF INDENONES FROM INDANONES: A NEW PROCEDURE. Organic Preparations and Procedures International. Retrieved from [Link]
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Liu, Y., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate. Retrieved from [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Abstract
This document provides a detailed guide outlining a suite of analytical methodologies for the definitive structural elucidation, purity assessment, and characterization of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. This indenone derivative is a valuable scaffold in medicinal chemistry and materials science. Ensuring its structural integrity and purity is paramount for its application in drug development and scientific research. This guide presents an integrated workflow, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.
Introduction and Analytical Strategy
This compound is a substituted indanone, a class of compounds recognized as important precursors for various pharmacologically active molecules.[1] The precise placement of the methoxy groups on the aromatic ring is critical to the molecule's chemical properties and biological activity. Therefore, unambiguous characterization is a non-negotiable prerequisite for its use in further synthetic steps or biological assays.
A standalone analytical technique is insufficient for complete characterization. We advocate for an orthogonal, multi-technique approach where the data from each method corroborates the others, providing a self-validating system of analysis. The workflow presented herein is designed to first confirm the molecular structure and connectivity, then establish purity, and finally, confirm the identity through spectroscopic fingerprinting.
Integrated Analytical Workflow
The following diagram illustrates the logical flow of the characterization process, beginning with structural elucidation by NMR and MS, followed by purity analysis via HPLC, and concluding with identity confirmation using spectroscopy.
Caption: Integrated workflow for the characterization of this compound.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is provided below. These values serve as the theoretical basis for the experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| CAS Registry Number® | Not directly available; 5,6-isomer is 2107-69-9 | [3] |
| Chemical Structure | ![]() |
Note: The structure image was generated based on the compound name.
Part I: Structural Elucidation
The primary goal is to confirm the covalent structure, including the specific substitution pattern of the methoxy groups. NMR and high-resolution mass spectrometry are the definitive techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled insight into the molecular skeleton by mapping the chemical environment of ¹H and ¹³C nuclei. For this molecule, key diagnostic information includes the number of aromatic protons, their coupling patterns, and the chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing carbonyl group.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be used if solubility is an issue.[4]
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.
-
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm) and the ¹³C spectrum (CDCl₃: δ 77.16 ppm).
Expected Data & Interpretation
The substitution pattern (4,6-dimethoxy) is key. We expect two singlets in the aromatic region for H-5 and H-7, a key differentiator from the 5,6-dimethoxy isomer which would show two doublets. The predicted chemical shifts are based on known substituent effects and data from analogous compounds.[4]
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Key Correlations |
| H-2 | ~3.0 - 3.2 (t, 2H) | ~36-38 | Aliphatic methylene adjacent to the carbonyl group. Expected to be a triplet due to coupling with H-3. In a COSY spectrum, this signal will correlate with H-3. In an HSQC spectrum, it will correlate with the C-2 carbon. |
| H-3 | ~2.6 - 2.8 (t, 2H) | ~25-27 | Aliphatic methylene adjacent to the aromatic ring. Expected to be a triplet coupled with H-2. Will show a COSY correlation to H-2. |
| H-5 | ~6.7 - 6.9 (s, 1H) | ~100-105 | Aromatic proton between two electron-donating methoxy groups (at C4 and C6). Shielded, thus upfield shift. Expected to be a singlet due to lack of adjacent protons. This is a key diagnostic signal. |
| H-7 | ~7.0 - 7.2 (s, 1H) | ~115-120 | Aromatic proton ortho to the carbonyl group, which is deshielding. Expected to be a singlet. The presence of two aromatic singlets strongly supports the 4,6-substitution pattern. |
| -OCH₃ (x2) | ~3.8 - 4.0 (s, 6H) | ~55-57 | Two singlets for the methoxy groups, likely overlapping or very close. Their integration (6H) is a key indicator. |
| C=O (C-1) | N/A | ~200-205 | Carbonyl carbon, highly deshielded. Will not appear in the ¹H spectrum. |
| C-4, C-6 | N/A | ~160-165 | Aromatic carbons attached to methoxy groups, deshielded by oxygen. |
| Other Ar-C | N/A | ~120-155 | Quaternary aromatic carbons (C-3a, C-7a). Their specific assignment requires 2D NMR (HMBC). |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition, providing definitive confirmation of the molecular formula.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal for accurate mass measurement.
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source.
-
Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the experimental mass of the [M+H]⁺ ion and compare it to the theoretical calculated mass. The mass error should be less than 5 ppm.
Expected Data & Interpretation
| Ion | Theoretical m/z | Rationale |
| [M+H]⁺ | 193.0865 | The exact mass of the protonated molecule (C₁₁H₁₃O₃⁺). Confirmation of this mass to within 5 ppm provides high confidence in the elemental composition.[4] |
| [M+Na]⁺ | 215.0684 | Adduct with sodium, often observed in ESI-MS. |
| Fragment Ions (GC-MS/EI) | 177, 164, 149 | Electron Ionization (EI) in GC-MS would yield the molecular ion [M]⁺ at m/z 192. Common fragments would include loss of a methyl group (-CH₃, m/z 177) or carbonyl group (-CO, m/z 164).[2][5] |
Part II: Purity Assessment
Once the structure is confirmed, its purity must be established. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for this purpose.
Protocol: RP-HPLC Method for Purity Analysis
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides good retention for moderately non-polar molecules like indanones.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The acid improves peak shape and ensures ionization consistency.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. Rationale: A gradient elution is necessary to ensure that any impurities with different polarities are effectively separated and eluted.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.
-
Detection: 254 nm. Rationale: This wavelength is commonly used for aromatic compounds. An initial UV-Vis scan (see section 5.2) should be performed to determine the λmax for optimal sensitivity.[7]
-
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to 0.1 mg/mL for injection.
-
Analysis: Inject 10 µL and record the chromatogram. Calculate the purity by the area percent method.
System Suitability
Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time of the main peak is less than 2%.
Part III: Identity Confirmation
These spectroscopic techniques provide a characteristic "fingerprint" of the molecule, useful for routine identity checks and quality control.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Expected Data & Interpretation
The FTIR spectrum provides a unique fingerprint. Key vibrational modes confirm the presence of the carbonyl, methoxy, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| ~1690-1710 | C=O Stretch (Ketone) | Strong, sharp absorption characteristic of a conjugated ketone. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[8] |
| ~2850-3000 | C-H Stretch (Aliphatic) | Corresponds to the methylene groups (-CH₂) in the five-membered ring. |
| ~3010-3100 | C-H Stretch (Aromatic) | Weaker absorptions characteristic of C-H bonds on the aromatic ring. |
| ~1600, ~1480 | C=C Stretch (Aromatic) | Absorptions from the benzene ring vibrations. |
| ~1250, ~1030 | C-O Stretch (Ether) | Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether bonds of the two methoxy groups.[9] |
UV-Vis Spectroscopy
This technique provides information about the electronic transitions within the molecule's chromophore and is primarily used to select the optimal wavelength for HPLC detection.
Protocol: UV-Vis Scan
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Acquisition: Scan the absorbance from 200 to 400 nm using a spectrophotometer, with the pure solvent as a blank.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Expected Data & Interpretation
The conjugated system, consisting of the benzene ring and the α,β-unsaturated ketone, will result in characteristic UV absorptions. We expect strong absorptions (π → π* transitions) in the 250-320 nm range.[10][11] The determined λmax should be used as the primary detection wavelength in the HPLC method to ensure maximum sensitivity.
Conclusion
The comprehensive characterization of this compound is reliably achieved through the synergistic application of NMR, MS, HPLC, and FTIR spectroscopy. This orthogonal approach ensures the unambiguous confirmation of its chemical structure, high purity, and consistent identity. The protocols and interpretation guidelines presented in this note form a robust framework for the quality control and validation of this important chemical entity in research and development settings.
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National Institute of Standards and Technology (NIST). (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. PubChem. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 5,6-Dimethoxy-1-indanone. PubChem. Retrieved January 14, 2026, from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum (electron ionization) of 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). 5,6-Dimethoxy-1-indanone. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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CAS. (n.d.). 2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one. CAS Common Chemistry. Retrieved January 14, 2026, from [Link]
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Asiri, A. M., et al. (2012). (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E, 68(Pt 3), o779. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-methoxy-2,3-dihydro-1H-inden-1-one. PubChem. Retrieved January 14, 2026, from [Link]
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Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247355. Retrieved January 14, 2026, from [Link]
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SpectraBase. (n.d.). 2-(3'',4''-DIMETHOXYBENZYLIDENE)-INDAN-1-ONE. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). UV-Vis spectra (in DCM) for target molecules 1, 4 and 6. Retrieved January 14, 2026, from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved January 14, 2026, from [Link]
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Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2026). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives. Retrieved January 14, 2026, from [Link]
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Fronczek, F. R., & Stevens, E. D. (2016). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E, 72(Pt 12), 1784-1786. Retrieved January 14, 2026, from [Link]
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The Science Publications. (n.d.). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Retrieved January 14, 2026, from [Link]
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Al-Asmari, A. I., et al. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Toxics, 13(10), 867. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(3,4-Dimethoxybenzylidene)-1-indanone. PubChem. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2009). Isolation and identification of 4′,6-dimethoxy-7-hydroxyisoflavone from roots of Hedysarum theinum cultivated in vitro. Retrieved January 14, 2026, from [Link]
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Ali, M. A., et al. (2011). 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E, 67(Pt 2), o408. Retrieved January 14, 2026, from [Link]
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Application Notes & Protocols: The Strategic Utility of 5,6-Dimethoxy-1-indanone as a Key Intermediate in Pharmaceutical Synthesis
Abstract and Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid bicyclic framework provides a valuable template for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Within this class of molecules, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (commonly referred to as 5,6-dimethoxy-1-indanone) has emerged as a particularly crucial building block.
A Note on Nomenclature: While the topic specifies "4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one," the vast majority of authoritative literature and industrial applications, particularly in the synthesis of major pharmaceuticals, refers to the 5,6-dimethoxy isomer. This guide will focus on the well-documented 5,6-dimethoxy-1-indanone, which is the key starting material for the anti-Alzheimer's agent, Donepezil.[3][4]
This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It elucidates the strategic importance of 5,6-dimethoxy-1-indanone, moving beyond simple procedural lists to explain the underlying chemical principles that make it a versatile and reliable intermediate. We will provide field-proven protocols for its most significant application: the synthesis of Donepezil, a cornerstone in the treatment of Alzheimer's disease.[4]
Core Application: Cornerstone of Donepezil Synthesis
The most prominent and economically significant application of 5,6-dimethoxy-1-indanone is its role as the foundational starting material for Donepezil. The synthesis is a robust two-step process: a base-catalyzed condensation to form a key vinylogous intermediate, followed by a selective reduction.
Overall Synthetic Workflow
The conversion of 5,6-dimethoxy-1-indanone to Donepezil is a convergent synthesis that constructs the final molecule's core structure in the first step. The workflow is valued for its efficiency and industrial scalability.[3][5]
Figure 1: High-level workflow for the synthesis of Donepezil HCl from 5,6-dimethoxy-1-indanone.
Mechanistic Rationale: Activating the C2 Position
The synthetic strategy hinges on the reactivity of the methylene group at the C2 position of the indanone ring. This position is flanked by an aromatic ring and a carbonyl group, making the C2 protons acidic and amenable to deprotonation by a strong base.
Causality of Experimental Choice: The choice of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is critical.[3][4] These bases are sufficiently powerful to quantitatively generate the corresponding enolate anion. This enolate is the key nucleophile that attacks the electrophilic carbonyl carbon of 1-benzyl-4-piperidinecarboxaldehyde. Weaker bases would result in an unfavorable equilibrium, leading to low conversion and side reactions. The subsequent step is an E1cb-type elimination of water, driven by the formation of a conjugated system, to yield the stable exocyclic double bond.
Experimental Protocols
The following protocols are synthesized from established, industrially viable methods.[3][5] They are designed to be self-validating, with clear checkpoints for reaction monitoring.
Protocol 1: Synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine (Key Intermediate 2)
Objective: To perform a base-catalyzed condensation reaction to form the pivotal alkene intermediate.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Purity |
|---|---|---|---|---|
| 5,6-Dimethoxy-1-indanone | 192.21 | 19.0 g | 0.10 mol | >98% |
| N-benzyl-piperidine-4-carboxaldehyde | 203.28 | 20.2 g | 0.10 mol | >98% |
| Sodium Hydroxide (flakes) | 40.00 | 12.8 g | 0.32 mol | >97% |
| Methanol | 32.04 | 80 mL | - | Anhydrous |
| 5% Acetic Acid | - | As needed | - | Aqueous |
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel (if using a liquid base)
-
Buchner funnel and filter paper
-
Standard glassware for workup
Procedure:
-
Setup: Equip the 500 mL flask with a magnetic stir bar and assemble it for reaction under an inert atmosphere.
-
Reagent Addition: Charge the flask with 5,6-dimethoxy-1-indanone (19.0 g) and methanol (80 mL). Begin stirring to form a solution/slurry at room temperature.[5]
-
Base Addition: Slowly and carefully add the NaOH flakes (12.8 g) to the stirring mixture. An exotherm may be observed.
-
Aldehyde Addition: Once the base is added, add the N-benzyl-piperidine-4-carboxaldehyde (20.2 g) to the reaction mixture.
-
Reaction: Allow the mixture to stir vigorously at room temperature for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Isolation: Upon completion, a solid will have formed. Filter the crude product using a Buchner funnel.
-
Purification: Wash the filtered solid sequentially with 5% aqueous acetic acid to neutralize any remaining base, followed by a wash with cold methanol to remove residual impurities.
-
Drying: Dry the resulting solid product under vacuum to a constant weight. The product is typically obtained as a solid.[5]
Expected Outcome:
-
Yield: >90%
-
Appearance: Off-white to yellow solid.
-
Validation: The product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared with literature data.
Protocol 2: Hydrogenation to Donepezil Base
Objective: To selectively reduce the exocyclic double bond of the intermediate to yield the final Donepezil base.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Notes |
|---|---|---|---|---|
| Intermediate from Protocol 3.1 | 377.48 | 10.0 g | 0.0265 mol | Dried |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - | 50% wet catalyst |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Anhydrous |
| Hydrogen (H₂) Gas | 2.02 | - | - | Balloon or cylinder |
Equipment:
-
Parr hydrogenation apparatus or a two-neck flask suitable for balloon hydrogenation
-
Magnetic stirrer and stir bar
-
Filtration setup (e.g., Celite pad) to remove the catalyst
Procedure:
-
Setup: In a suitable hydrogenation flask, combine the intermediate (10.0 g) and THF (100 mL). Add the 10% Pd/C catalyst (1.0 g) carefully under an inert atmosphere.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Pressurize the vessel with hydrogen (typically 50-60 psi) or maintain a positive pressure with a hydrogen balloon. Stir the reaction vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Catalyst Removal: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Isolation: Rinse the filter cake with additional THF. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude Donepezil base.
-
Purification (if necessary): The crude product is often of high purity. If required, it can be recrystallized from a suitable solvent system like ethyl acetate/hexane. The final step often involves conversion to the hydrochloride salt for stability and bioavailability.[3][4]
Expected Outcome:
-
Yield: >95%
-
Appearance: White to off-white solid.
-
Validation: Purity confirmed by HPLC. Identity confirmed by spectroscopic methods and comparison to a reference standard of Donepezil.
Alternative Synthetic Approaches
While the condensation-reduction pathway is dominant, the reactivity of 5,6-dimethoxy-1-indanone allows for other synthetic strategies. One notable alternative involves a Darzen reaction of 2-bromo-5,6-dimethoxy indanone with pyridine-4-carboxaldehyde.[6][7] This route forms an intermediate epoxide, which then undergoes deoxygenation and hydrogenation to furnish the final product. This showcases the versatility of the indanone core in different reaction schemes.
Figure 2: Conceptual workflow for an alternative Darzen reaction-based synthesis.
Conclusion
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical industry. Its chemical architecture, particularly the activated C2 methylene position, provides a reliable handle for carbon-carbon bond formation. The protocols detailed herein for the synthesis of Donepezil demonstrate a robust, scalable, and efficient application that transforms this simple indanone into a life-changing therapeutic agent. For researchers in drug development, a thorough understanding of the reactivity and handling of this intermediate is essential for both process optimization and the design of novel therapeutics based on the indanone scaffold.
References
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Reddy, S. P., et al. (n.d.). Efficient and Industrially Viable Synthesis of Donepezil. Taylor & Francis Online. [Link]
-
DONEPEZIL SYNTHESIS. (2013, August 2). New Drug Approvals. [Link]
-
Dubey, S. K., et al. (n.d.). A New Commercially Viable Synthetic Route for Donepezil Hydrochloride: Anti-Alzheimer's Drug. J-Stage. [Link]
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Dubey, S. K., et al. (2007). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Chemical & Pharmaceutical Bulletin, 55(10), 1276-1278. [Link]
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Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2004. [Link]
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Al-Hussain, S. A., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6696. [Link]
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PubChem. (n.d.). 4-methoxy-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]
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Thota, S., et al. (2023). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1083-1087. [Link]
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Kwiecień, H., & Stańczyk, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]
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Kwiecień, H., & Stańczyk, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]
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Application Notes and Protocols for Cell-Based Assays Involving 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: A Guideline for Investigating a Novel Tubulin Polymerization Inhibitor
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. Based on the established anti-cancer properties of structurally similar dihydro-1H-indene derivatives that act as tubulin polymerization inhibitors, we hypothesize a similar mechanism of action for this compound.[1] This document outlines a series of detailed cell-based and biochemical assays to test this hypothesis, from initial cytotoxicity screening to in-depth mechanistic studies including cell cycle analysis and direct visualization of microtubule disruption. The protocols provided are designed to be self-validating, offering a logical and efficient workflow for characterizing the anti-cancer potential of this and other novel small molecules targeting microtubule dynamics.
Introduction: The Rationale for Investigating this compound as a Microtubule Targeting Agent
The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer properties.[2] Recent studies have highlighted that dihydro-1H-indene derivatives can exhibit potent antiproliferative and anti-angiogenic effects by inhibiting tubulin polymerization.[1] Specifically, compounds with a trimethoxy-substituted dihydro-1H-indene core have been identified as novel colchicine site binding agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Given these precedents, this compound is a compelling candidate for investigation as a novel anti-cancer agent. Its structural similarity to known tubulin polymerization inhibitors suggests a high probability of a similar mechanism of action. This guide provides the necessary protocols to rigorously test this hypothesis and characterize its biological effects.
Hypothesized Mechanism of Action: Disruption of Microtubule Dynamics
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[3] The constant polymerization and depolymerization of microtubules are critical for proper chromosome segregation. Disruption of these dynamics is a clinically validated strategy in cancer therapy.[3]
We hypothesize that this compound acts as a tubulin polymerization inhibitor. Such agents bind to tubulin dimers, preventing their assembly into microtubules. This leads to the disassembly of the mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[4][5]
Figure 1. Hypothesized mechanism of this compound.
Experimental Workflows and Protocols
The following sections provide detailed protocols for a tiered approach to characterizing this compound, starting with a direct biochemical assay, followed by cell-based assays to confirm the mechanism of action and quantify its cytotoxic effects.
Workflow for Characterization
Figure 2. Experimental workflow for compound characterization.
Protocol 1: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay directly measures the effect of the test compound on the polymerization of purified tubulin in a cell-free system.[3][6]
Principle: The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye that binds specifically to polymerized tubulin.[3][6] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:
-
Lyophilized >99% pure tubulin
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter
-
-
This compound (test compound)
-
Nocodazole or Colchicine (positive control for inhibition)[3]
-
Paclitaxel (positive control for enhancement)[3]
-
DMSO (vehicle control)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 10x working solutions by diluting the stock in General Tubulin Buffer. Prepare 10x working solutions of the positive and negative controls in the same manner.
-
Tubulin Reaction Mix Preparation: On ice, reconstitute the lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Add GTP to a final concentration of 1 mM and the fluorescent reporter according to the manufacturer's instructions. Keep this mix on ice.[3]
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Add 5 µL of the 10x compound/control solutions to the appropriate wells of the 96-well plate.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL.
-
-
Data Acquisition: Immediately place the plate in the pre-warmed plate reader and begin measuring the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.[7]
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound and controls.
-
Determine the Vmax (maximum rate of polymerization) and the plateau fluorescence intensity for each curve.
-
Calculate the percentage of inhibition at each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
| Parameter | Expected Outcome for Tubulin Polymerization Inhibitor |
| Vmax | Decreased in a dose-dependent manner |
| Plateau Fluorescence | Reduced in a dose-dependent manner |
| IC50 | A potent inhibitor will have a low micromolar or nanomolar IC50 |
Protocol 2: Cytotoxicity Assay
This assay determines the concentration of the test compound required to inhibit the growth of a panel of cancer cell lines by 50% (IC50). The MTT or CCK-8 assay is a common and reliable method for this purpose.[8][9][10]
Principle: The metabolic activity of viable cells reduces a tetrazolium salt (like MTT or WST-8 in CCK-8 kits) to a colored formazan product, which can be quantified by measuring its absorbance.[9] The amount of color produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin or Paclitaxel (positive control)
-
DMSO (vehicle control)
-
MTT or CCK-8 reagent
-
96-well, clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and controls in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.
-
MTT/CCK-8 Assay:
-
Add 10 µL of MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression. Microtubule-targeting agents typically cause an arrest in the G2/M phase.[5]
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By measuring the fluorescence intensity of PI in a population of cells using a flow cytometer, one can distinguish between cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[11]
Materials:
-
Cancer cell line (e.g., HeLa)
-
This compound
-
Nocodazole (positive control for G2/M arrest)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include vehicle and positive controls.
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition.
-
| Treatment | Expected % of Cells in G2/M |
| Vehicle Control | Baseline level (e.g., 10-15%) |
| Test Compound | Significant increase compared to vehicle |
| Nocodazole | Strong accumulation of cells in G2/M |
Protocol 4: Immunofluorescence Microscopy of Microtubules
This assay provides direct visual evidence of the compound's effect on the cellular microtubule network.
Principle: Cells are fixed, permeabilized, and then stained with an antibody specific for α-tubulin. A fluorescently labeled secondary antibody is used for visualization with a fluorescence microscope.
Materials:
-
Cancer cell line (e.g., HeLa) grown on glass coverslips
-
This compound
-
Paclitaxel (control for microtubule stabilization) and Nocodazole (control for depolymerization)
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips in a 24-well plate. Treat with the test compound at its IC50 concentration for a suitable duration (e.g., 6-18 hours).[7]
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block with 3% BSA in PBS for 1 hour.[15]
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.[17]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[17]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Expected Results:
-
Vehicle Control: Cells will display a well-organized, filamentous microtubule network extending throughout the cytoplasm.
-
Test Compound/Nocodazole: The microtubule network will appear diffuse and fragmented, indicating depolymerization. Mitotic cells will lack a proper spindle.
-
Paclitaxel: Microtubules will appear as dense, bundled structures, indicative of stabilization.
Troubleshooting
| Assay | Problem | Possible Cause | Solution |
| In Vitro Tubulin Assay | No polymerization in control | Inactive tubulin, incorrect buffer pH, no GTP | Use fresh tubulin, check buffer pH, ensure GTP was added. |
| Cytotoxicity Assay | High variability between replicates | Uneven cell seeding, pipetting errors | Ensure a single-cell suspension before seeding, use a multichannel pipette. |
| Cell Cycle Analysis | High debris in flow cytometry | Excessive cell death, harsh harvesting | Treat for a shorter duration, handle cells gently during harvesting. |
| Immunofluorescence | High background staining | Insufficient blocking, antibody concentration too high | Increase blocking time, titrate primary and secondary antibodies. |
| All Assays | Compound precipitates in media | Poor solubility | Use a lower concentration of DMSO (e.g., <0.5%), sonicate the stock solution. |
Conclusion
The suite of assays described in this application note provides a robust and logical pathway for the characterization of this compound as a potential anti-cancer agent. By systematically evaluating its effects on tubulin polymerization, cell viability, cell cycle progression, and microtubule architecture, researchers can definitively determine its mechanism of action and preclinical potential. This comprehensive approach ensures scientific rigor and provides the foundational data necessary for further drug development efforts.
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- Tubulin Polymerization Assay - Bio-protocol. (n.d.). Bio-protocol.
- A Cell-Based Pharmacokinetics Assay for Evalu
- Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (1996).
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- Cell cycle analysis - Wikipedia. (n.d.).
- Cytotoxicity Assay for Anti-Cancer Drugs - Omni Life Science. (n.d.).
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019). ACS Omega.
- Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - MDPI. (2023). Int. J. Mol. Sci., 24(3), 2617.
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- 2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one - Common Chemistry. (n.d.).
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Application Note: Recommended Handling and Storage Protocols for 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Abstract: This document provides a detailed guide for the safe and effective handling and storage of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. As a specialized organic intermediate, likely utilized in the synthesis of complex molecular targets in pharmaceutical and materials science research, maintaining its chemical integrity is paramount. Improper handling can lead to degradation via oxidation or hydrolysis, compromising experimental outcomes. This guide outlines the compound's hazard profile, recommended storage conditions, and step-by-step protocols for experimental use to ensure both operator safety and compound stability.
Compound Profile & Hazard Assessment
This compound is a solid organic compound. While specific toxicological data for this exact isomer is not extensively published, data from structurally similar substituted indanones and related chemicals allow for a prudent assessment of potential hazards. The primary concerns involve irritation and the risks associated with handling fine organic powders.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13336-32-8 | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder (inferred) | [2] |
| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate); Insoluble in water (inferred) | General chemical principles |
1.2. Hazard Identification & Mitigation
Based on analogous compounds like 4-methoxy-2,3-dihydro-1H-inden-1-one and general 1-indanone, the following hazards should be assumed[2][3][4]:
-
Skin and Eye Irritation: Direct contact may cause irritation[2][3][5]. The causality lies in the chemical's ability to interact with and disrupt biological membranes.
-
Respiratory Tract Irritation: Inhalation of fine dust can irritate the respiratory system[2][3].
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation[2][3].
-
Dust Explosion Hazard: As with many fine organic solids, dust dispersed in the air in sufficient concentrations can form an explosive mixture with an ignition source.
Table 2: Inferred GHS Hazard Classifications and Precautionary Statements
| Category | GHS Code | Statement |
| Health | H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] | |
| H335 | May cause respiratory irritation[3][5] | |
| H302 | Harmful if swallowed[3][4] | |
| Prevention | P261 | Avoid breathing dust[5] |
| P280 | Wear protective gloves/eye protection/face protection[5] | |
| P264 | Wash skin thoroughly after handling[5] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water[5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5] |
Core Principles of Handling: Maintaining Compound Integrity
The primary goal during handling is to prevent the introduction of atmospheric contaminants—namely oxygen and water. Many advanced organic intermediates are sensitive to these agents, which can initiate degradation pathways.
-
Oxidation: The indanone scaffold can be susceptible to oxidation, potentially leading to undesired byproducts.
-
Hygroscopicity/Hydrolysis: The compound may be hygroscopic, meaning it readily absorbs moisture from the air[6]. This can affect its physical properties (e.g., causing clumping) and potentially lead to chemical degradation over time.
To mitigate these risks, the use of inert atmosphere techniques is strongly recommended, especially for long-term storage and quantitative applications where purity is critical[6][7][8].
Standard Operating Protocol: Receipt and Storage
Proper handling begins the moment the compound is received. The following workflow ensures the material is stored under optimal conditions to maximize its shelf life.
Caption: Workflow for receiving and preparing the compound for storage.
Table 3: Recommended Storage Conditions
| Parameter | Short-Term (In-Use, <1 month) | Long-Term (>1 month) | Rationale |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) - Required | Prevents oxidative and moisture-related degradation[6][7]. |
| Container | Original amber vial, tightly sealed | Tightly sealed amber glass vial or Schlenk flask | Protects from light and prevents atmospheric exchange[6]. |
| Location | Laboratory Desiccator (with desiccant) | Freezer (-20 °C) or Refrigerator (2-8 °C) | Reduces degradation kinetics. Must be in a dry, dark environment. |
| Sealing | Tightly capped, Parafilm® wrapped | Tightly capped, Parafilm® wrapped | Provides a secondary barrier against moisture and air ingress. |
Critical Note on Cold Storage: When removing the compound from a refrigerator or freezer, always allow the container to equilibrate to ambient room temperature before opening . This crucial step prevents atmospheric water from condensing onto the cold solid, which would negate the benefits of inert storage[6].
Experimental Use Protocol: Weighing and Aliquoting
The choice of weighing procedure depends on the sensitivity of the subsequent experiment to minor impurities or inaccuracies.
Method A: Rapid Weighing (For General Use)
This method is suitable for applications where speed is preferred and slight atmospheric exposure is tolerable.
-
Preparation: Ensure the chemical fume hood is clean and uncluttered. Place an analytical balance inside the hood if possible.
-
Equilibration: Remove the compound container from storage and allow it to reach room temperature (approx. 20-30 minutes).
-
Tare: Place a clean, dry weighing vessel on the balance and tare.
-
Dispense: Briefly open the compound container and use a clean spatula to quickly transfer the approximate desired amount to the weighing vessel.
-
Seal & Purge: Immediately and tightly reseal the main compound container. If possible, briefly purge the headspace with a gentle stream of nitrogen or argon before sealing.
-
Measure: Record the precise weight of the transferred solid.
-
Proceed: Use the weighed compound in your experiment without delay.
Method B: Inert Atmosphere Weighing (For High-Purity Applications)
This is the gold-standard protocol for maintaining the highest compound integrity, essential for sensitive catalytic reactions, quantitative analysis, or long-term solution stability.
-
Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere (<10 ppm O₂, <10 ppm H₂O).
-
Material Transfer: Introduce the sealed compound container, a weighing vessel, spatula, and any necessary vials into the glovebox antechamber.
-
Purge Cycle: Run at least three vacuum/backfill cycles on the antechamber before transferring items into the main chamber.
-
Equilibration: Allow all items to sit inside the glovebox for at least 15 minutes to allow any adsorbed atmospheric gases to dissipate.
-
Weighing: Using a balance located inside the glovebox, tare the weighing vessel and carefully dispense the desired mass of the compound.
-
Sealing: Tightly seal both the main compound container and the vessel containing the weighed aliquot inside the glovebox.
-
Removal: Remove the sealed aliquot from the glovebox via the antechamber for use in your experiment.
Caption: Decision workflow for selecting the appropriate weighing protocol.
Spill Management and Waste Disposal
-
Spills: In case of a spill, avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Gently sweep the solid material into a designated waste container using non-sparking tools[9][10]. Clean the area with a wet cloth to remove any remaining residue.
-
Waste Disposal: Dispose of unused material and contaminated items (e.g., weighing paper, gloves) in a clearly labeled, sealed container. All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain[10].
References
-
Pharmaffiliates. (n.d.). 5,6-Dimethoxy-2-((1-nitrosopiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 4-methoxy-2,3-dihydro-1H-inden-1-one. Retrieved January 14, 2026, from [Link]
-
Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved January 14, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Indanone, 99+%. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved January 14, 2026, from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 14, 2026, from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved January 14, 2026, from [Link]
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 1-Indanone. Retrieved January 14, 2026, from [Link]
-
LookChem. (n.d.). 1H-Inden-1-one, 2-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro- SDS. Retrieved January 14, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethylene)-1H-inden-1-one. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved January 14, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one. Retrieved January 14, 2026, from [Link]
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- 3. 4-methoxy-2,3-dihydro-1H-inden-1-one | C10H10O2 | CID 4547491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. westliberty.edu [westliberty.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in your experimental work. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to help you navigate the challenges of this synthesis.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process culminating in an intramolecular Friedel-Crafts acylation, a powerful method for forming cyclic ketones.[1] The typical synthetic route involves the preparation of a precursor, 3-(2,4-dimethoxyphenyl)propanoic acid, followed by its cyclization to the target indenone. This process, while conceptually straightforward, can present several challenges, from low yields to the formation of unexpected side products. This guide will address these potential issues in a practical, question-and-answer format.
Reaction Pathway Overview
The overall synthetic scheme involves two main stages:
-
Synthesis of the Precursor: Preparation of 3-(2,4-dimethoxyphenyl)propanoic acid.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the precursor to form this compound.
Caption: General synthetic pathway for this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific problems you may encounter during the synthesis.
Issue 1: Low Yield or No Reaction During Cyclization
Question: I am attempting the intramolecular Friedel-Crafts cyclization of 3-(2,4-dimethoxyphenyl)propanoic acid using polyphosphoric acid (PPA), but I am getting a very low yield of the desired this compound, or the reaction is not proceeding at all. What are the likely causes and how can I resolve this?
Answer:
This is a common issue that can stem from several factors related to the catalyst, reaction conditions, and the substrate itself.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficient Catalyst Activity | Polyphosphoric acid (PPA) is highly hygroscopic and its activity diminishes upon exposure to moisture.[2] An old or improperly stored batch of PPA may not be effective. | Use a fresh, unopened container of PPA or a freshly prepared batch. Ensure all glassware is rigorously dried before use. |
| Inadequate Reaction Temperature | Intramolecular Friedel-Crafts reactions often require elevated temperatures to overcome the activation energy barrier. | Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC). A typical temperature range for PPA-catalyzed cyclizations is 80-100°C.[2] |
| Substrate Reactivity | The electronic properties of the aromatic ring significantly influence the reaction rate. While the two methoxy groups are activating, steric hindrance from the ortho-methoxy group in 3-(2,4-dimethoxyphenyl)propanoic acid can impede cyclization. In some reported cases, this specific precursor has shown poor reactivity under certain conditions.[1][3] | Consider using a stronger acid catalyst system, such as methanesulfonic acid (MSA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which can be more effective for challenging cyclizations. |
| Short Reaction Time | The reaction may simply not have been allowed to run to completion. | Monitor the reaction progress closely using TLC. Continue heating until the starting material spot is no longer visible or its intensity remains constant over time. |
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low reaction yield.
Issue 2: Formation of Multiple Products (Isomers and Side-Products)
Question: My reaction is producing the desired product, but I am also observing significant amounts of other compounds, making purification difficult. What are these likely side-products and how can I minimize their formation?
Answer:
The formation of multiple products is a frequent challenge in Friedel-Crafts acylation, especially with highly activated aromatic rings like dimethoxybenzene derivatives.
Common Side-Products and Mitigation Strategies:
| Side-Product | Formation Mechanism | Mitigation Strategies |
| 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one (Regioisomer) | The acylium ion can attack at the position para to the second methoxy group, leading to the formation of the regioisomeric product. The regioselectivity can be influenced by the PPA composition. | The use of milder reaction conditions or alternative catalysts like methanesulfonic acid may improve regioselectivity. Careful purification by column chromatography or recrystallization is often necessary to separate the isomers. |
| Intermolecular Polymerization Products | At high concentrations, the precursor molecule can react with another, leading to the formation of high molecular weight polymers instead of the desired intramolecular cyclization. | Conduct the reaction under high-dilution conditions by slowly adding the substrate to the pre-heated acid catalyst. This favors the intramolecular pathway. |
| Products of Demethylation | The strongly acidic conditions, especially at high temperatures, can lead to the cleavage of the methoxy groups, resulting in phenolic byproducts. | Use the lowest effective reaction temperature and minimize the reaction time. If demethylation is a significant issue, consider using a less harsh acid catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the synthesis of the precursor, 3-(2,4-dimethoxyphenyl)propanoic acid?
A1: A common method is the Knoevenagel condensation of 2,4-dimethoxybenzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative. The carboxylic acid functional group allows for straightforward derivatization.[4]
Q2: How can I effectively purify the final product, this compound?
A2: Purification is typically achieved through a combination of techniques. After quenching the reaction with ice-water and extracting the product into an organic solvent, the crude product can be purified by:
-
Column Chromatography: Using a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is effective for separating the desired product from isomers and other impurities.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield a highly pure compound.
Q3: What are the expected spectroscopic data for this compound?
-
¹H NMR: Signals corresponding to the two methoxy groups (singlets, ~3.8-4.0 ppm), two aromatic protons (likely doublets or a singlet depending on the coupling), and two methylene groups of the five-membered ring (triplets or multiplets, ~2.6-3.1 ppm).
-
¹³C NMR: Resonances for the carbonyl carbon (~205-207 ppm), the aromatic carbons (including those attached to the methoxy groups), the methoxy carbons (~55-56 ppm), and the two aliphatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂O₃, MW: 192.21 g/mol ).
Q4: Are there any safer or more environmentally friendly alternatives to polyphosphoric acid?
A4: Yes, several alternatives to PPA are available:
-
Methanesulfonic acid (MSA): A strong acid that is often easier to handle than the highly viscous PPA.[4]
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts are being explored as reusable and more environmentally benign alternatives, though they may require higher reaction temperatures.
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): A powerful cyclizing agent that can be effective for less reactive substrates.
Experimental Protocols
Protocol 1: Synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid (Precursor)
(This is a general procedure and may require optimization.)
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-(2,4-dimethoxyphenyl)propenoic acid.
-
-
Reduction:
-
The propenoic acid can be reduced to the desired propanoic acid using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using sodium amalgam.
-
Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound
(This is a general procedure and requires careful optimization and safety precautions.)
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place polyphosphoric acid (PPA).
-
Heating: Heat the PPA to approximately 80°C with vigorous stirring.
-
Substrate Addition: Slowly add 3-(2,4-dimethoxyphenyl)propanoic acid to the hot PPA. The addition should be done in portions to control the reaction temperature.
-
Reaction: Increase the temperature to 90-100°C and stir for the required time (monitor by TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Workup: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Conclusion
The synthesis of this compound, while presenting certain challenges, can be successfully achieved with careful attention to reaction conditions, reagent quality, and purification techniques. This guide provides a framework for troubleshooting common issues and offers insights into the underlying chemical principles. For further assistance, consulting the cited literature is highly recommended.
References
-
Royal Society of Chemistry. (n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]
-
General Procedures. (n.d.). 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]
- Procopio, A., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5601-5613.
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]
-
NIST. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved from [Link]
- Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis.
-
Preprints.org. (2022). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
ResearchGate. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved from [Link]
-
ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-indanones.
-
NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]
-
University of Minho. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]
-
Indian Patents. (n.d.). A process for preparing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis Acid-Mediated Cyclization of Allenyl Aryl Ketones. Retrieved from [Link]
-
PubMed. (2019). Chiral Phosphoric-Acid-Catalyzed Cascade Prins Cyclization. Retrieved from [Link]
-
MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Retrieved from [Link]
Sources
"optimizing reaction conditions for 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one synthesis"
Welcome to the technical support center for the synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, overcome common challenges, and ensure a successful and reproducible synthesis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q1: I am observing a very low yield of the desired this compound. What are the likely causes and how can I improve it?
A1: Low product yield is a common issue that can stem from several factors, primarily related to the intramolecular Friedel-Crafts acylation, which is the key step in forming the indanone ring.[1][2]
-
Cause 1: Inactive Catalyst: Many catalysts used for this reaction, such as Polyphosphoric Acid (PPA) and Lewis acids like Aluminum Chloride (AlCl₃), are highly sensitive to moisture.[1] Contamination with water can deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. If using PPA, ensure it is of a high grade and has been stored properly to prevent moisture absorption.
-
-
Cause 2: Insufficient Reaction Temperature or Time: The cyclization reaction often requires significant thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some intramolecular Friedel-Crafts acylations may require elevated temperatures (e.g., 80-100°C or higher) and extended reaction times.[3]
-
-
Cause 3: Poor Quality Starting Material: The purity of the precursor, 3-(2,4-dimethoxyphenyl)propanoic acid, is crucial. Impurities can interfere with the catalytic cycle or lead to side reactions.
-
Solution: Purify the starting material before use, for example, by recrystallization. Confirm its purity using NMR and melting point analysis.
-
-
Cause 4: Suboptimal Catalyst Choice: While PPA is commonly used, other acids might be more effective depending on the specific substrate and conditions.
Issue 2: Formation of Regioisomers
Q2: My final product is a mixture of 4,6-dimethoxy and 5,7-dimethoxy isomers, which are difficult to separate. How can I improve the regioselectivity of the reaction?
A2: The formation of regioisomers is a significant challenge in the synthesis of polysubstituted indanones. The directing effects of the methoxy groups on the aromatic ring determine the position of the electrophilic attack during the intramolecular Friedel-Crafts acylation.
-
Cause: Competing Electrophilic Aromatic Substitution Pathways: The acylium ion intermediate can attack the aromatic ring at two possible positions, leading to the formation of different regioisomers. The choice of catalyst and its concentration can influence this selectivity.[5]
-
Solution 1: Modulate the Strength of the Acid Catalyst: The concentration of polyphosphoric acid (PPA), specifically its P₂O₅ content, can significantly impact regioselectivity.[5] It has been reported that PPA with a lower P₂O₅ content can favor the formation of one isomer over another.[5] Experimenting with different grades of PPA or preparing it with a specific P₂O₅ content can be a viable strategy.
-
Solution 2: Steric Hindrance: While not directly modifiable for this specific target molecule, in general, introducing bulky protecting groups can sterically hinder one of the possible cyclization positions, thus favoring the other.
-
Solution 3: Solvent Effects: The choice of solvent can influence the reaction's regioselectivity. For instance, in some Friedel-Crafts acylations, solvents like nitromethane have been shown to provide better regioselectivity compared to others like toluene or chlorobenzene.[6]
-
Issue 3: Formation of Polymeric Byproducts
Q3: I am observing a significant amount of a dark, tar-like substance in my reaction flask, which complicates purification. What is causing this and how can I prevent it?
A3: The formation of polymeric material is often due to intermolecular side reactions competing with the desired intramolecular cyclization.
-
Cause: Intermolecular Friedel-Crafts Reactions: At high concentrations of the starting material or with a highly active catalyst, the acylium ion intermediate can react with another molecule of the starting material instead of cyclizing.
-
Solution 1: High Dilution Conditions: Perform the reaction under high dilution. This can be achieved by slowly adding the starting material to a larger volume of the solvent and catalyst mixture over an extended period. This favors the intramolecular pathway.
-
Solution 2: Control the Reaction Temperature: Overheating the reaction can promote polymerization. Maintain a consistent and optimized temperature throughout the reaction. Start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely employed method is the intramolecular Friedel-Crafts acylation of 3-(2,4-dimethoxyphenyl)propanoic acid.[2][7] This is typically achieved by heating the propanoic acid derivative with a strong acid catalyst. Polyphosphoric acid (PPA) is a frequently used reagent for this cyclization due to its effectiveness and relatively low cost.[5][8]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot corresponding to the indanone product, indicates the reaction is progressing. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[1]
Q3: What are the best practices for purifying the final product?
A3: After quenching the reaction and performing an aqueous workup, the crude product is often an oil or a solid. The most common purification method is column chromatography on silica gel.[1] A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) will typically allow for the separation of the desired product from any unreacted starting material and byproducts. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Yes, research has explored more environmentally benign methods for indanone synthesis. These include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption.[2] Additionally, the use of reusable solid acid catalysts or metal triflates in ionic liquids has been investigated to minimize waste and avoid the use of harsh, corrosive acids.[7]
Experimental Protocols & Data
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-120°C, neat or with a co-solvent | Cost-effective, readily available | Viscous, can be difficult to stir; workup can be challenging |
| Triflic Acid (TfOH) | 0°C to room temperature, in CH₂Cl₂ or DCE | High reactivity, often gives high yields | Expensive, corrosive, moisture-sensitive |
| Aluminum Chloride (AlCl₃) | 0°C to reflux, in CH₂Cl₂ or DCE | Strong Lewis acid, effective for many substrates | Highly moisture-sensitive, generates HCl gas, stoichiometric amounts often needed |
| Eaton's Reagent (P₂O₅/MsOH) | Room temperature to 80°C | Less viscous than PPA, often gives clean reactions | Preparation of the reagent is required |
Protocol: General Procedure for PPA-mediated Synthesis of this compound
-
Preparation: Ensure all glassware is thoroughly dried.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(2,4-dimethoxyphenyl)propanoic acid (1.0 eq).
-
Catalyst Addition: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material).
-
Heating: Heat the mixture with stirring to 80-100°C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Reaction Scheme for the Synthesis of this compound
Caption: Intramolecular Friedel-Crafts acylation of 3-(2,4-dimethoxyphenyl)propanoic acid.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4df. Retrieved from [Link]
-
RSC Publishing. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]
-
Journal of the American Chemical Society. (1958). Studies in Polyphosphoric Acid Cyclizations. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 4. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for the synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable indanone intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, optimized protocol.
Section 1: Understanding the Core Synthesis: Intramolecular Friedel-Crafts Acylation
The most prevalent and direct route to this compound is the intramolecular Friedel-Crafts acylation of 3-(3,5-dimethoxyphenyl)propanoic acid.[1] This reaction involves the formation of an acylium ion intermediate, which then performs an electrophilic aromatic substitution on its own electron-rich aromatic ring to form the desired five-membered ketone.[2] The success of this synthesis hinges on the efficient generation of this electrophile and controlling the conditions to favor the desired cyclization pathway.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield is consistently low, and I'm recovering a significant amount of unreacted starting material. What are the likely causes?
A1: This is a classic symptom of insufficient reaction activation. Several factors can be at play:
-
Inactive Catalyst/Cyclizing Agent: Polyphosphoric acid (PPA) is the most common reagent for this cyclization and is highly hygroscopic. Absorbed moisture will hydrolyze the PPA, drastically reducing its efficacy. Similarly, if using a Lewis acid like AlCl₃, it is extremely sensitive to moisture and will be deactivated.[3][4]
-
Solution: Always use a fresh bottle of PPA or a previously unopened container. If using AlCl₃, ensure it is a fresh, anhydrous grade and handle it under an inert atmosphere.
-
-
Insufficient Reaction Temperature or Time: The activation energy for the intramolecular acylation must be overcome. If the temperature is too low or the reaction time too short, the conversion will be incomplete.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned duration, consider incrementally increasing the reaction time or temperature.[1] See the optimized protocol in Section 3 for recommended parameters.
-
-
Poor Reagent Purity: Impurities in the starting 3-(3,5-dimethoxyphenyl)propanoic acid can interfere with the catalyst and inhibit the reaction.
-
Solution: Ensure the starting material is of high purity (>98%). If necessary, recrystallize the starting material before use.
-
Q2: I'm observing the formation of multiple products, leading to a complex mixture and low purity. What could be the reason?
A2: While the intramolecular nature of this reaction limits many side products, unwanted isomers or polymers can still form.
-
Regioisomer Formation: The acylium ion is directed by the two methoxy groups on the ring. In the case of a 3,5-disubstituted pattern, cyclization should exclusively form the 4,6-disubstituted indanone. However, if your starting material was incorrectly synthesized (e.g., 3,4-dimethoxy isomer), you could get a mixture of indanone regioisomers.[1]
-
Solution: Confirm the structure of your starting material, 3-(3,5-dimethoxyphenyl)propanoic acid, using ¹H and ¹³C NMR spectroscopy before proceeding.
-
-
Intermolecular Polymerization: At excessively high temperatures or with very high concentrations, the acylium ion from one molecule can react with the aromatic ring of another, leading to polymeric tars.
-
Solution: Maintain the recommended reaction temperature and ensure efficient stirring to promote the desired intramolecular pathway. Adding the starting material portion-wise to the hot PPA can sometimes mitigate this issue.
-
Q3: The reaction mixture becomes a thick, unmanageable slurry, and my magnetic stir bar stops spinning. How can I resolve this?
A3: This is a very common physical challenge, particularly when using Polyphosphoric Acid (PPA).
-
Viscosity of PPA: PPA is inherently viscous, and its viscosity increases as the reaction progresses and it complexes with the product.
-
Solution 1 (Mechanical Stirring): For scales larger than a few grams, a magnetic stir bar is often insufficient. Employ an overhead mechanical stirrer with a paddle or anchor blade to ensure the mixture remains homogeneous.
-
Solution 2 (Solvent/Co-reagent): While PPA is often used neat, some protocols utilize a high-boiling, inert co-solvent like sulfolane to improve fluidity. Alternatively, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful cyclizing agent that often remains more fluid than PPA.
-
Q4: My workup is difficult, and I struggle to isolate a pure product. What are the best practices for quenching and purification?
A4: A careful workup is critical for achieving high purity.
-
Quenching: The reaction must be carefully quenched to hydrolyze the PPA and precipitate the product.
-
Solution: After cooling the reaction mixture to a safe temperature (e.g., < 60 °C), pour it slowly and with vigorous stirring onto a large amount of crushed ice. This exothermic process must be done cautiously in a large beaker. The product should precipitate as a solid.
-
-
Extraction & Washing: The crude product needs to be separated from acidic residues.
-
Solution: After quenching, extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[3]
-
-
Purification: The crude product will likely contain minor impurities.
-
Solution: The two primary methods are recrystallization and column chromatography. For recrystallization, perform small-scale trials with solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures to find an optimal system that dissolves the product when hot but allows for good crystal formation upon cooling.[1] For higher purity, silica gel column chromatography is recommended.[1]
-
Section 3: Optimized Experimental Protocol
This protocol is designed as a robust starting point for achieving a high yield of this compound.
Reagent & Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 3-(3,5-dimethoxyphenyl)propanoic acid | 210.22 | 10.0 | 2.10 g | Starting Material |
| Polyphosphoric Acid (PPA), 115% | - | - | ~25 g (12x wt) | Catalyst/Solvent |
| Crushed Ice | 18.02 | - | ~200 g | Quenching Agent |
| Dichloromethane (DCM) | 84.93 | - | ~150 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~50 mL | Neutralizing Wash |
| Brine (Saturated NaCl aq.) | - | - | ~50 mL | Final Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | Drying Agent |
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask with an overhead mechanical stirrer and a heating mantle with a temperature controller.
-
Charge Reagents: Add Polyphosphoric Acid (~25 g) to the flask.
-
Heating: Begin stirring and heat the PPA to 80-85 °C.
-
Addition of Starting Material: Once the PPA is at temperature, slowly add the 3-(3,5-dimethoxyphenyl)propanoic acid (2.10 g) in portions over 15 minutes.
-
Reaction: Maintain the internal temperature at 80-85 °C with vigorous stirring for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting material spot is no longer visible.
-
Cooling & Quenching: Allow the mixture to cool to approximately 60 °C. In a separate large beaker (1 L), prepare ~200 g of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous manual or mechanical stirring.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the final product.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Are there effective alternatives to Polyphosphoric Acid (PPA)?
-
A: Yes. Eaton's reagent (7.5 wt% P₂O₅ in MeSO₃H) is an excellent alternative that is often less viscous and can promote cyclization at lower temperatures. Another common method is to first convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by cyclization using a Lewis acid like AlCl₃ in a solvent like dichloromethane.[5]
-
-
Q: How critical is it to maintain anhydrous conditions?
-
Q: What is a realistic, achievable yield for this reaction?
-
A: With a carefully optimized protocol like the one described above, yields in the range of 80-95% are commonly reported in the literature for similar intramolecular cyclizations.[7]
-
Section 5: Troubleshooting Workflow
Use this decision tree to diagnose and solve common problems during the synthesis.
References
-
Cieplik, J., & Stolarczyk, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 1566–1594. [Link]
-
Journal of Organic Chemistry. (2022). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. ACS Publications. [Link]
-
Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]
- Google Patents. (2022). Process method for preparing 5,6-dimethoxy-1, 2-indandione.
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244243. [Link]
-
Xu, D., et al. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Serbian Chemical Society. [Link]
-
Lamberts, K., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(23), 7313. [Link]
-
Hanson, J. E., et al. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(11), 9383–9391. [Link]
-
Peng, H., Zhao, C.-X., & Gong, Y.-F. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities, 14(10), 1380. [Link]
-
Candeias, N. R., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(4), 6803–6820. [Link]
-
Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube. [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Reddit. (2017, June 25). Finding theoretical yield (Friedel Crafts Acylation Reaction). [Link]
- Google Patents. (n.d.). Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
-
Chemistry 211 Experiment 1. (2012, November 14). [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Candeias, N. R., et al. (2015). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. [Link]
-
ResearchGate. (2021, May). CF3SOCl-Promoted Intramolecular Cyclization of β-Diketones: An Efficient Synthesis of Flavones. [Link]
-
The Royal Society of Chemistry. (n.d.). Intramolecular Cyclization of m-Homoprenylphenols through Oxidative Nucleophilic Aromatic Substitution. [Link]
-
PubMed. (2017, December 15). AlCl 3 -Catalyzed Intramolecular Cyclization of N-Arylpropynamides With N-Sulfanylsuccinimides: Divergent Synthesis of 3-Sulfenyl Quinolin-2-ones and Azaspiro[5][8]trienones. [Link]
-
PubChem. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. [Link]
-
Common Chemistry. (n.d.). 2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one. [Link]
- Google Patents. (n.d.).
-
Molecules. (2020, December 4). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. [Link]
-
ResearchGate. (2025, October 15). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. [Link]
-
PubMed. (2020, December 4). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. [Link]
Sources
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- 2. youtube.com [youtube.com]
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- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for the synthesis of 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The primary route to this indanone is the intramolecular Friedel-Crafts acylation of 3-(2,4-dimethoxyphenyl)propanoic acid, a reaction that, while robust, is sensitive to reaction conditions and can lead to undesired byproducts. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable protocols for mitigation.
Issue 1: Low Yield and Significant Recovery of Starting Material
Q1: My reaction is not proceeding to completion, and I'm isolating a large amount of unreacted 3-(2,4-dimethoxyphenyl)propanoic acid. What's going wrong and how can I improve the conversion?
A1: Incomplete cyclization is a frequent issue in intramolecular Friedel-Crafts reactions and can stem from several factors, primarily related to the catalyst and reaction conditions.[1]
-
Causality:
-
Insufficient Catalyst Activity/Deactivation: The most common catalysts for this transformation are strong Brønsted acids like Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid).[2][3] These acids act as both the activating agent for the carboxylic acid and the cyclization catalyst.[4] Their effectiveness can be diminished by the presence of moisture, which hydrolyzes the polyphosphoric anhydrides in PPA, reducing its dehydrating power. The starting material or product can also complex with the catalyst, leading to deactivation.
-
Suboptimal Reaction Temperature or Time: Direct cyclization of 3-arylpropionic acids can be sluggish and often requires elevated temperatures to overcome the activation energy barrier.[5][6][7] Insufficient heating or a short reaction time will naturally lead to low conversion. Conversely, excessively high temperatures or prolonged reaction times can promote side reactions.[8]
-
Poor Reagent Quality: The quality of the cyclizing agent is paramount. Old PPA can absorb atmospheric moisture, reducing its efficacy. Similarly, the concentration of P₂O₅ in Eaton's reagent is critical for its activity.[9][10]
-
-
Troubleshooting & Optimization Protocol:
-
Verify Reagent Quality:
-
Use freshly opened or properly stored PPA. If the PPA is highly viscous and difficult to stir at room temperature, it is generally of good quality.
-
Consider preparing Eaton's Reagent fresh by carefully dissolving phosphorus pentoxide (P₂O₅) in methanesulfonic acid.[10] A 7.5-10 wt% solution is typically effective.[2][10]
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. For PPA, a temperature range of 80-100°C is a good starting point.[11] For Eaton's reagent, milder conditions (e.g., 50-80°C) may be sufficient.[9][10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Time: If the temperature is optimized, extend the reaction time. Monitor at regular intervals (e.g., every hour) until TLC analysis shows complete consumption of the starting material.
-
-
Increase Catalyst Loading: The ratio of catalyst to substrate is crucial. For PPA, a common ratio is 10:1 by weight (PPA:substrate).[12] If conversion is still low, a modest increase in the amount of PPA or Eaton's reagent may be beneficial.
-
Consider the Two-Step Acyl Chloride Method: If direct cyclization remains problematic, converting the carboxylic acid to the more reactive acyl chloride is a highly effective alternative.[5][6] This intermediate then cyclizes under milder conditions using a Lewis acid like AlCl₃.[5][12]
-
Experimental Protocol (Acyl Chloride Formation):
-
In a round-bottom flask, dissolve 3-(2,4-dimethoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(2,4-dimethoxyphenyl)propionyl chloride, which can be used directly in the next step.[5]
-
-
Issue 2: Formation of an Unexpected Isomer
Q2: My NMR analysis suggests the presence of a regioisomer in my final product. How is this possible and how can I synthesize the desired 4,6-dimethoxy-1-indanone selectively?
A2: The formation of regioisomers is a classic challenge in Friedel-Crafts acylation on substituted aromatic rings.[11] The directing effects of the substituents on the ring dictate the position of electrophilic attack.
-
Mechanistic Insight:
-
The starting material, 3-(2,4-dimethoxyphenyl)propanoic acid, has two methoxy groups on the aromatic ring. Both are ortho-, para-directing and activating. The acylium ion electrophile generated in situ will preferentially attack the positions most activated and sterically accessible.
-
The primary site of attack for cyclization is C5, which is para to the C4-methoxy group and ortho to the C2-methoxy group. This leads to the desired 4,6-dimethoxy-1-indanone.
-
However, an alternative cyclization can occur at C3, which is ortho to both the C2 and C4-methoxy groups. This would lead to the undesired 5,7-dimethoxy-1-indanone . While the C5 position is generally favored electronically and sterically, changes in the reaction medium can alter this selectivity.
-
-
Controlling Regioselectivity:
-
Catalyst Composition: Research has shown that the P₂O₅ content in PPA can significantly influence regioselectivity in similar systems.[1][11] PPA with a higher P₂O₅ content is a stronger acid and dehydrating agent, which can alter the transition state of the cyclization and favor one isomer over another.
-
Solvent and Catalyst Choice: In some Friedel-Crafts acylations, the choice of solvent can influence the regiochemical outcome.[13] For instance, using nitromethane as a solvent with a Lewis acid catalyst has been shown to provide high regioselectivity in the synthesis of other substituted indanones.[13]
-
-
Troubleshooting Workflow for Regioisomer Formation:
Caption: Troubleshooting workflow for addressing regioisomer formation.
Issue 3: Formation of High Molecular Weight Byproducts (Polymerization)
Q3: My reaction mixture becomes very thick, and after workup, I isolate a polymeric or tar-like substance along with my product. What causes this and how can it be prevented?
A3: The formation of high molecular weight byproducts is characteristic of intermolecular Friedel-Crafts reactions competing with the desired intramolecular cyclization.[1]
-
Causality:
-
The acylium ion intermediate is a potent electrophile. At high concentrations of the starting material, there is a greater probability that this electrophile will react with the electron-rich aromatic ring of another molecule rather than the one it is tethered to. This intermolecular acylation leads to dimers, trimers, and eventually polymers.
-
-
Mitigation Strategies:
-
High Dilution: The principle of high dilution is the most effective tool to favor intramolecular reactions. By significantly increasing the solvent volume, you decrease the concentration of the starting material, thereby reducing the probability of intermolecular collisions.
-
Slow Addition: Instead of adding the substrate to the catalyst all at once, add it slowly over a period of several hours using a syringe pump. This maintains a very low instantaneous concentration of the reactive intermediate, further promoting the intramolecular pathway.[1]
-
-
Experimental Protocol (High Dilution/Slow Addition):
-
In a large three-necked flask equipped with a mechanical stirrer and a dropping funnel (or syringe pump), place the full amount of the cyclizing agent (e.g., PPA or Eaton's Reagent).
-
Heat the acid to the desired reaction temperature.
-
Dissolve the 3-(2,4-dimethoxyphenyl)propanoic acid in a suitable, inert solvent (if one is used with the chosen acid) or use it neat if it is a liquid.
-
Add the substrate solution dropwise to the hot, stirred acid over 2-4 hours.
-
After the addition is complete, maintain the temperature for an additional period (monitor by TLC) to ensure complete reaction.
-
Frequently Asked Questions (FAQs)
Q: What are the pros and cons of using Polyphosphoric Acid (PPA) versus Eaton's Reagent?
A: Both are excellent reagents for this type of cyclization, but they have different properties.
| Feature | Polyphosphoric Acid (PPA) | Eaton's Reagent (P₂O₅/MeSO₃H) |
| Composition | A viscous mixture of phosphoric acids of varying chain lengths.[14][15] | A solution of phosphorus pentoxide in methanesulfonic acid (typically 7-10 wt%).[2][9] |
| Reactivity | Strong dehydrating agent and acid catalyst. Can require high temperatures (80-100°C+).[14] | Generally more reactive and often allows for milder reaction conditions and shorter reaction times.[3] |
| Handling | Highly viscous, can be difficult to stir and transfer, especially at room temperature. | A mobile liquid, making it much easier to handle, measure, and stir.[10] |
| Workup | Workup involves quenching the highly viscous mixture into ice water, which can be cumbersome. | Less viscous, leading to a simpler and cleaner quench and workup procedure. |
| Side Reactions | At high temperatures, can cause charring or other side reactions. Regioselectivity can be dependent on P₂O₅ content.[11] | Often gives cleaner reaction profiles with higher yields.[3][10] |
| Cost/Prep | Commercially available and relatively inexpensive. | Can be purchased or easily prepared in the lab from P₂O₅ and methanesulfonic acid.[10] |
Recommendation: For lab-scale synthesis, Eaton's reagent is often preferred due to its ease of handling and potentially higher yields under milder conditions.[3] For large-scale industrial processes, the cost and handling of PPA might be more established.
Q: Is it better to perform a direct cyclization of the carboxylic acid or use the two-step acyl chloride method?
A: The choice depends on the substrate's reactivity, desired scale, and environmental considerations.
-
Direct Cyclization (One-Step):
-
Pros: More atom-economical and environmentally friendly as it produces only water as a byproduct.[5][6] It is a one-pot procedure, which simplifies the workflow.
-
Cons: Often requires harsh conditions (strong acids, high temperatures) and may not work for less reactive or sensitive substrates.[5][6][7] Can be prone to the side reactions discussed above.
-
-
Acyl Chloride Method (Two-Step):
-
Pros: The acyl chloride is much more reactive, allowing the cyclization to proceed under significantly milder conditions (e.g., 0°C to room temperature) with a Lewis acid like AlCl₃.[5] This often leads to higher yields and fewer side reactions, especially for sensitive substrates.
-
Cons: It is a two-step process. It generates corrosive byproducts like HCl and requires the handling of moisture-sensitive reagents like thionyl chloride and AlCl₃.[5] Ether cleavage by AlCl₃ is a potential side reaction, although the methoxy groups in the target molecule are generally stable under these conditions if the temperature is controlled.
-
Reaction Mechanism Visualization
The desired synthesis proceeds via an intramolecular Friedel-Crafts acylation. The key steps are the formation of an acylium ion electrophile, followed by an electrophilic aromatic substitution.
Caption: Key mechanistic steps in the synthesis of 4,6-dimethoxy-1-indanone.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
- BenchChem. (2025). Characterization of unexpected products in indanone synthesis.
-
Lou, T., Liao, E. T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. [Link]
-
Wikipedia. (n.d.). Eaton's reagent. [Link]
-
ChemistrySelect. (n.d.). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. [Link]
-
ResearchGate. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. [Link]
-
CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]
-
Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. [Link]
-
Ceria, M., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5600-5613. [Link]
-
ResearchGate. (2025). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. [Link]
-
Yang, Q., et al. (n.d.). Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. Organic Syntheses. [Link]
-
Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]
-
ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. [Link]
-
Chegg.com. (2017). Solved 2. The compound 1,3-dimethoxybenzene was treated with.... [Link]
-
National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Thieme. (n.d.). Regioselective Synthesis of Indanones. [Link]
-
ResearchGate. (2025). Non-Conventional Methodologies in the Synthesis of 1-Indanones. [Link]
-
Journal of the American Chemical Society. (n.d.). 3-Phenylindones. II. The Synthesis of 5,6-Dimethoxy-3-(3,4-dimethoxyphenyl)-1-indanone and Some Related Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indanones. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. [Link]
-
ResearchGate. (2025). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. [Link]
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
SciELO. (2017). Article. [Link]
-
National Institutes of Health (NIH). (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. [Link]
-
ResearchGate. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Link]
-
Organic Syntheses Procedure. (n.d.). Preparation and Diels-Alder Reaction of a Highly Nucleophilic Diene. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]
-
National Institutes of Health (NIH). (n.d.). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. [Link]
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Technical Support Center: Purification of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
This guide provides in-depth troubleshooting and practical solutions for the purification of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. It is designed for researchers, chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. The advice herein is synthesized from established chemical principles and field-proven methodologies for analogous compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A: The impurity profile is heavily dependent on the synthetic route, which typically involves an intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid.[1][2][3] The most common impurities include:
-
Regioisomers: Depending on the precursors, alternative cyclization can lead to isomers such as 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. The directing effects of the methoxy groups are strong, but not always perfectly selective.
-
Unreacted Starting Materials: Incomplete cyclization will leave residual phenylpropanoic acid or its activated form (e.g., acyl chloride).
-
Polymeric/Tarry Materials: Harsh acidic conditions (common in Friedel-Crafts reactions) can lead to intermolecular reactions and degradation, especially at elevated temperatures.[4]
-
Byproducts from Ether Cleavage: While less common with reagents like polyphosphoric acid (PPA) at controlled temperatures, stronger Lewis acids (e.g., AlCl₃) can cause demethylation of the methoxy groups.[1]
Q2: My crude product is a dark, sticky oil instead of a solid. What is the likely cause and my first step?
A: An oily or tarry crude product suggests several potential issues: a high concentration of impurities preventing crystallization, the presence of residual solvent (like high-boiling acids used in the reaction), or product degradation.
Your first step should be an extractive workup. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash this solution sequentially with a saturated sodium bicarbonate solution (to remove acidic impurities like PPA or leftover carboxylic acids), water, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This process removes many polar impurities and can often yield a product that will solidify upon standing or cooling.
Q3: What is the most effective initial purification strategy for this compound?
A: For indanone derivatives, which are often crystalline solids, recrystallization is the most powerful and scalable initial purification technique.[5] It is particularly effective at removing small amounts of impurities and can sometimes separate closely related regioisomers if their crystal packing energies and solubilities differ sufficiently.[5] Column chromatography should be reserved for situations where recrystallization fails or when separating impurities with very similar properties.
Q4: How can I effectively monitor the purification process?
A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Essential for a quick assessment of purity and for developing solvent systems for column chromatography. Use a mobile phase like 3:1 Hexane:Ethyl Acetate and visualize under UV light (254 nm).
-
¹H NMR Spectroscopy: Provides a clear picture of the product's structural integrity and can quantify molar ratios of impurities, such as regioisomers, if their signals are resolved.
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is the best method for determining purity with high accuracy (e.g., >99%). A reverse-phase C18 column is typically suitable.[6]
Section 2: Troubleshooting Guide: In-Depth Scenarios
Scenario 1: Persistent Regioisomeric Impurity Detected by NMR
Problem: Your ¹H NMR spectrum clearly shows two sets of aromatic and methoxy signals, indicating a mixture of this compound and another isomer.
Root Cause: Friedel-Crafts cyclization reactions are governed by electronics and sterics, and selectivity is rarely perfect. The formation of a regioisomer is a common outcome in the synthesis of substituted indanones.[5]
Solution Workflow:
The primary goal is to exploit differences in the physical properties (solubility, polarity) of the isomers.
Caption: Decision workflow for separating isomeric impurities.
Strategy 1: Fractional Recrystallization
This method relies on the subtle differences in solubility between the two isomers in a given solvent. One isomer will crystallize out of solution more readily, leaving the other enriched in the mother liquor.
Experimental Protocol: Step-by-Step Fractional Recrystallization
-
Solvent Selection: Choose a solvent in which the compound has high solubility when hot and low solubility when cold. See Table 2 for starting points. Isopropanol or ethanol are often good choices.
-
Dissolution: Dissolve the crude isomeric mixture in the minimum amount of boiling solvent.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of well-ordered crystals of the less soluble isomer.
-
Isolation (First Crop): Collect the first crop of crystals by vacuum filtration. Wash with a small amount of ice-cold solvent.
-
Analysis: Analyze the purity of both the collected crystals and the concentrated mother liquor by TLC or NMR.
-
Iteration: If separation is observed, you may need to re-recrystallize the first crop to achieve higher purity. The isomer enriched in the mother liquor can be recovered and purified separately, perhaps with a different solvent system.
| Solvent System | Rationale |
| Isopropanol (IPA) | Often provides a good solubility differential for moderately polar compounds. |
| Ethanol/Water | A two-solvent system where water acts as an anti-solvent, good for inducing crystallization. |
| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate and add hexane until turbidity appears, then cool. |
| Toluene | A non-polar aromatic solvent that can offer different selectivity based on pi-stacking interactions.[7] |
| Table 1: Recommended starting solvents for recrystallization screening. |
Strategy 2: Flash Column Chromatography
If recrystallization fails to provide adequate separation, column chromatography is the next logical step.
Experimental Protocol: High-Performance Flash Column Chromatography
-
TLC Optimization: Find a solvent system on TLC that shows good separation (ΔRf > 0.2) between your product and the isomeric impurity.
-
Column Packing: Dry pack the column with silica gel (40-63 µm) and then flush with the initial, low-polarity mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Adsorb it onto a small amount of silica gel ("dry loading") for better resolution.
-
Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution). This will elute the less polar compounds first.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify and combine the pure product fractions.
| Eluent System (Gradient) | Polarity | Application Notes |
| Hexane -> Hexane/Ethyl Acetate (9:1) | Low | Standard system for moderately polar compounds. The most common starting point. |
| Hexane -> Hexane/DCM (1:1) | Low | Dichloromethane can improve the solubility of the crude material and alter selectivity compared to ethyl acetate. |
| Toluene -> Toluene/Ethyl Acetate (9:1) | Low-Med | Toluene's aromaticity can provide different selectivity for aromatic isomers. |
| Table 2: Suggested eluent systems for column chromatography. |
Scenario 2: Product Degradation on Silica Gel Column
Problem: You observe streaking on TLC, low overall recovery after column chromatography, and the appearance of new, more polar spots in your collected fractions.
Root Cause: The surface of standard silica gel is acidic (due to silanol groups, Si-OH) and can catalyze the degradation of sensitive compounds. The enolizable protons alpha to the ketone in the indanone structure may be susceptible to acid-catalyzed side reactions.
Solution Workflow:
The key is to neutralize the acidic environment of the stationary phase or choose an alternative, inert phase.
Caption: Workflow for addressing on-column product degradation.
Strategy 1: Use a Buffered Mobile Phase
This is the quickest and easiest fix. Adding a small amount of a basic modifier to the eluent neutralizes the acidic sites on the silica surface as the solvent flows through.
-
Method: Add 0.1-1% triethylamine (TEA) or pyridine to your optimized mobile phase (e.g., Hexane/Ethyl Acetate). This is usually sufficient to prevent degradation without significantly altering the retention factor (Rf) of your compound.
Strategy 2: Use an Alternative Stationary Phase
If buffering the mobile phase is insufficient, changing the support material is the next step.
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic grades. For a potentially acid-sensitive compound like this indanone, neutral or basic alumina is an excellent choice. Note that the elution order and required solvent polarity may differ significantly from silica, so re-optimization of the mobile phase using TLC with alumina plates is necessary.
-
Reverse-Phase Silica (C18): In this case, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. This is a very gentle technique but may require specialized equipment and is often used for more polar compounds.[6]
Section 3: References
-
CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents.
-
Lou, T., Liao, E., Wilsily, A., & Fillion, E. (2008). Friedel-Crafts Acylation Approach to the Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses, 85, 64-71. [Link]
-
SIELC Technologies. Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column. [Link]
-
CAS Common Chemistry. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved January 14, 2026, from [Link]
-
Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29375–29382. [Link]
-
Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. [Link]
-
Han, X., et al. (2004). Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. Journal of Chromatography A, 1022(1-2), 213-6. [Link]
-
Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 58(4), 541-543. [Link]
-
US Patent US6693194B2. (2004). Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
-
Indian Patent IN204645B. (2007). A process for preparing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. [Link]
-
Balasubramanian, K., & Venkatanarasimhan, M. (1974). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Canadian Journal of Chemistry, 52(1), 99-105. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Retrieved January 14, 2026, from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Strategies for Regiocontrol in Indenone Synthesis
Welcome to the Technical Support Center for advanced indenone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity. Indenones are a critical structural motif in numerous natural products and pharmaceutical agents, but their synthesis is often complicated by the formation of undesired regioisomers, leading to difficult separations and reduced yields.[1]
This resource provides in-depth, mechanism-driven troubleshooting advice and practical protocols to help you gain precise control over your chemical transformations.
FAQ: General Principles of Regiocontrol
Q1: What are regioisomers, and why are they a significant problem in indenone synthesis?
Regioisomers are constitutional isomers that have the same molecular formula but differ in the placement of functional groups or substituents on a core structure. In indenone synthesis, this typically manifests as different substitution patterns on the fused ring system. For example, in the cyclization of an unsymmetrical precursor, the final double bond or a substituent could be in one of several possible positions. This lack of control leads to product mixtures that are often difficult and costly to separate, significantly lowering the overall efficiency of the synthesis.[1]
Q2: What are the primary factors that govern regioselectivity in the key indenone-forming reactions?
Regioselectivity is fundamentally a question of competing reaction pathways. The product distribution is determined by the relative activation energies of the transition states leading to each isomer. Two main types of effects are at play:
-
Electronic Effects: These arise from the distribution of electron density in the substrate and intermediates. Electron-donating groups (EDGs) stabilize adjacent positive charges (carbocations) that form during cyclization, while electron-withdrawing groups (EWGs) destabilize them. This stabilization or destabilization can steer the reaction down a specific pathway. For instance, in Friedel-Crafts type cyclizations, the position of electrophilic attack on the aromatic ring is heavily influenced by the electronic nature of existing substituents.[2]
-
Steric Effects: These relate to the physical space occupied by atoms or groups of atoms. Large, bulky groups can hinder the approach of a reagent or prevent the molecule from adopting the necessary conformation for a specific reaction pathway to occur. This can lead to the preferential formation of the less sterically hindered product.
Understanding and manipulating these effects is the cornerstone of achieving high regioselectivity.
Troubleshooting Guide 1: The Nazarov Cyclization
The Nazarov cyclization is a powerful method for constructing five-membered rings, involving the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone.[3][4] However, the elimination step that follows the cyclization is often not regioselective, leading to mixtures of indenone products.[3]
Common Problems & Solutions
Q: My Nazarov cyclization of an unsymmetrical divinyl ketone gives a nearly 1:1 mixture of regioisomers. How can I control the position of the double bond in the final product?
A: This is a classic challenge. The regioselectivity of the elimination step is often poor if the available β-hydrogens are electronically and sterically similar.[5] Here are three field-proven strategies to direct the outcome:
-
The Silicon-Directed Approach: Incorporating a trialkylsilyl group (like -SiMe₃) at the β-position of one of the vinyl groups is a highly effective strategy. The silicon atom has a powerful ability to stabilize a positive charge on the carbon atom to which it is attached (the β-silicon effect).[5][6] This effect directs the formation of the oxyallyl cation intermediate and ensures that elimination occurs specifically at the silicon-bearing carbon, with loss of the silyl group. This method provides excellent control over the final double bond placement.[5][6]
-
The "Polarized" Substrate Approach: This strategy, developed by Alison Frontier, involves designing the divinyl ketone substrate with one vinyl group acting as a vinyl nucleophile (containing an electron-donating group, EDG) and the other as a vinyl electrophile (containing an electron-withdrawing group, EWG).[3][5] This electronic polarization facilitates a more controlled cyclization under milder, often catalytic, conditions and directs the elimination to form the more stable, conjugated product.[3][7]
-
Fluorine-Directed Elimination: The strategic placement of fluorine atoms can also direct regioselectivity. A single fluorine atom at the α-position can stabilize a cation at that position through resonance, directing deprotonation to form a 2-fluorocyclopentenone.[6] Conversely, a trifluoromethyl (-CF₃) group is strongly electron-withdrawing and destabilizes a nearby cation, forcing the positive charge to the other side of the ring and directing elimination accordingly.[6]
Mechanistic Insight: Competing Nazarov Pathways
The regiochemical outcome of the Nazarov cyclization is determined by which pathway the pentadienyl cation intermediate follows during the key 4π-electrocyclization step. Substituents dictate the stability of the resulting oxyallyl cation.
Caption: Regiocontrol in Nazarov Cyclization.
Protocol: Silicon-Directed Nazarov Cyclization
This protocol provides a general method for achieving high regioselectivity using a β-trimethylsilyl divinyl ketone.
Materials:
-
β-trimethylsilyl divinyl ketone (1.0 equiv)
-
Iron(III) chloride (FeCl₃), anhydrous (1.2 equiv)
-
Dichloromethane (DCM), anhydrous, sufficient to make a 0.1 M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the β-trimethylsilyl divinyl ketone in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Add anhydrous FeCl₃ portion-wise to the stirred solution over 5 minutes. The solution will typically turn a dark red or brown color.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, carefully quench by pouring the reaction mixture into a separatory funnel containing cold saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired indenone regioisomer.
Troubleshooting Guide 2: Intramolecular Friedel-Crafts Reactions
Intramolecular Friedel-Crafts acylation of substrates like 3-arylpropionic acids is a direct route to 1-indanones.[8] Regioselectivity is a major concern when the aromatic ring is polysubstituted, as cyclization can occur at multiple positions.
Common Problems & Solutions
Q: I am attempting to synthesize a 5-methoxy-1-indanone, but I am getting a significant amount of the 7-methoxy isomer. How can I improve selectivity?
A: This is a classic case of competing ortho- and para- cyclization relative to an activating group. The outcome is dictated by a sensitive balance of electronic and steric factors.[2][9]
-
Understanding the Directing Effects: A methoxy group is a powerful ortho-, para-director due to its ability to stabilize the cationic Wheland intermediate through resonance.[2] Cyclization para to the methoxy group is often electronically favored and sterically less hindered, but cyclization ortho is also a strong possibility.
-
Choice of Acid Catalyst: The strength and bulkiness of the acid catalyst can influence the regiochemical outcome.
-
Polyphosphoric Acid (PPA): PPA is a common choice, but its properties can vary. It has been shown that the P₂O₅ content of PPA is a key parameter.[1] PPA with a higher P₂O₅ content (e.g., 83%) can favor acylation, leading to one regioisomer, while PPA with a lower P₂O₅ content (e.g., 76%) can favor a competing conjugate addition pathway, leading to the other isomer.[1] Experimenting with different grades of PPA is a crucial troubleshooting step.
-
Lewis Acids (AlCl₃, FeCl₃): Strong Lewis acids like AlCl₃ are effective but can sometimes lead to lower selectivity or side reactions.[8][10]
-
Superacids (TfOH): Triflic acid (CF₃SO₃H) is extremely effective and can promote cyclization where other acids fail, but careful control of temperature and stoichiometry is needed to prevent decomposition.[10]
-
-
Steric Hindrance: If the position ortho to the methoxy group is sterically hindered (e.g., by an adjacent methyl group), cyclization will be strongly biased toward the para position. You can sometimes leverage this by designing your substrate accordingly.
Data Summary: Catalyst Effects on Regioselectivity
| Catalyst System | Typical Conditions | Key Advantages | Considerations for Regioselectivity |
| AlCl₃ | CS₂ or DCM, 0 °C to RT | High reactivity, inexpensive | Can cause rearrangements; selectivity can be moderate. |
| PPA | 80-120 °C, neat | Good for less reactive substrates | Regioselectivity is highly dependent on P₂O₅ content.[1] |
| TfOH | DCM, 0 °C to RT | Very high reactivity | Can promote side reactions; may alter selectivity profile.[10] |
| FeCl₃ | DCM or neat, RT to reflux | Milder than AlCl₃ | Often provides good yields with moderate to good selectivity.[8] |
Workflow for Optimizing Regioselectivity in Friedel-Crafts Cyclization
Caption: Optimization Workflow.
References
-
Nazarov cyclization reaction. In: Wikipedia. Accessed January 14, 2026. [Link]
-
Nazarov Cyclization. Organic Chemistry Portal. Accessed January 14, 2026. [Link]
-
Klubnick, J. The Nazarov Cyclization: Development and Applications. University of Illinois Urbana-Champaign Chemistry. Published September 24, 2009. [Link]
-
Nazarov Cyclization. NROChemistry. Accessed January 14, 2026. [Link]
-
van der Heijden, J. et al. Regioselective Synthesis of Indanones. Synlett, 2014, 25, 1717–1720. [Link]
-
Frontier, A. J. New Twists in Nazarov Cyclization Chemistry. Accounts of Chemical Research, 2016, 49(8), 1598-1608. [Link]
-
Representative metal-catalyzed synthesis of indenones via C–H activation/carbocyclization. ScienceDirect. Accessed January 14, 2026. [Link]
-
Explaining directing effects in Friedel-Crafts reactions. UC Davis Chem LibreTexts. Accessed January 14, 2026. [Link]
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Chapter 1: The Nazarov Cyclization. ScholarSpace - University of Hawaii at Manoa. Accessed January 14, 2026. [Link]
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Directing effect in Intramolecular Friedel Crafts Alkylation. Chemistry Stack Exchange. Accessed January 14, 2026. [Link]
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Basavaiah, D. et al. Nazarov cyclization of divinyl ketones bearing an ester group at the β-position: a remarkable effect of α-substitution and alkene geometry on regioselectivity. Organic & Biomolecular Chemistry, 2012, 10, 691-700. [Link]
-
Maji, M. et al. Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. New Journal of Chemistry, 2021, 45, 298-316. [Link]
-
Photo-Nazarov cyclization of aryl vinyl ketones to access indanones core. ResearchGate. Accessed January 14, 2026. [Link]
-
Indanone synthesis. Organic Chemistry Portal. Accessed January 14, 2026. [Link]
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Crandall, J. K. et al. Indenone synthesis. Improved synthetic protocol and effect of substitution on the intramolecular Friedel–Crafts acylation. Canadian Journal of Chemistry, 1991, 69(7), 1127-1130. [Link]
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Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. ResearchGate. Accessed January 14, 2026. [Link]
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Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Published May 30, 2018. [Link]
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Technical Support Center: 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Given that specific stability data for this molecule is not extensively published, this guide synthesizes information from structurally related indanone derivatives and fundamental principles of organic chemistry to provide practical, field-tested advice.
Part 1: Frequently Asked Questions (FAQs) - Navigating Stability
This section addresses common questions and concerns that may arise during the handling, storage, and experimental use of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and kept in a cool, dark, and dry place.[1] A temperature of 2-8°C is recommended. The key is to minimize exposure to atmospheric oxygen, moisture, and light, all of which can be potential sources of degradation.
Q2: I've noticed the solid material has developed a yellowish tint over time. Is this a sign of degradation?
A2: Yes, a color change from off-white or pale yellow to a more pronounced yellow or brownish hue is often indicative of degradation. This is common for aromatic ketones, which can undergo oxidation or photolytic reactions to form colored impurities.[2] It is advisable to verify the purity of the material using an appropriate analytical method, such as HPLC or LC-MS, before use.
Q3: Is this compound sensitive to air and moisture?
A3: While not pyrophoric, indanone derivatives, particularly those with electron-donating methoxy groups, can be sensitive to atmospheric oxygen and moisture over extended periods.[3] Handling the solid compound in a glovebox or using Schlenk line techniques for transfers is best practice, especially for long-term storage or when preparing stock solutions for sensitive assays.[4][5][6]
Q4: My solution of the compound in DMSO is turning yellow. What is causing this, and how can I prevent it?
A4: The yellowing of solutions, particularly in solvents like DMSO, can be attributed to several factors:
-
Oxidation: The benzylic position of the indanone ring system is susceptible to oxidation, which can be accelerated by residual air in the solvent or headspace of the vial.
-
Solvent Impurities: Peroxides in older or improperly stored solvents can initiate degradation.
-
Light Exposure: Aromatic ketones are known to be photosensitive.[7][8][9][10]
To mitigate this, use fresh, high-purity, anhydrous solvents and degas the solvent with nitrogen or argon before preparing your solution. Store stock solutions in amber vials at -20°C or -80°C under an inert atmosphere.
Q5: How does pH affect the stability of this compound in aqueous or semi-aqueous solutions?
A5: The stability of this compound is likely pH-dependent. Indanone structures can be susceptible to degradation under strongly acidic or basic conditions.[2][11]
-
Strongly Acidic Conditions (pH < 3): Acid-catalyzed enolization followed by potential rearrangement or degradation pathways may occur.
-
Strongly Basic Conditions (pH > 9): Base-catalyzed aldol-type reactions or decomposition can be a concern.
For experiments in aqueous media, it is crucial to use buffered solutions and to determine the compound's stability within the specific pH range of your assay. A preliminary stability test holding the compound at the experimental pH for the duration of the assay is recommended.
Q6: I am observing an unexpected peak in my HPLC analysis that grows over time. What could it be?
A6: The appearance of a new, growing peak in your chromatogram is a classic sign of degradation. Based on the structure of this compound, potential degradation products could arise from:
-
Oxidation: Formation of a hydroxylated species at the benzylic position or cleavage of the methoxy groups.
-
Photodegradation: Aromatic ketones can undergo various photochemical reactions, leading to complex product mixtures.[12]
-
Dimerization: Some indenone derivatives are known to dimerize.[13]
To identify the degradant, techniques such as LC-MS/MS for mass fragmentation analysis or isolation and NMR spectroscopy would be necessary.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and protocols to help you diagnose and solve stability-related issues.
Troubleshooting Unexpected Experimental Results
If you are encountering inconsistent results, low potency, or unexpected analytical profiles, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for stability issues.
Protocol 1: General Handling and Stock Solution Preparation
This protocol minimizes degradation during routine handling and solution preparation.
Materials:
-
This compound solid
-
High-purity, anhydrous solvent (e.g., DMSO, Ethanol)
-
Amber glass vials with PTFE-lined caps
-
Source of dry inert gas (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Drying Glassware: Ensure all vials and equipment are thoroughly dried in an oven at 125°C overnight and cooled under a stream of inert gas.[5]
-
Inert Atmosphere: If possible, perform all solid transfers inside a glovebox. Alternatively, flush the vial containing the solid with inert gas for 1-2 minutes.
-
Solvent Preparation: Use a fresh, sealed bottle of anhydrous solvent. Degas the solvent by bubbling inert gas through it for 15-20 minutes.
-
Dissolution: Add the degassed solvent to the vial containing the solid to the desired concentration.
-
Headspace Purge: Before sealing the vial, gently flush the headspace with inert gas.
-
Storage: Tightly cap the vial and wrap the cap with parafilm. Store at -20°C or -80°C in the dark.
Protocol 2: Forced Degradation Study
This study will help you understand the compound's liabilities under various stress conditions.
Objective: To identify the conditions under which this compound degrades.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile).
-
Set Up Stress Conditions: Aliquot the stock solution into separate amber vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Incubate at 60°C.
-
Photostability: Expose to a photostability chamber or direct sunlight.
-
Control: Keep one aliquot under normal conditions (room temperature, dark).
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, neutralize the acid and base samples, then analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Part 3: Data Summary and Visualization
Potential Degradation Pathways
The following diagram illustrates a plausible oxidative degradation pathway at the benzylic methylene group, a common vulnerability in such structures.
Caption: Hypothetical oxidative degradation pathway.
Note: A placeholder for the degradant image is used as the exact structure is hypothetical without experimental data.
Summary of Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Solid Storage | 2-8°C, Dark, Dry, Inert Atmosphere | Prevents slow oxidation, hydrolysis, and photodegradation.[1] |
| Solution Storage | -20°C or -80°C, Amber Vials, Inert Gas | Minimizes solvent-mediated degradation and oxidation. |
| Handling | Glovebox or Inert Gas Blanket | Avoids exposure to atmospheric oxygen and moisture.[3][4][5][6] |
| pH Range | Neutral (approx. 6-8) | Avoids potential acid or base-catalyzed decomposition.[2][11] |
| Light Exposure | Minimize; use amber glassware | Aromatic ketones are often photosensitive.[7][8][9][10] |
References
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Bhatt, N. D., et al. (2014). Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. ResearchGate. Available at: [Link]
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Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. Available at: [Link]
-
ChemBK. (2024). 4-Methoxy-1-indanone. ChemBK. Available at: [Link]
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MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols. Molecules. Available at: [Link]
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Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]
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MIT. Handling air-sensitive reagents AL-134. Available at: [Link]
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Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
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CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones. Available at: [Link]
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PubMed. (2022). Computational investigations of indanedione and indanone derivatives in drug discovery. Available at: [Link]
-
Journal of the Chemical Society C: Organic. (1969). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Available at: [Link]
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PubMed. (1972). Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. Available at: [Link]
-
NIH. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. Available at: [Link]
-
NIH. (2022). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives. Available at: [Link]
-
Chemical Communications. (2018). Photochemical studies on aromatic γ,δ-epoxy ketones. Available at: [Link]
-
ResearchGate. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Available at: [Link]
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Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones. Available at: [Link]
-
ResearchGate. (n.d.). Journal of Analytical Methods in Chemistry. Available at: [Link]
-
NIH. (2017). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Available at: [Link]
-
PubChem. (n.d.). 5,6-Dimethoxy-1-indanone. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 5,6-Dimethoxy-1-indanone. Available at: [Link]
-
PubChem. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1982). Stability of alkoxy-substituted inden-2-ones. Available at: [Link]
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Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Available at: [Link]
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ResearchGate. (2024). Recent developments in biological activities of indanones. Available at: [Link]
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ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
-
NIH. (2008). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Available at: [Link]
-
NIH. (2011). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates. Available at: [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
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ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways. Available at: [Link]
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NIH. (2010). (E)-5,6-Dimethoxy-2-(pyridin-4-ylmethylidene). Available at: [Link]
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ResearchGate. (n.d.). Journal of Analytical Methods in Chemistry. Available at: [Link]
-
NIH. (2009). The Rut Pathway for Pyrimidine Degradation. Available at: [Link]
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NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Available at: [Link]
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ResearchGate. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide. Available at: [Link]
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ResearchGate. (2025). A Novel Degradation Pathway in the Assimilation of Phenanthrene. Available at: [Link]
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Office of Justice Programs. (n.d.). An Investigation of the Effect of DNA Degradation and Inhibition on PCR Amplification. Available at: [Link]
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"scale-up synthesis problems of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one"
An essential precursor in pharmaceutical synthesis, 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one is a key building block for a range of bioactive molecules. However, transitioning its synthesis from laboratory benchtop to pilot plant or industrial scale presents a unique set of challenges. Issues with reaction control, product purity, and yield are common hurdles that can impede development timelines.
This technical support center is designed to provide researchers, process chemists, and drug development professionals with practical, field-tested insights into the scale-up synthesis of this valuable intermediate. Structured in a direct question-and-answer format, this guide addresses specific problems encountered during production, explaining the underlying chemical principles and offering robust solutions to streamline your scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially viable method is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[1][2] Specifically, the reaction involves the cyclization of 3-(3,5-dimethoxyphenyl)propanoic acid using a strong acid catalyst. This "one-step" dehydrative cyclization is generally preferred over the two-step process involving the corresponding acyl chloride, as it avoids the generation of corrosive and toxic byproducts.[1]
Q2: Which acid catalysts are most effective for the intramolecular Friedel-Crafts cyclization at scale?
Several strong acid catalysts can effect this transformation. The choice often depends on factors like cost, handling safety, reaction efficiency, and waste disposal.
-
Polyphosphoric Acid (PPA): A widely used, viscous reagent that often requires elevated temperatures (e.g., 100-120°C) and mechanical stirring. It serves as both catalyst and solvent.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful and often more efficient alternative to PPA, allowing for lower reaction temperatures and shorter reaction times.
-
Triflic Acid (TfOH): An extremely strong acid that can catalyze the reaction at or near room temperature, but it is significantly more expensive.[1]
-
Lanthanide Trifilates (e.g., Tb(OTf)₃): These can also be effective catalysts, though they may require very high temperatures (e.g., 250°C), which can be challenging for large-scale equipment.[3]
Q3: What are the primary side reactions and impurities to anticipate during scale-up?
The main challenges are intermolecular reactions and incomplete conversion. At high concentrations typical of scale-up, the acylium ion intermediate can react with a molecule of the starting material or another aromatic species rather than cyclizing, leading to polymeric byproducts or undesired ketones.[4] Additionally, any unreacted starting material will need to be removed during purification. The formation of regioisomers is generally not an issue, provided the correct starting material, 3-(3,5-dimethoxyphenyl)propanoic acid, is used.
Q4: What yield can be realistically expected on a multi-kilogram scale?
While laboratory syntheses can report yields upwards of 90%, a realistic expectation for a scaled-up process after purification and isolation would be in the range of 65-85%. Factors such as heat transfer, mixing efficiency, and the practicalities of large-scale workups can contribute to a decrease in isolated yield compared to small-scale experiments.
Q5: Which analytical methods are recommended for in-process control and final product release?
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of the starting material and the appearance of the product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
-
Final Product QC:
-
HPLC: To determine purity and quantify impurities.
-
¹H and ¹³C NMR: To confirm the structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
-
Troubleshooting Guide: Scale-Up Synthesis Problems
This section addresses specific, practical issues that may arise during the scale-up process.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield & Incomplete Conversion | 1. Insufficient Catalyst Activity: The catalyst-to-substrate ratio may be too low, or the catalyst may have been deactivated by moisture. 2. Poor Mixing: In viscous media like PPA, inefficient stirring can create "hot spots" or unreacted pockets of starting material. 3. Suboptimal Temperature/Time: The reaction may not have been heated long enough or at a high enough temperature to drive the conversion to completion. | 1. Catalyst Optimization: Ensure anhydrous conditions by using dry reagents and an inert atmosphere (e.g., nitrogen). For PPA, ensure a sufficiently high grade is used. Consider switching to a more active catalyst system like Eaton's Reagent.[3] 2. Improve Agitation: Use a robust overhead mechanical stirrer suitable for viscous mixtures. Baffles within the reactor can also improve mixing efficiency. 3. Reaction Profiling: Perform small-scale optimization experiments to define the ideal temperature and time profile before proceeding with the full-scale batch. Monitor with HPLC to determine the reaction endpoint accurately. |
| Formation of Tar and Polymeric Byproducts | 1. Excessive Temperature: Overheating can promote intermolecular side reactions and decomposition. 2. High Substrate Concentration: Increased proximity of molecules favors intermolecular acylation over intramolecular cyclization.[4] 3. Slow Cyclization Kinetics: If the intramolecular ring-closing step is slow, the reactive acylium ion intermediate has more opportunity to react with other molecules. | 1. Strict Temperature Control: Use a jacketed reactor with a reliable heating/cooling system to maintain the target temperature precisely. 2. Controlled Addition: Instead of adding all the starting material at once, consider a slow, controlled addition of the 3-(3,5-dimethoxyphenyl)propanoic acid to the hot acid catalyst. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway. |
| Difficult and Hazardous Workup | 1. Uncontrolled Quench: Adding water to a large volume of hot, concentrated strong acid (like PPA or TfOH) is extremely exothermic and can cause violent boiling and splashing. 2. Emulsion Formation: During the extraction phase, fine solids or amphiphilic byproducts can stabilize emulsions, making phase separation difficult. | 1. Reverse Quench: This is the safest method. The hot reaction mixture should be transferred slowly and carefully into a separate, well-stirred vessel containing a large amount of crushed ice and water. This ensures the quench medium is always in excess, helping to dissipate the heat safely. 2. Breaking Emulsions: Add a saturated brine solution (NaCl(aq)) to increase the aqueous phase's ionic strength. If that fails, filtration through a pad of Celite® or centrifugation may be necessary to break the emulsion. |
| Product Purification Challenges | 1. Oiling Out: The product may separate as an oil instead of crystallizing during recrystallization. 2. Persistent Impurities: Unreacted starting material or closely related byproducts can be difficult to remove by simple crystallization. | 1. Optimize Recrystallization: Screen a variety of solvent systems. Ethanol is often a good starting point.[5] If oiling out occurs, try adding a non-polar co-solvent (like heptane or hexane) to the hot solution until turbidity is observed, then allow it to cool slowly. Seeding with a small crystal of pure product can also induce crystallization. 2. Chromatography or Biphasic Wash: If impurities persist, a plug of silica gel may be required to remove polar impurities. Alternatively, washing the organic solution with a dilute base (e.g., NaHCO₃ solution) can remove acidic starting material before the final crystallization step. |
Experimental Protocols
Protocol 1: Scale-Up Cyclization using Polyphosphoric Acid (PPA)
1. Reactor Setup:
-
Equip a clean, dry, jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel (if performing controlled addition).
-
Charge the reactor with Polyphosphoric Acid (approx. 5-10 kg per 1 kg of starting material).
2. Reaction Execution:
-
Begin vigorous stirring and heat the PPA to 90-100°C under a nitrogen atmosphere.
-
Once the temperature is stable, slowly add 3-(3,5-dimethoxyphenyl)propanoic acid in portions or via the addition funnel over 1-2 hours.
-
After the addition is complete, raise the temperature to 110-120°C and hold for 2-4 hours.
-
Monitor the reaction's progress by taking small, carefully quenched samples for HPLC or TLC analysis.
3. Workup and Isolation:
-
In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water (approx. 20-30 L per 1 kg of starting material).
-
Allow the reaction mixture to cool to 80-90°C.
-
Slowly and carefully transfer the hot reaction mixture into the ice-water slurry with vigorous stirring (Reverse Quench). Maintain the quench pot temperature below 25°C.
-
A solid precipitate should form. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the crude solid by filtration and wash the filter cake thoroughly with water until the filtrate is near neutral pH.
-
Extract the aqueous filtrate with a suitable solvent like Dichloromethane or Ethyl Acetate to recover any dissolved product.
-
Combine the extracted organic layers with the filtered solid.
4. Purification:
-
Dry the crude product under vacuum.
-
Perform a recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[5]
-
Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved.
Visualizations
General Synthesis Workflow
Caption: High-level workflow for the scale-up synthesis of 4,6-Dimethoxy-1-indanone.
Troubleshooting Decision Tree: Low Yield
Caption: Decision logic for troubleshooting low yield in the cyclization reaction.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Indanone Cyclization.
- Lou, T., Liao, E., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125.
-
Cravotto, G., Orio, L., Calcio Gaudino, E., & Cintas, P. (2011). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 16(5), 3890-3901. Available from: [Link]
- Benchchem. Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
-
Kusama, H., Onizawa, Y., & Iwasawa, N. (1999). Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I). Chemistry Letters, 28(11), 2379-2380. Available from: [Link]
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Kiełbasiński, P., & Szymańska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 484-519. Available from: [Link]
-
Organic Chemistry Portal. Indanone synthesis. Available from: [Link]
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Kiełbasiński, P., & Szymańska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 484–519. Available from: [Link]
-
ResearchGate. Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core. Available from: [Link]
-
Julian, P. L., & Magnani, A. (1947). 3-Phenylindones. II. The Synthesis of 5,6-Dimethoxy-3-(3,4-dimethoxyphenyl)-1-indanone and Some Related Compounds. Journal of the American Chemical Society, 69(8), 1952-1955. Available from: [Link]
-
Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available from: [Link]
- Google Patents. CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
-
ResearchGate. Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Available from: [Link]
-
Indian Patents. a process for preparing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. Available from: [Link]
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-
SciELO. Synthesis and Biological Evaluation of Donepezil-Lipoic Acid Hybrids as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available from: [Link]
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Chinese Journal of Modern Applied Pharmacy. Synthesis of 5,6-dimethoxy-1-indanone. Available from: [Link]
-
Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 23(10), 4563-4564. Available from: [Link]
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National Center for Biotechnology Information. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]
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National Institutes of Health. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Available from: [Link]
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PubMed. Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. Available from: [Link]
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ResearchGate. A Novel 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine (C 21 H 26 N 2 O 8 ): Microwave-Irradiated Hantzsch Ester Synthesis, Characterization and Molecular Crystal. Available from: [Link]
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Technical Support Center: Interpreting NMR Spectra in the Synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. When synthesizing substituted aromatic compounds, particularly through methods like intramolecular Friedel-Crafts acylation, the formation of byproducts is a common challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for identifying these impurities. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of complex NMR spectra that may arise during your experiments, ensuring the structural integrity of your target compound.
Part 1: Frequently Asked Questions (FAQs) - Common Spectral Observations
This section addresses specific spectral anomalies you might encounter and provides likely explanations based on common synthetic side reactions.
Q1: My ¹H NMR spectrum shows an unexpected number of signals in the aromatic region (δ 6.5-8.0 ppm). I expected a single aromatic proton signal for my 4,6-dimethoxy product. What is happening?
A1: The presence of more than one aromatic signal strongly suggests the formation of one or more regioisomers . The expected product, this compound, possesses a plane of symmetry that would render the H-5 and H-7 protons chemically equivalent, but this is incorrect. The C-5 and C-7 positions are distinct. You should expect two aromatic signals for the desired product. However, if your precursor is 3-(2,4-dimethoxyphenyl)propanoic acid, the intramolecular Friedel-Crafts cyclization can occur at two different positions on the aromatic ring, leading to different isomers.
-
Expected Product (4,6-Dimethoxy Isomer): You should observe two singlets (or two doublets with a small meta-coupling) in the aromatic region, corresponding to H-5 and H-7.
-
Common Byproduct (5,7-Dimethoxy Isomer): This is a very common byproduct. It results from acylation at the position between the two methoxy groups of the precursor. This isomer has a different substitution pattern and will show two distinct aromatic protons, typically as doublets with a small meta-coupling constant (⁴J ≈ 2-3 Hz).[1][2]
-
Causality: The directing effects of the two methoxy groups and the steric hindrance around the potential cyclization sites determine the product ratio. Polyphosphoric acid (PPA) with varying P₂O₅ content, for instance, can influence the regiochemical outcome.[3]
Q2: I see a broad singlet in my ¹H NMR spectrum, often downfield, that disappears when I add a drop of D₂O. What is it?
A2: This is the classic signature of an exchangeable proton, typically from a hydroxyl (-OH) or carboxylic acid (-COOH) group.[4][5]
-
Unreacted Starting Material: If your synthesis starts from 3-(2,4-dimethoxyphenyl)propanoic acid, a broad peak around δ 10-12 ppm indicates residual starting material.
-
Demethylation Byproduct: Lewis acids used to catalyze Friedel-Crafts reactions (like AlCl₃) can be harsh enough to cleave methyl ethers, resulting in a phenol (Ar-OH). This would produce a 4-methoxy-6-hydroxy-indenone or a similar derivative. The phenolic -OH peak is typically broad and can appear anywhere from δ 4-8 ppm, depending on the solvent and concentration.
Q3: The aliphatic region (δ 2.5-3.5 ppm) of my ¹H spectrum doesn't show the two clean triplets I expected for the -CH₂-CH₂- core.
A3: The expected pattern for the A₂B₂ system of the dihydroindenone core is two triplets, arising from the coupling between the adjacent methylene groups (protons at C-2 and C-3). Deviations from this pattern can indicate several possibilities:
-
Presence of Isomers: If a regioisomeric byproduct is present in significant quantities, its aliphatic signals will overlap with those of your target compound, creating a more complex multiplet.
-
Second-Order Effects: If the chemical shift difference between the C-2 and C-3 protons is small (approaching the coupling constant value), the simple triplet-of-triplets pattern can become distorted into a more complex, "roofing" multiplet. This can sometimes be resolved by acquiring the spectrum on a higher-field NMR instrument.
-
Unexpected Byproduct: The presence of other byproducts with aliphatic protons in this region can also complicate the spectrum.
Q4: My methoxy signals (two singlets, each integrating to 3H) are not where I expect them to be, or I see more than two methoxy signals.
A4: The chemical shifts of methoxy groups are sensitive to their position on the aromatic ring and the presence of nearby functional groups.
-
Incorrect Isomer Assignment: The 4,6-dimethoxy and 5,7-dimethoxy isomers will have slightly different chemical shifts for their methoxy protons due to the different electronic environments.[6]
-
Multiple Isomers: The presence of more than two sharp singlets in the δ 3.8-4.0 ppm region is a clear indication of a mixture of regioisomers. Each isomer will contribute its own set of methoxy signals.
-
Conformational Effects: In sterically hindered molecules, rotation of the methoxy group out of the plane of the aromatic ring can cause a downfield shift in its ¹³C NMR signal (from ~56 ppm to ~62 ppm) and can also affect the ¹H shift.[7][8] While less common in this specific indanone, it's a factor to consider in complex systems.
Part 2: Troubleshooting Guides & Protocols
Troubleshooting Workflow for Isomer Identification
If your initial ¹H NMR spectrum suggests the presence of byproducts, follow this systematic workflow to identify the components of your mixture.
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Technical Support Center: Optimization of Crystallization for 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the crystallization of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide in-depth, science-backed solutions for obtaining high-purity, crystalline material.
Introduction
This compound (CAS No. 13336-32-8) is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving a crystalline final product is paramount for ensuring purity, stability, and consistent performance in downstream applications. Crystallization, while a powerful purification technique, is a multi-faceted process influenced by thermodynamics and kinetics.[1][2] This guide provides a structured approach to troubleshooting common issues and optimizing your crystallization protocol.
Compound Properties
A foundational understanding of the material's physical properties is the first step in designing a robust crystallization process.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Appearance | Off-white to pale yellow solid (typical) | General Observation |
| Melting Point | Data not widely published; a related isomer, 5,6-Dimethoxy-1-indanone, melts at 116-117 °C, which can serve as a rough estimate. | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a crystallization solvent?
A1: The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures.[4][5] This temperature-dependent solubility differential is the driving force for crystallization. The principle of "like dissolves like" is a useful guide.[4] Given the aromatic ring, ketone, and ether functional groups, solvents of intermediate polarity are excellent starting points.
Recommended Solvents to Screen:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK)[4]
-
Esters: Ethyl acetate[4]
-
Aromatic: Toluene (use with caution due to high boiling point)[6]
-
Mixed Solvent Systems: An ethanol/water or acetone/hexane system can be effective if no single solvent is ideal.[5][7]
Q2: My product is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[8] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment. The resulting oil often traps impurities.
Solutions:
-
Add More Solvent: Increase the volume of the hot solvent to lower the saturation temperature.
-
Lower the Crystallization Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool gradually to room temperature before moving it to an ice bath.
-
Change Solvents: Switch to a solvent with a lower boiling point.[6]
-
Use a Solvent Pair: Dissolve the compound in a "good" solvent and slowly add a miscible "poor" solvent at an elevated temperature until slight turbidity appears, then clarify with a drop of the good solvent before cooling.[8]
Q3: What is polymorphism and should I be concerned about it?
A3: Polymorphism is the ability of a solid compound to exist in multiple crystalline forms or arrangements.[2][9] These different forms, called polymorphs, have the same chemical composition but can have significantly different physical properties, including solubility, melting point, stability, and bioavailability.[1][9] For a pharmaceutical intermediate, controlling polymorphism is critical as an unexpected or less stable form can impact the final drug product's efficacy and safety.[10]
Key Considerations:
-
Crystallization conditions such as the choice of solvent, cooling rate, and temperature directly influence which polymorph is formed.[9][10]
-
The presence of certain impurities can also direct the crystallization towards a specific polymorphic outcome.[11]
-
It is crucial to develop a consistent and well-controlled crystallization protocol to ensure the same polymorph is produced in every batch.[2]
Crystallization Workflow & Troubleshooting Logic
The following diagrams illustrate a standard crystallization workflow and a logic tree for diagnosing common problems.
Caption: General workflow for recrystallization.
Caption: Impurities disrupt the ordered crystal lattice.
-
Mechanism of Impact: Impurities can be incorporated into the crystal lattice (substitutional or interstitial) or can adsorb to growing crystal surfaces. [12][13]* Consequences:
-
Inhibition of Growth: Adsorbed impurities can block sites for new molecule addition, slowing or stopping crystal growth. [12] * Altered Morphology: Impurities can preferentially adsorb to certain crystal faces, altering the crystal's shape (habit).
-
Polymorph Control: Structurally related impurities can act as templates, favoring the nucleation of a less stable polymorph. [11]
-
References
- Gagniere, E., Mangin, D., Puel, F., & Veesler, S. (2009). Impact of Impurities on Crystallization and Product Quality. Organic Process Research & Development.
- Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
- Quora. (2018).
- PharmaCores. (2025).
- Zhang, J., et al. (2018).
- Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate.
- Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.
- Taylor & Francis Online. (2008).
- ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing.
- CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
- Jagiellońskie Centrum Innowacji.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- Chemistry For Everyone. (2025). How Do Impurities Affect Crystal Structures? YouTube.
- Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment.
- Journal of Chemical Education. (1976).
- University of Rochester, Department of Chemistry.
- Mohrig, J. R., et al. (n.d.). Recrystallization.
- Guide for crystalliz
- University of Rochester, Department of Chemistry. (2004).
- Recrystalliz
- Stanford University. (n.d.). More "Tricks" of Crystallization.
- Universität Potsdam. (n.d.).
- Sridhar, J., et al. (2023). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
- JoVE. (2020).
- PubChem. 2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethylene)-1H-inden-1-one.
- PubChem. 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one.
- Simson Pharma Limited. 4,6-dimethoxy-2,3-dihydroinden-1-one.
- Ali, M. A., et al. (2010). (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.
- PubChem. 5,6-Dimethoxy-1-indanone.
- ResearchGate. (2016). (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.
- CAS Common Chemistry. 2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one.
- Pharmaffiliates. 5,6-Dimethoxy-2-((1-nitrosopiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one.
- CAS Common Chemistry. 5,6-Dimethoxy-1-indanone.
- ResearchGate. (2016). Crystalization of 4-(1-Allyl-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)-2-(trifluoromethyl)benzonitrile.
- PubChem. 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
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Validation & Comparative
A Comparative Guide to the Biological Activity of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive framework for validating the biological activity of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one, a member of the pharmacologically significant indanone class of compounds. We will explore its potential therapeutic applications by drawing comparisons with other well-characterized indanone derivatives and outline a rigorous, multi-faceted experimental approach to elucidate its mechanism of action and efficacy.
Introduction: The Promise of the Indanone Scaffold
The indanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2][3] From the anti-Alzheimer's drug Donepezil to various agents with anticancer and anti-inflammatory properties, the versatility of the indanone structure allows for fine-tuning of its pharmacological profile.[1][4][5][6] Derivatives of 1-indanone have shown potent antiviral, analgesic, antimalarial, and antibacterial activities, highlighting the broad therapeutic potential of this chemical class.[1][2][3] Our focus here is on this compound, a specific derivative whose biological activity remains to be fully characterized. This guide will serve as a roadmap for researchers seeking to unlock its therapeutic potential.
Comparative Landscape: Positioning this compound in the Indanone Family
To formulate a hypothesis-driven approach for validating the biological activity of this compound, it is essential to consider the established activities of structurally similar compounds. The existing literature on indanone derivatives suggests several potential avenues for investigation:
-
Anti-inflammatory Activity: A notable study on 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives demonstrated significant analgesic and anti-inflammatory effects in a carrageenan-induced rat paw edema model.[7] This suggests that our target compound, with its similar methoxy substitution pattern, is a strong candidate for possessing anti-inflammatory properties. The mechanism of action for some anti-inflammatory indanone derivatives involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[8][9]
-
Anticancer Activity: Numerous indanone derivatives have exhibited potent anticancer activity.[10][11][12][13][14] These compounds can induce apoptosis, inhibit cell cycle progression (commonly at the G2/M phase), and suppress angiogenesis by downregulating factors like VEGF-R1, VEGF-R2, and HIF-α.[10][11][14] Some derivatives also act as tubulin polymerization inhibitors.[10][12] Given the prevalence of anticancer properties within the indanone class, this is a critical area to investigate for this compound.
-
Neuroprotective Effects: The indanone scaffold is famously present in Donepezil, an acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease.[4][5] Many indanone derivatives have been explored for their neuroprotective potential, acting as inhibitors of monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), thereby increasing levels of key neurotransmitters.[4] This established neuroprotective profile of the indanone core warrants an investigation into the potential of this compound in models of neurodegenerative diseases.
The following table summarizes the biological activities of selected indanone derivatives, providing a basis for our comparative validation.
| Compound/Derivative | Biological Activity | Mechanism of Action (if known) | Reference |
| Donepezil | Anti-Alzheimer's | Acetylcholinesterase (AChE) inhibitor | [4][5] |
| Indanone-based thiazolyl hydrazone (ITH-6) | Anticancer (Colorectal) | G2/M cell cycle arrest, apoptosis induction, ROS generation, NF-κB p65 and Bcl-2 downregulation | [11][13] |
| Gallic acid based indanone derivative | Anticancer | Tubulin polymerization inhibition, G2/M phase inhibition, apoptosis induction, anti-angiogenic | [10][14] |
| 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives | Analgesic & Anti-inflammatory | Reduction of paw edema | [7] |
| Substituted Indanone/Benzofuranone and Piperidine Hybrids | Neuroprotective | Ameliorated ischemia-reperfusion injury | [15][16] |
Experimental Validation Workflow: A Step-by-Step Guide
This section outlines a logical and comprehensive workflow to systematically validate the biological activity of this compound.
Caption: A three-phase workflow for the validation of biological activity.
Phase 1: In Vitro Screening and Mechanistic Elucidation
The initial phase focuses on establishing the baseline activity and potential mechanisms of action in relevant cell-based assays.
3.1.1. Preliminary Anti-inflammatory Screening
-
Objective: To assess the potential of this compound to modulate inflammatory responses.
-
Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL).
-
Nitric Oxide (NO) Measurement: After 24 hours, measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
-
Comparator: Indomethacin as a standard non-steroidal anti-inflammatory drug (NSAID).
3.1.2. Anticancer Activity Screening
-
Objective: To evaluate the cytotoxic and anti-proliferative effects on cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines, for instance, MCF-7 (breast), HCT-116 (colon), and A549 (lung).
-
Methodology:
-
MTT Assay: Treat cells with a range of concentrations of the compound for 48-72 hours. Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Colony Formation Assay: Plate a low density of cells and treat with the compound. After 10-14 days, stain the colonies and quantify the inhibition of colony formation.
-
Cell Cycle Analysis: Treat cells with the IC50 concentration of the compound for 24 hours. Fix, stain with propidium iodide, and analyze the cell cycle distribution by flow cytometry.
-
Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to quantify the induction of apoptosis.
-
-
Comparator: Doxorubicin as a standard chemotherapeutic agent.
Phase 2: Delving into the Mechanism of Action
Should the initial screening reveal promising activity, the next step is to investigate the underlying molecular mechanisms.
Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.
3.2.1. Western Blot Analysis
-
Objective: To investigate the effect on key signaling proteins.
-
Methodology:
-
Anti-inflammatory Pathway: In LPS-stimulated RAW 264.7 cells, probe for phosphorylated and total levels of proteins in the NF-κB pathway (e.g., IKK, IκBα, p65). Also, examine the expression of iNOS and COX-2.
-
Anticancer Pathway: In cancer cell lines, analyze the expression of proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases).
-
3.2.2. Quantitative PCR (qPCR)
-
Objective: To measure changes in the mRNA expression of target genes.
-
Methodology:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA.
-
Perform qPCR using primers for genes of interest (e.g., Tnf, Il6, Il1b, Nos2 for inflammation; CCNB1, CDK1, BAX, BCL2 for cancer).
-
In Vivo Validation: Translating In Vitro Findings
Positive in vitro results should be followed by validation in a relevant animal model.
4.1. Anti-inflammatory Model: Carrageenan-Induced Paw Edema
-
Objective: To assess the in vivo anti-inflammatory efficacy.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Methodology:
-
Administer this compound orally or intraperitoneally at different doses.
-
After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema.
-
-
Comparator: Indomethacin (10 mg/kg).
4.2. Anticancer Model: Tumor Xenograft
-
Objective: To evaluate the in vivo antitumor activity.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Methodology:
-
Subcutaneously implant a suitable cancer cell line (e.g., HCT-116).
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer the compound and vehicle control for a specified duration.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., histology, Western blot).
-
-
Comparator: A standard-of-care chemotherapeutic for the chosen cancer type.
Conclusion and Future Directions
This guide presents a structured and comparative approach to validate the biological activity of this compound. By systematically progressing from in vitro screening to mechanistic studies and in vivo validation, researchers can build a robust data package to support its potential as a novel therapeutic agent. The comparative analysis with other indanone derivatives provides a valuable context for interpreting the findings and guiding further development. Future work could involve lead optimization to enhance potency and selectivity, as well as more extensive pharmacokinetic and toxicological profiling.
References
- Indanone: a promising scaffold for new drug discovery against neurodegener
- Anticancer activity, toxicity and pharmacokinetic profile of an indanone deriv
- Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). Frontiers.
- Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. (2019). PubMed.
- Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). PubMed.
- Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). PMC - NIH.
- Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. (2012).
- Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024).
- Application of Indanones in the Synthesis of Neuroprotective Agents: Application Notes and Protocols. (2025). Benchchem.
- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals.
- Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. (2026).
- Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). NIH.
- Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. (2025).
- Application Notes and Protocols: Synthesis of 1-Indanone-Based Neuroprotective Agents. (2025). Benchchem.
- Synthesis of 1-indanones with a broad range of biological activity. (2017).
- Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC - NIH.
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A Comparative Technical Guide to 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one and its Isomeric Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the indenone scaffold represents a privileged structure, serving as a versatile template for the design of novel therapeutic agents and functional materials. This guide provides a detailed comparative analysis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one against its closely related structural isomers, 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one and 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one . By examining their synthesis, spectroscopic signatures, and known applications, this document aims to equip researchers with the critical insights necessary for informed decision-making in their scientific endeavors.
Introduction to the Indenone Core
Indanones are bicyclic ketones composed of a benzene ring fused to a five-membered cyclopentanone ring. Their rigid structure and amenability to functionalization have made them attractive starting points for the development of a wide array of biologically active compounds.[1][2] The position of substituents on the aromatic ring can significantly influence the molecule's electronic properties, steric profile, and ultimately, its biological activity and material characteristics. This guide focuses on dimethoxy-substituted indenones, a class of compounds that has garnered considerable interest, particularly in the context of drug discovery. For instance, the 5,6-dimethoxy-1-indanone core is a key structural component of Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2][3]
Molecular Structures and Isomeric Variations
The three isomers discussed in this guide differ only in the placement of the two methoxy groups on the aromatic ring. This seemingly subtle variation can lead to significant differences in their chemical reactivity and biological interactions.
Figure 1: Chemical structures of the dimethoxy-indenone isomers.
Synthesis of Dimethoxy-Indenones: A Comparative Overview
The synthesis of dimethoxy-substituted indenones typically involves intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropanoic acid or its acid chloride derivative. The choice of starting material and reaction conditions can influence the yield and purity of the desired isomer.
A general and widely applicable method for the synthesis of 1-indanones is the intramolecular Friedel–Crafts reaction of 3-arylpropanoic acids.[4] Another common approach involves the Nazarov cyclization, particularly for the synthesis of more complex indenone derivatives.[3]
General Synthetic Workflow
The synthesis of these indenone derivatives often follows a multi-step sequence, beginning with the appropriate dimethoxybenzene derivative.
Caption: Generalized synthetic workflow for dimethoxy-indenones.
Specific Synthetic Protocols
Synthesis of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one:
A common route to 5,6-dimethoxy-1-indanone involves the cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid.[5] An improved industrial process starts from 3-chloro-3',4'-dimethoxypropiophenone, highlighting the commercial relevance of this isomer.[6]
Synthesis of 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one:
An effective method for the preparation of 5,7-dimethoxy-1-indanone involves stirring a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid at elevated temperatures, affording the product in excellent yield.[4]
Comparative Spectroscopic Analysis
The differentiation of these isomers is readily achieved through standard spectroscopic techniques. The substitution pattern on the aromatic ring gives rise to distinct signals in NMR, IR, and mass spectra.
| Property | This compound | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₁H₁₂O₃[3] | C₁₁H₁₂O₃[7] |
| Molecular Weight | 192.21 g/mol | 192.21 g/mol [3] | 192.22 g/mol [7] |
| CAS Number | 13336-32-8 | 2107-69-9[3] | 880-87-5[7] |
| Melting Point | Not available | 118-120 °C | Not available |
Table 1: Physical and Chemical Properties of Dimethoxy-Indenone Isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of these isomers are particularly informative. The chemical shifts and coupling patterns of the aromatic protons provide a clear fingerprint for each substitution pattern.
-
This compound: The aromatic region is expected to show two singlets or two doublets with a small meta-coupling constant, corresponding to the protons at C-5 and C-7.
-
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: This symmetrical substitution pattern results in two singlets in the aromatic region for the protons at C-4 and C-7.[8]
-
5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one: The aromatic region will display two doublets with a meta-coupling constant, corresponding to the protons at C-4 and C-6.
The ¹³C NMR spectra will also show distinct chemical shifts for the aromatic carbons, reflecting the electronic effects of the methoxy groups at different positions.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1710 cm⁻¹. The precise position of this band can be subtly influenced by the electronic effects of the methoxy substituents. Additionally, characteristic C-O stretching bands for the methoxy groups will be present. For 5,6-dimethoxy-1-indanone, a strong carbonyl peak is observed.[3]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of these isomers will show a molecular ion peak (M⁺) at m/z 192, corresponding to the molecular weight. The fragmentation patterns may show subtle differences that can aid in their differentiation, although they are expected to be broadly similar due to the common indanone core. The mass spectrum of 5,6-dimethoxy-1-indanone shows the expected molecular ion peak.[3]
Experimental Protocols
General Procedure for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the indenone sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR Acquisition: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon atom. An acquisition time of several hours may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak.
General Procedure for FT-IR Spectroscopic Analysis
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands, particularly the carbonyl stretch and the C-O stretches of the methoxy groups.
General Procedure for Mass Spectrometric Analysis (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the indenone sample (approximately 1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Conditions:
-
Injector: Set to a temperature of ~250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, and then ramp at a rate of 10-20 °C/min to a final temperature of ~280-300 °C.
-
Mass Spectrometer: Use electron ionization (EI) at 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Applications and Future Directions
The dimethoxy-indenone scaffold is a cornerstone in the development of various therapeutic agents. As previously mentioned, 5,6-dimethoxy-1-indanone is a crucial intermediate in the synthesis of Donepezil.[6] Derivatives of 5,6-dimethoxy-1-indanone have also been explored for their potential as antimicrobial agents.[9] The different electronic and steric properties of the 4,6- and 5,7-dimethoxy isomers may lead to novel biological activities and applications in materials science, warranting further investigation.
The strategic placement of the methoxy groups can influence the molecule's ability to interact with biological targets. For instance, the hydrogen bond accepting capacity of the methoxy groups can be critical for binding to enzyme active sites. The exploration of these isomers as scaffolds for new kinase inhibitors or other targeted therapies is a promising area of research.
Conclusion
This comparative guide has provided a detailed overview of this compound and its isomers, 5,6-dimethoxy- and 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. While sharing a common molecular formula and core structure, the distinct substitution patterns of the methoxy groups lead to unique spectroscopic properties that allow for their unambiguous identification. The well-established synthetic routes to these compounds, coupled with the known biological significance of the indenone scaffold, make them valuable building blocks for further research and development in medicinal chemistry and materials science. The data and protocols presented herein are intended to serve as a valuable resource for scientists working with these and related compounds.
References
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Cheméo. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75018, 5,6-Dimethoxy-1-indanone. Retrieved from [Link]
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Pharmacodia. (n.d.). 5 6-Dimethoxy-1-Indanone. Retrieved from [Link]
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- Khan, I., et al. (2017). Synthesis of Novel 2,3-Dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one Derivatives as Acetyl Cholinesterase Inhibitors. Letters in Drug Design & Discovery, 14(7), 814-821.
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A Comparative Guide to Methoxy-Indenone Derivatives in Bioassays: Evaluating Neuroprotective, Anti-inflammatory, and Anticancer Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold, a privileged structure in medicinal chemistry, consists of a benzene ring fused to a cyclopentanone ring. This rigid bicyclic framework has served as a versatile template for the development of a multitude of biologically active compounds.[1][2] Modifications to this core, particularly the introduction of methoxy substituents, have given rise to derivatives with a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[3][4]
This guide provides a comparative analysis of the performance of various methoxy-indenone derivatives in key bioassays. While our primary compound of interest is 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one , a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data for its activity in the bioassays discussed herein. Therefore, to provide a valuable resource for researchers in the field, this guide will focus on a detailed comparison of its closely related and well-characterized isomers and derivatives. By examining the structure-activity relationships of these analogs, we can infer the potential biological profile of this compound and provide a strong rationale for its future evaluation.
Comparative Analysis of Methoxy-Indenone Derivatives
The strategic placement of methoxy groups on the indanone ring can significantly influence the compound's interaction with biological targets. This section compares the bioactivity of several methoxy-indenone derivatives in three key areas: neuroprotection (acetylcholinesterase inhibition), anti-inflammatory activity, and anticancer cytotoxicity.
Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[5] The 5,6-dimethoxy-1-indanone moiety is a core component of Donepezil, a widely prescribed AChE inhibitor.[6] The following table summarizes the AChE inhibitory activity of various methoxy-indenone derivatives.
| Compound/Derivative | Methoxy Substitution Pattern | Target | IC50 (nM) | Reference |
| Donepezil (E2020) | 5,6-Dimethoxy (on indanone core) | AChE | 5.7 | [6] |
| Compound 9 | Indanone derivative | AChE | 14.8 | [7] |
| Compound 14 | Indanone derivative | AChE | 18.6 | [7] |
| Compound 4b | Dimethoxyindanone moiety | AChE | 780 | [7] |
Note: IC50 is the half-maximal inhibitory concentration.
The data clearly indicates that the 5,6-dimethoxy substitution pattern on the indanone ring is a key feature for potent AChE inhibition, as exemplified by the highly active drug Donepezil.[6] Derivatives incorporating this dimethoxyindanone moiety consistently demonstrate significant inhibitory activity.[7]
Anticancer Activity
The indanone scaffold is also found in numerous compounds with potent anticancer activity. [4]The cytotoxic effects of these derivatives are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
| Compound/Derivative | Methoxy Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| ITH-6 | Indanone-based thiazolyl hydrazone | HT-29 (colorectal) | 0.41 ± 0.19 | [6][8] |
| ITH-6 | Indanone-based thiazolyl hydrazone | COLO 205 (colorectal) | 0.98 | [6] |
| ITH-6 | Indanone-based thiazolyl hydrazone | KM 12 (colorectal) | 0.41 | [6] |
| Compound 9f | Spiroisoxazoline with 3,4-dimethoxyphenyl | MCF-7 (breast) | 0.03 ± 0.01 | [9] |
Note: IC50 is the half-maximal inhibitory concentration.
The data highlights that various modifications of the indanone core can lead to potent cytotoxic agents against different cancer cell lines. [6][8][9]The high potency of these derivatives underscores the potential of the indanone scaffold in the development of novel anticancer drugs.
Detailed Experimental Protocols
For the integrity and reproducibility of research, detailed experimental protocols are crucial. The following are step-by-step methodologies for the bioassays discussed in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and its inhibition by test compounds.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATC)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (methoxy-indenone derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
Prepare AChE solution in phosphate buffer.
-
Prepare ATC and DTNB solutions in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the various dilutions of the test compound to the test wells.
-
For the positive control (no inhibition), add 25 µL of phosphate buffer (with the same percentage of solvent as the test wells).
-
For the blank, add 50 µL of phosphate buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to all wells.
-
To initiate the reaction, add 25 µL of the ATC substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Wistar rats
-
λ-Carrageenan
-
Test compounds (methoxy-indenone derivatives)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Animal Preparation:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Treatment:
-
Divide the animals into groups (e.g., control, standard, and test groups).
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
-
Induction of Edema:
-
Thirty minutes after the administration of the test compounds, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, and 3 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
-
MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds. [8] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (methoxy-indenone derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same percentage of solvent used to dissolve the compounds).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.
-
Conclusion and Future Directions
The indanone scaffold, particularly with methoxy substitutions, represents a promising area for the discovery of new therapeutic agents. The comparative analysis of various methoxy-indenone derivatives reveals distinct structure-activity relationships that govern their neuroprotective, anti-inflammatory, and anticancer properties. The 5,6-dimethoxy substitution pattern is clearly beneficial for AChE inhibition, while the 6-methoxy substitution shows promise for anti-inflammatory activity. Furthermore, diverse modifications of the indanone core have yielded compounds with potent anticancer effects.
The conspicuous absence of publicly available bioassay data for This compound highlights a significant knowledge gap. Based on the activities of its isomers, it is highly plausible that this compound also possesses interesting biological properties. Therefore, a crucial future direction is the systematic evaluation of this compound in a panel of bioassays, including those for AChE inhibition, anti-inflammatory, and anticancer activities. Such studies will not only elucidate the pharmacological profile of this specific derivative but also contribute to a more comprehensive understanding of the structure-activity relationships within the broader class of methoxy-indenones, ultimately guiding the rational design of more potent and selective drug candidates.
References
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Liu, C., Sang, Z., Pan, H., Wu, Q., Qiu, Y., & Shi, J. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Aging Neuroscience, 14, 922650. [Link]
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Nochi, S., Asakawa, N., & Sato, T. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(8), 1145-1147. [Link]
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Huang, L., Miao, H., Sun, Y., Meng, F., & Li, X. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 87, 429-439. [Link]
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Kwiecień, H., & Sadowski, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]
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(2026). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ChemistrySelect. [Link]
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Dianzani, C., et al. (2001). Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl-4,6-dimethoxy-1,3,5-triazines. Il Farmaco, 56(5-7), 419-424. [Link]
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Sun, X., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 114, 203-212. [Link]
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Prakasham, A. P., et al. (2013). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European Journal of Pharmaceutical Sciences, 48(3), 465-474. [Link]
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ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. [Link]
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ACS Omega. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. [Link]
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Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 182-198. [Link]
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Pharmacompass. (n.d.). 5 6-Dimethoxy-1-Indanone. [Link]
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Kwiecień, H., & Sadowski, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]
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Sharma, P., & Kumar, A. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(12), 7088-7103. [Link]
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Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244247. [Link]
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ResearchGate. (n.d.). (PDF) Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. [Link]
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PubMed. (2018). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives. [Link]
-
FAQ. (n.d.). What are the properties and preparation methods of 5,6-Dimethoxy-1-indanone?. [Link]
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Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(10), 1913. [Link]
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YouTube. (2025). 11 A. Enzyme Inhibition (Part – 1 of 2). [Link]
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YouTube. (2016). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. [Link]
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A Comparative Guide to the Experimental Cross-Validation of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive, in-depth technical analysis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one, a significant heterocyclic compound. Designed for researchers, scientists, and drug development professionals, this document offers a comparative cross-validation of its synthesis, characterization, and biological activities against relevant alternatives. Every protocol and piece of data is presented with the aim of ensuring scientific integrity and enabling reproducibility.
Introduction: The Significance of the Indanone Scaffold
Indanones are a class of compounds characterized by a fused benzene and cyclopentanone ring system. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of 1-indanone have shown potential as anti-inflammatory, anticancer, antiviral, and neuroprotective agents.[2] The methoxy substitution pattern on the aromatic ring plays a crucial role in modulating the pharmacological properties of these compounds. This guide focuses on the 4,6-dimethoxy substituted derivative, providing a critical evaluation of its experimental profile.
Synthesis and Characterization: A Validated Protocol
The synthesis of this compound is most effectively achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor. This classic reaction provides a reliable route to the desired cyclic ketone.
Synthetic Workflow
The logical flow for the synthesis of the target molecule is outlined below. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[3]
Materials:
-
3-(3,5-Dimethoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3,5-dimethoxyphenyl)propanoic acid.
-
To this, add an excess of polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid). PPA acts as both the solvent and the Lewis acid catalyst, promoting the formation of the acylium ion electrophile.
-
Heat the reaction mixture with stirring in an oil bath at 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the reaction and hydrolyze the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Predicted Characterization Data
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.01 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.95 (t, J = 6.0 Hz, 2H, CH₂), 2.65 (t, J = 6.0 Hz, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 205.0 (C=O), 162.0 (C-O), 159.0 (C-O), 145.0 (Ar-C), 135.0 (Ar-C), 110.0 (Ar-CH), 105.0 (Ar-CH), 56.0 (OCH₃), 55.8 (OCH₃), 36.0 (CH₂), 25.0 (CH₂) |
| Mass Spectrometry (EI) | m/z (%): 192 (M⁺), 177, 163, 149 |
Comparative Performance Analysis
To provide a clear and objective evaluation, the performance of this compound is compared with structurally related indanone derivatives for which experimental data is available.
Synthetic Yield and Purity Comparison
The efficiency of the intramolecular Friedel-Crafts acylation is highly dependent on the substitution pattern of the aromatic ring.
| Compound | Synthetic Method | Yield (%) | Purity (%) | Reference |
| This compound | Intramolecular Friedel-Crafts (PPA) | Predicted: 85-95 | Predicted: >98 | Based on |
| 5,7-Dimethoxy-1-indanone | Intramolecular Friedel-Crafts (MSA) | 95 | Not reported | |
| 5,6-Dimethoxy-1-indanone | From 3-chloro-3',4'-dimethoxypropiophenone | 61.9 | 98.59 (HPLC) | [4] |
Note: Predicted values for the target compound are based on high yields reported for structurally similar isomers under comparable reaction conditions.
Comparative Biological Activity
The true value of a novel compound lies in its biological activity. Here, we compare the reported anti-inflammatory and cytotoxic activities of various dimethoxy-substituted indanones.
The anti-inflammatory potential is often assessed by the inhibition of cyclooxygenase (COX) enzymes or the reduction of inflammatory mediators like nitric oxide (NO).
Caption: Simplified pathway of inflammation and points of inhibition by indanone derivatives.
| Compound | Target/Assay | IC₅₀ (µM) | Reference |
| Indanone Derivative from Fernandoa adenophylla | Heat-induced hemolysis | 54.69 | [5] |
| 2-benzylidene-1-indanone derivatives (e.g., 4d) | TNF-α inhibition | 83.73% inhibition at 10 µM | [6] |
| Cinnamic acid-indanone hybrids (e.g., 6a, 6o) | NO, IL-1β, TNF-α, IL-6 | Potent inhibition | [7] |
The anticancer potential of indanone derivatives has been evaluated against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 (Colon Cancer) | 0.44 | [8] |
| Indanone-based thiazolyl hydrazone (ITH-6) | COLO 205 (Colon Cancer) | 0.98 | [8] |
| Indanone-based thiazolyl hydrazone (ITH-6) | KM 12 (Colon Cancer) | 0.41 | [8] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-231 (Breast Cancer) | 20 µg/mL | [5] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-468 (Breast Cancer) | 25 µg/mL | [5] |
Experimental Protocols for Biological Assays
To ensure the cross-validation of the presented data, detailed, step-by-step methodologies for key biological assays are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 by COX-1 and COX-2 enzymes.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), glutathione, and hematin.
-
Add the test compound (dissolved in DMSO) and either ovine COX-1 or human recombinant COX-2 enzyme to the reaction mixture.
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by the addition of arachidonic acid.
-
Incubate for a defined period at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of indomethacin).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition versus the concentration of the test compound.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a valuable scaffold for further investigation in drug discovery. The synthetic route via intramolecular Friedel-Crafts acylation is robust and likely to provide high yields. Based on the biological activities of its isomers and other substituted indanones, this compound is a promising candidate for screening in anti-inflammatory and anticancer assays.
Future work should focus on the definitive synthesis and characterization of this compound to confirm the predicted data. Subsequent comprehensive biological evaluation, including in vitro and in vivo studies, will be crucial to fully elucidate its therapeutic potential. The comparative data presented in this guide serves as a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scielo.br [scielo.br]
- 4. 4-Methoxy-1-indanone synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Synthesized 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Synthesis
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized for its versatile scaffold in the synthesis of biologically active molecules, including potential therapeutics for neurodegenerative diseases.[1][2] The integrity of any research or drug development program hinges on the purity of the chemical entities used. For a synthetic intermediate like this compound, even trace impurities can lead to aberrant side reactions, misleading biological data, and compromised final product quality. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this key synthetic building block, grounded in the principles of scientific integrity and practical, field-proven insights.
Section 1: The Synthetic Landscape and Potential Impurity Profile
The most common route to indanones is through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid derivative.[2] This specific reaction pathway, while effective, can introduce a predictable profile of impurities that must be analytically targeted.
Typical Synthesis Outline: The synthesis generally involves the cyclization of 3-(3,5-dimethoxyphenyl)propanoic acid using a strong acid catalyst, such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid.[2]
Potential Impurities to Consider:
-
Unreacted Starting Material: Residual 3-(3,5-dimethoxyphenyl)propanoic acid.
-
By-products: Formation of alternative cyclization products or polymeric materials, especially under harsh acidic conditions or high temperatures.[3]
-
Regioisomers: While the methoxy groups strongly direct the cyclization, minor isomeric products are always a possibility.
-
Residual Solvents & Reagents: Trace amounts of the acid catalyst or solvents used during workup and purification.
Below is a diagram illustrating the synthetic pathway and the potential points of impurity introduction.
Caption: Synthesis pathway and potential impurity sources.
Section 2: Orthogonal Analytical Strategies for Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods —techniques that measure sample properties based on different chemical or physical principles. For this compound, a combination of chromatography and spectroscopy is essential.
The primary methods for evaluation are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying and quantifying volatile and semi-volatile impurities.
-
¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy: Provides structural confirmation and can quantify the main component against a certified reference standard.
-
Elemental Analysis (CHN): Confirms the elemental composition and can indicate the presence of inorganic impurities or solvation.[4][5][6]
Section 3: In-Depth Method Comparison & Protocol Walkthrough
High-Performance Liquid Chromatography (HPLC-UV)
-
Principle and Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, its aromatic nature and ketone functionality make it an excellent candidate for reverse-phase HPLC with UV detection. The conjugated system of the indanone provides a strong chromophore, allowing for sensitive detection.
-
Detailed Experimental Protocol:
-
System Preparation: An Agilent 1260 Infinity II or similar HPLC system equipped with a diode array detector (DAD) is used.
-
Column: A C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a robust choice for this type of aromatic ketone.[7]
-
Mobile Phase: A gradient of acetonitrile and water is effective.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, with DAD monitoring from 200-400 nm to check for co-eluting impurities with different spectral profiles.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of acetonitrile.
-
System Suitability: Before analysis, perform a system suitability test (e.g., five replicate injections of the sample) to ensure the system's precision (RSD < 2%).
-
Analysis: Inject 5 µL of the sample. Purity is determined by the area percent method, assuming all components have a similar response factor at 254 nm.
-
-
Data Interpretation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Any peak greater than the reporting threshold (typically 0.05% as per ICH Q3A guidelines) should be reported.[8]
-
Strengths and Limitations:
-
Strengths: High precision, excellent for routine quality control, and capable of separating closely related structural isomers.
-
Limitations: Not suitable for non-UV active or non-volatile impurities. The assumption of equal response factors can introduce bias; for higher accuracy, relative response factors should be determined.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle and Rationale: GC-MS separates compounds based on their volatility and then fragments them into ions, which are sorted by their mass-to-charge ratio. This provides both separation and structural identification. It is particularly effective for identifying residual solvents and volatile by-products that may not be detected by HPLC.
-
Detailed Experimental Protocol:
-
System: An Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: A non-polar column like a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for a wide range of organic compounds.[9]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Injector Temperature: 280 °C (Split mode, 50:1).
-
MSD Transfer Line: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-500 amu.
-
Sample Preparation: Prepare a ~1 mg/mL solution in dichloromethane.
-
-
Data Interpretation: The total ion chromatogram (TIC) is used to assess purity by area percent. The mass spectrum of each impurity peak can be compared against libraries (e.g., NIST) for tentative identification.
-
Strengths and Limitations:
-
Strengths: High sensitivity and specificity, excellent for identifying volatile impurities and confirming molecular weight.
-
Limitations: Not suitable for non-volatile or thermally labile compounds. The indanone itself must be thermally stable under the analysis conditions.
-
Quantitative ¹H NMR (qNMR) Spectroscopy
-
Principle and Rationale: qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[10] It is a primary analytical method that does not rely on the response of the analyte, making it highly accurate.[11]
-
Detailed Experimental Protocol:
-
System: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid is a good choice as its vinyl proton signal (~6.2 ppm) is unlikely to overlap with signals from the analyte.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized indanone.
-
Accurately weigh ~5 mg of the certified maleic acid internal standard into the same vial.
-
Dissolve both in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for quantitative work) to ensure full relaxation.
-
Pulse Angle: 90°.
-
Scans: 8-16 scans for good signal-to-noise.
-
-
Processing: Apply a zero-order phase correction and a baseline correction. Carefully integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and the vinyl proton signal from the maleic acid standard.
-
-
Data Interpretation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Strengths and Limitations:
-
Strengths: Provides an absolute measure of purity, is non-destructive, and offers structural information simultaneously. Can detect non-UV active and non-volatile impurities if they have proton signals.[11]
-
Limitations: Lower sensitivity compared to chromatographic methods. Signal overlap can complicate integration and reduce accuracy.[10]
-
Section 4: Comparative Data Analysis
The following tables summarize the performance of each technique for the analysis of a hypothetical batch of this compound.
Table 1: Comparison of Analytical Method Performance
| Feature | HPLC-UV | GC-MS | Quantitative ¹H-NMR | Elemental Analysis |
| Principle | Chromatographic Separation | Volatility & Mass | Nuclear Resonance | Elemental Composition |
| Primary Use | Purity (% Area) | Impurity ID (Volatiles) | Absolute Purity (%) | Empirical Formula |
| Sensitivity | High (ppm level) | Very High (ppb level) | Moderate (~0.1%) | Low (>0.3% deviation) |
| Specificity | Moderate to High | Very High | High | Low |
| Quantitation | Relative (Area %) | Relative (Area %) | Absolute | Indirect |
| Impurity Type | Non-volatile, UV-active | Volatile, Thermally stable | Soluble impurities | Inorganic, non-protonated |
Table 2: Hypothetical Purity Data for a Synthesized Batch
| Analytical Method | Purity Result (%) | Key Impurities Detected |
| HPLC-UV (Area %) | 99.3% | Unidentified peak at 5.2 min (0.4%), Starting material (0.3%) |
| GC-MS (Area %) | >99.8% | Toluene (residual solvent, 0.1%) |
| Quantitative ¹H-NMR | 98.9 ± 0.4% | Signals consistent with residual grease, water content ~0.2% |
| Elemental Analysis | C: 68.65, H: 6.31 | Theoretical: C: 68.74, H: 6.29. Within acceptable limits (±0.4%).[12] |
Section 5: Integrated Purity Assessment Workflow
A comprehensive purity statement is derived from synthesizing the data from all orthogonal methods. The HPLC result provides the best measure of organic, non-volatile impurities. The GC-MS confirms the absence of significant volatile impurities. The qNMR provides a highly accurate, absolute purity value, accounting for any non-UV active or non-volatile impurities missed by HPLC. Elemental analysis serves as a final check on the overall elemental composition.
The following workflow diagram illustrates a logical approach to purity validation.
Caption: Integrated workflow for purity analysis.
By judiciously applying and interpreting data from these complementary techniques, researchers and drug development professionals can establish a high degree of confidence in the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent scientific endeavors.
References
-
Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link][4]
-
Khan Academy. (n.d.). Analyzing the purity of a mixture (worked example). Retrieved from [Link][5]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 259-265. [Link][6][13]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link][14]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link][15]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link][12]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link][16]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link][8]
-
Pharma Tutor. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link][17]
-
Pauli, G. F., Chen, S. N., & Simmler, C. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method–an Update. Journal of natural products, 75(4), 834-851. [Link][10]
-
ResearchGate. (2015, August 8). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. Retrieved from [Link][18]
-
ResearchGate. (2015, August 5). Quantitative 1H NMR spectroscopy. Retrieved from [Link][19]
-
Gfeller, D., & Gelin, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9233-9234. [Link][11]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link][7]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link][20]
-
ResearchGate. (2004, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link][21]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link][22]
-
Global Journals. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Retrieved from [Link][9]
-
Szychowski, K. A., & Gmiński, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 14, 461–488. [Link][1][2]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link][23]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link][24]
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A Comparative Guide to the Synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Navigating Reproducibility and Alternative Routes
In the landscape of pharmaceutical research and drug development, the synthesis of key intermediates with high fidelity and reproducibility is paramount. 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one stands as a crucial building block for a variety of biologically active molecules. This guide provides an in-depth comparison of the primary synthetic routes to this indanone derivative, offering field-proven insights and experimental data to aid researchers in selecting the most suitable methodology for their needs. We will delve into the nuances of the intramolecular Friedel-Crafts acylation and explore the potential of the Nazarov cyclization as a viable alternative, with a focus on reproducibility, yield, and purity.
Introduction: The Significance of this compound
This compound, a polysubstituted indanone, serves as a versatile scaffold in medicinal chemistry. The indanone core is a privileged structure, appearing in numerous compounds with a wide range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.[1][2] The specific substitution pattern of this particular indanone makes it a valuable precursor for the synthesis of targeted therapeutics, where precise molecular architecture is critical for efficacy and selectivity.
Method 1: Intramolecular Friedel-Crafts Acylation of 3-(2,4-dimethoxyphenyl)propanoic acid
The most common and direct route to this compound is the intramolecular Friedel-Crafts acylation of 3-(2,4-dimethoxyphenyl)propanoic acid. This reaction involves the cyclization of the propanoic acid side chain onto the dimethoxy-substituted aromatic ring, typically promoted by a strong acid catalyst.
The Causality Behind Experimental Choices
The choice of catalyst in a Friedel-Crafts acylation is critical and directly impacts the reaction's success and regioselectivity. Polyphosphoric acid (PPA) is a widely used reagent for such cyclizations due to its strong dehydrating and acidic properties.[3][4] The viscosity of PPA can be advantageous, allowing for reactions to be run at elevated temperatures without the need for high-boiling solvents.
A significant challenge in the synthesis of this compound via this method is the potential for the formation of a regioisomeric byproduct, 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. The cyclization can occur at either of the two available ortho positions to the activating methoxy groups. Research has shown that the concentration of phosphorus pentoxide (P2O5) in PPA can influence the regioselectivity of such cyclizations on electron-rich aromatic rings.[5] Specifically, PPA with a lower P2O5 content tends to favor the formation of the isomer with the electron-donating group meta to the newly formed carbonyl, while a higher P2O5 content favors ortho or para substitution.[5] In the case of 3-(2,4-dimethoxyphenyl)propanoic acid, the desired 4,6-dimethoxy isomer is the result of cyclization at the position para to the 4-methoxy group and ortho to the 2-methoxy group.
Experimental Protocol: Polyphosphoric Acid-Mediated Cyclization
Materials:
-
3-(2,4-dimethoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add 3-(2,4-dimethoxyphenyl)propanoic acid.
-
Carefully add polyphosphoric acid (approximately 10 equivalents by weight) to the flask.
-
Heat the mixture with stirring to 80-90 °C for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Data Presentation
| Parameter | Friedel-Crafts Acylation (PPA) |
| Starting Material | 3-(2,4-dimethoxyphenyl)propanoic acid |
| Key Reagent | Polyphosphoric Acid (PPA) |
| Typical Yield | 60-75% (reported for similar substrates) |
| Purity | >95% after chromatography |
| Key Advantages | Direct, one-pot reaction. |
| Key Disadvantages | Potential for regioisomer formation, viscous reaction mixture, harsh workup. |
Method 2: Nazarov Cyclization - A Promising Alternative
The Nazarov cyclization is an electrocyclic reaction that transforms divinyl ketones into cyclopentenones and can be a powerful alternative for the synthesis of indanones.[6][7][8] This approach involves the construction of a suitable chalcone precursor followed by an acid-catalyzed cyclization. For the synthesis of this compound, the precursor would be (E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one or a related derivative.
The Rationale for the Nazarov Approach
The Nazarov cyclization offers a different strategic approach that can potentially circumvent the regioselectivity issues encountered in the Friedel-Crafts acylation. The connectivity of the indanone ring is predetermined by the structure of the chalcone precursor. Modern variations of the Nazarov cyclization, including microwave-assisted protocols, can lead to significantly reduced reaction times and improved yields.[2][9]
Proposed Experimental Workflow
Caption: Proposed workflow for the synthesis of this compound via a Nazarov cyclization strategy.
Comparative Analysis
| Feature | Friedel-Crafts Acylation | Nazarov Cyclization (Proposed) |
| Regioselectivity | Potentially problematic, requires careful control. | Generally high, determined by precursor synthesis. |
| Number of Steps | Typically one step from the propanoic acid. | Multi-step (chalcone synthesis, cyclization, potential deprotection). |
| Reaction Conditions | Often harsh (high temperature, strong acid). | Can be milder, with options for microwave assistance. |
| Substrate Scope | Generally good for electron-rich systems. | Broad, with many variations of chalcone precursors possible. |
| Reproducibility | Can be sensitive to the quality and composition of PPA. | Generally reproducible if each step is well-defined. |
Conclusion and Future Outlook
Both the intramolecular Friedel-Crafts acylation and the Nazarov cyclization present viable pathways for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher, including scale, desired purity, and available resources.
The Friedel-Crafts approach is more direct but requires careful optimization to control regioselectivity, and its reproducibility can be influenced by the quality of the polyphosphoric acid. The Nazarov cyclization, while involving more synthetic steps, offers greater control over the final product's structure and may be more amenable to modern, milder reaction conditions.
Future research in this area could focus on developing more regioselective and milder catalysts for the Friedel-Crafts cyclization of polysubstituted phenylpropanoic acids. Additionally, the exploration of catalytic, asymmetric Nazarov cyclizations could provide enantioselective routes to chiral indanone derivatives, further expanding the synthetic utility of this important class of molecules.
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A Guide to Spectroscopic Data Comparison: Elucidating the Structure of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive framework for the structural verification of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one by comparing experimentally acquired spectroscopic data against literature values for a closely related isomer. In the field of drug development and synthetic chemistry, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process.
The challenge often lies not in acquiring data, but in its meticulous interpretation, especially when dealing with isomers where subtle differences in spectra can signify major structural changes. This guide will walk through the necessary protocols, present comparative data, and explain the causal relationships between molecular structure and spectroscopic output. Due to a scarcity of published data for the specific 4,6-dimethoxy isomer, this guide will leverage a comparative analysis with the well-documented 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one to demonstrate how spectroscopic nuances can be used for definitive structural elucidation.
Experimental & Analytical Workflow
The process of spectroscopic verification is a systematic workflow. The primary causality behind this multi-step approach is to build a self-validating system where data from orthogonal techniques (NMR, MS, IR) converge to support a single, unambiguous structural hypothesis.
A Comparative Analysis of Methoxy-Substituted 2,3-Dihydro-1H-Inden-1-One Derivatives: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy
An In-Depth Technical Guide
Introduction
The 2,3-dihydro-1H-inden-1-one core is a classic example of a "privileged scaffold" in medicinal chemistry. Its rigid, fused-ring structure serves as an excellent template for the spatial presentation of various pharmacophoric features, leading to a broad spectrum of biological activities.[1] Extensive research has demonstrated the potential of its derivatives as potent agents in oncology, neurodegenerative disorders, and inflammatory diseases.[1][2] The strategic addition of substituents, particularly methoxy groups, is a well-established method for fine-tuning a molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile.
This guide provides a comparative analysis of the in vitro and in vivo efficacy of methoxy-substituted 2,3-dihydro-1H-inden-1-one derivatives. Rather than a simple data sheet, this document is designed to walk researchers and drug development professionals through the logical and experimental progression from initial cell-free and cell-based assays to validation in complex preclinical animal models. We will dissect the causality behind the experimental choices, using examples from the literature to illustrate how in vitro findings guide in vivo study design and how, in turn, in vivo data provides the critical feedback necessary for lead optimization.
Part I: In Vitro Evaluation – Establishing Foundational Activity
The initial phase of drug discovery relies on in vitro assays to efficiently screen compound libraries and establish a baseline of biological activity. These systems offer a controlled environment to probe specific molecular interactions or cellular pathways, providing quantitative data on potency and mechanism of action in a cost-effective and high-throughput manner.
Case Study 1: Anti-Inflammatory Potential of 2-Benzylidene-1-Indanone Derivatives
Inflammation is a complex biological response involving multiple signaling pathways and the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] Derivatives of 2-benzylidene-1-indanone have shown promise in modulating these key inflammatory pathways.[3]
An essential first step is to assess a compound's ability to suppress the inflammatory response in a relevant cell model. Murine macrophages, such as the RAW 264.7 cell line, are frequently used because they can be activated with lipopolysaccharide (LPS) to mimic a bacterial infection, triggering a robust inflammatory cascade.
Experimental Protocol: In Vitro Anti-inflammatory Assay [3]
-
Cell Culture: RAW 264.7 murine macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum and antibiotics, and maintained at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in the culture medium to final working concentrations.
-
Treatment: Macrophages are seeded in 96-well plates. After adherence, they are pre-incubated with various concentrations of the test compounds or a vehicle control (DMSO) for 30-60 minutes.
-
Stimulation: LPS (e.g., 0.5 µg/mL) is added to all wells except the negative control to induce an inflammatory response.
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for cytokine production and release.
-
Quantification: The cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
Data Analysis: The percentage inhibition of cytokine release is calculated relative to the LPS-stimulated vehicle control.
Data Summary: In Vitro Anti-inflammatory Activity
The table below summarizes the in vitro anti-inflammatory activity of a potent 2-benzylidene-1-indanone derivative, compound 8f , compared to the well-known NSAID, Indomethacin.
| Compound | Target | Assay System | Result (% Inhibition) | Reference |
| Compound 8f | TNF-α | LPS-Stimulated Murine Macrophages | 83.73% | [3] |
| Compound 8f | IL-6 | LPS-Stimulated Murine Macrophages | 69.28% | [3] |
| Indomethacin | Prostaglandin Synthesis | (Various) | Potent Inhibitor | [1][2] |
This data demonstrates that Compound 8f is a potent inhibitor of key pro-inflammatory cytokines in a cellular model, establishing its potential as an anti-inflammatory agent and justifying further investigation in vivo.
Diagram: In Vitro Anti-Inflammatory Screening Workflow
Caption: Workflow for in vitro screening of indanone derivatives.
Case Study 2: Acetylcholinesterase (AChE) Inhibition by 5,6-Dimethoxy-1-oxo-indenyl Analogues
In the context of Alzheimer's disease, inhibiting the enzyme Acetylcholinesterase (AChE) is a key therapeutic strategy to increase neurotransmitter levels in the brain.[5] The indanone scaffold has been explored for designing novel AChE inhibitors.[6]
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer, a solution of Acetylthiocholine iodide (ATCI), DTNB (Ellman's reagent), and the test compounds at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add the buffer, test compound solution, and AChE enzyme solution. Incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, ATCI.
-
Detection: The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate). The absorbance of this compound is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of reaction is determined from the change in absorbance. The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is determined.
Data Summary: In Vitro AChE Inhibitory Activity
The following table highlights the potent AChE inhibitory activity of a lead compound from a series of 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-methanone analogues.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 5f | Acetylcholinesterase (AChE) | 2.7 ± 0.01 | [5] |
The low micromolar IC₅₀ value for Compound 5f identifies it as a promising hit for further development as a treatment for Alzheimer's disease.[5]
Part II: In Vivo Validation – Assessing Efficacy in a Systemic Context
While in vitro assays are crucial for initial screening, they cannot predict a compound's behavior in a whole organism. In vivo studies are indispensable for evaluating a drug candidate's overall efficacy, which is influenced by its absorption, distribution, metabolism, excretion (ADME), and potential toxicity.
From In Vitro Anti-Inflammatory Hits to In Vivo Proof-of-Concept
A promising result from the LPS-stimulated macrophage assay (Case Study 1) provides a strong rationale for testing a compound in an animal model of acute inflammation. The carrageenan-induced paw edema model in rats is a standard and well-validated method for this purpose.[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [1][7]
-
Animal Acclimation: Wistar or Sprague-Dawley rats are acclimated to the laboratory environment for at least one week.
-
Grouping and Dosing: Animals are fasted overnight and then divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin), and test groups receiving different doses of the indanone derivative orally or via intraperitoneal injection.
-
Edema Induction: One hour after dosing, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The degree of edema is calculated as the percentage increase in paw volume compared to the baseline. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group.
Data Summary: In Vivo Anti-inflammatory Efficacy
Several 1-indanone derivatives have demonstrated stronger anti-inflammatory activity than the standard drug Indomethacin in this model.
| Compound | Dose | Route | % Inhibition of Paw Edema (at 3h) | Reference |
| Indanone Derivative 64k | (Not specified) | Oral | > 50% | [1] |
| Indanone Derivative 64j | (Not specified) | Oral | > 50% | [1] |
| Indomethacin (Standard) | 10 mg/kg | Oral | ~45-50% | [1] |
These results validate the in vitro findings, demonstrating that the anti-inflammatory effects of these indanone derivatives translate to a complex living system.[1]
Diagram: The In Vitro to In Vivo Translation Pipeline
Caption: Logical progression from in vitro hit to in vivo validation.
Part III: Synthesizing the Data – The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of preclinical testing is to find a correlation between in vitro potency and in vivo efficacy. A strong correlation suggests that the in vitro assay is a good predictor of clinical success and can be used to guide the synthesis of new, improved analogues.
However, a direct correlation is not always observed. A compound that is highly potent in vitro may fail in vivo for several reasons:
-
Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized into inactive forms, or quickly excreted, preventing it from reaching the target tissue at a therapeutic concentration.
-
Lack of Target Engagement: The compound may not distribute to the correct tissue or cellular compartment to interact with its target.
-
Off-Target Toxicity: The compound may cause unforeseen side effects in the whole organism that were not apparent in the simplified in vitro system.
For instance, while the anti-inflammatory compound 8f showed potent inhibition of TNF-α and IL-6 in vitro[3], its in vivo success would depend on its ability to be absorbed and remain stable long enough to exert this effect at the site of inflammation. Conversely, a compound with moderate in vitro potency might exhibit excellent in vivo efficacy due to superior pharmacokinetic properties.
This highlights the iterative nature of drug discovery. If a lead compound fails in vivo, chemists will return to the scaffold, using the in vivo data to inform the design of new derivatives. They might add functional groups to block metabolic sites, improve solubility, or enhance target tissue accumulation, before re-evaluating the new compounds in the established in vitro and in vivo assays.
Conclusion
Methoxy-substituted 2,3-dihydro-1H-inden-1-one derivatives represent a versatile and promising class of molecules with demonstrated potential in treating inflammatory disorders, neurodegenerative diseases, and cancer. This guide illustrates that the journey from a promising chemical structure to a viable drug candidate is a multi-step process that critically depends on a synergistic relationship between in vitro and in vivo evaluation.
In vitro assays provide the essential foundation, allowing for rapid screening and mechanistic insights. However, only through rigorous testing in relevant in vivo models can the true therapeutic potential of a compound be validated. Understanding the correlation—or lack thereof—between these two domains is fundamental to making informed decisions, optimizing lead candidates, and ultimately accelerating the development of novel therapeutics.
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Benchmarking 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one Against Known Acetylcholinesterase Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one, against the enzyme acetylcholinesterase (AChE). Our analysis is grounded in the established inhibitory activities of structurally similar indenone derivatives, suggesting AChE as a plausible therapeutic target for this compound class.[1][2][3][4][5][6][7][8][9][10] We will benchmark this molecule against three well-characterized AChE inhibitors: Donepezil, Galantamine, and Rivastigmine, which are clinically used in the management of Alzheimer's disease.[11][12][13][14] This document is intended for researchers, scientists, and drug development professionals, offering both comparative data and detailed experimental protocols to facilitate independent validation and further investigation.
The Rationale: Why Acetylcholinesterase Inhibition Matters
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[15] This enzymatic degradation terminates the signal transmission at cholinergic synapses. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[15][16] Therefore, the identification and characterization of novel AChE inhibitors remain a significant area of research.
The Comparators: A Look at Established AChE Inhibitors
A comparative analysis requires a baseline established by well-known compounds. For this guide, we have selected three widely recognized AChE inhibitors:
-
Donepezil: A highly selective and reversible inhibitor of AChE.[17][18] It is known for its efficacy in treating the cognitive symptoms of Alzheimer's disease.
-
Galantamine: A reversible, competitive AChE inhibitor.[17][19]
-
Rivastigmine: A pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[20][21][22][23]
Performance Benchmark: A Comparative Analysis of Inhibitory Potency
The primary metric for evaluating the efficacy of an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.
Based on the documented AChE inhibitory activity of structurally related 5,6-dimethoxy-1-indanone derivatives, we can project a hypothetical, yet scientifically plausible, IC50 value for this compound to facilitate a meaningful comparison.[1][2][8][24]
| Compound | Target Enzyme | Reported IC50 Range (nM) | Hypothetical/Reported IC50 (nM) |
| This compound | Acetylcholinesterase (AChE) | N/A | 45.8 (Hypothetical) |
| Donepezil | Acetylcholinesterase (AChE) | 37.6 - 222,230[18][25] | 40.2[18] |
| Galantamine | Acetylcholinesterase (AChE) | 556,010 - 1,270[19][25] | 4960[17] |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 - 4760 | 5100[17] |
Disclaimer: The IC50 value for this compound is a hypothetical projection based on the activity of structurally similar compounds and should be experimentally verified.
Experimental Protocol: Determination of IC50 via Ellman's Assay
To empirically validate the inhibitory potency of this compound and provide a direct comparison with the known inhibitors, the following detailed protocol for an in vitro acetylcholinesterase inhibition assay, based on the Ellman's method, is provided.[15][26][27][28][29][30][31]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
This compound (test compound)
-
Donepezil, Galantamine, Rivastigmine (positive controls)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Solution Preparation:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate (a starting point of 0.1 U/mL is recommended).[26]
-
Test and Control Inhibitor Solutions: Prepare stock solutions of this compound and the known inhibitors (Donepezil, Galantamine, Rivastigmine) in a suitable solvent (e.g., DMSO). Create a series of dilutions in phosphate buffer to achieve a range of final concentrations for the assay.
-
DTNB Solution: Prepare a 3 mM solution of DTNB in phosphate buffer (pH 7-8).[26] Protect this solution from light.
-
ATCI Solution: Prepare a 10 mM solution of acetylthiocholine iodide in deionized water.[26] This solution should be prepared fresh daily.
Assay Procedure (96-well plate format):
-
Plate Setup: To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[15]
-
Inhibitor Addition: Add 10 µL of the various dilutions of the test compound and control inhibitors to the respective sample wells. For control wells (0% inhibition), add 10 µL of phosphate buffer.[15]
-
Enzyme Addition: To all wells except the blank, add 20 µL of the AChE solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.[26][32]
-
Reaction Initiation: To initiate the enzymatic reaction, add 20 µL of the ATCI solution and 20 µL of the DTNB solution to all wells.[26]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes to monitor the reaction kinetics.[15][26]
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Science
To better illustrate the concepts and procedures discussed, the following diagrams are provided.
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Workflow for IC50 Determination using Ellman's Assay.
Conclusion
This guide provides a foundational framework for benchmarking this compound against established acetylcholinesterase inhibitors. The provided hypothetical data, based on structural analogs, suggests that this compound may possess potent AChE inhibitory activity. The detailed experimental protocol offers a clear path for empirical validation. Further studies are warranted to confirm the inhibitory profile of this compound and to explore its therapeutic potential.
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Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives - PubMed. (URL: [Link])
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Acetylcholinesterase Inhibition Assay (Tick or Eel) - Attogene. (URL: [Link])
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AChE activity assay by Ellman method | Download Scientific Diagram - ResearchGate. (URL: [Link])
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In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PubMed Central. (URL: [Link])
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-
Chemical mechanism of Ellman's method | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
As a Senior Application Scientist, my primary objective is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. The procedures outlined here are grounded in federal regulations and best practices, ensuring the safety of laboratory personnel and environmental stewardship. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its classification as a substituted aromatic ketone allows us to infer its hazard profile from analogous structures and establish a conservative and safe disposal protocol.
Hazard Assessment and Characterization
The foundational principle of safe disposal is a thorough understanding of the material's hazards. Based on data from structurally similar indanone compounds, this compound should be handled as a hazardous substance. The primary risks are associated with irritation and potential toxicity.
The rationale for this conservative classification is to preemptively mitigate risks. In the absence of specific toxicological data, treating the compound based on the known hazards of its chemical class (aromatic ketones) is a cornerstone of a robust laboratory safety culture. Like many organic ketones, it should also be considered potentially ignitable.[1]
Table 1: Inferred Hazard Profile based on Analogous Compounds
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source Analogue |
|---|---|---|---|---|
| Acute Toxicity, Oral | центр | Warning | H302: Harmful if swallowed | 4-methoxy-2,3-dihydro-1H-inden-1-one[2] |
| Skin Corrosion/Irritation | центр | Warning | H315: Causes skin irritation | 4-methoxy-2,3-dihydro-1H-inden-1-one[2], 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one[3] |
| Serious Eye Damage/Irritation | центр | Warning | H319: Causes serious eye irritation | 4-methoxy-2,3-dihydro-1H-inden-1-one[2], 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one[3] |
| Specific Target Organ Toxicity (Single Exposure) | центр | Warning | H335: May cause respiratory irritation | 4-methoxy-2,3-dihydro-1H-inden-1-one[2], 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one[3] |
Personal Protective Equipment (PPE) Protocol
Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn. This creates an essential barrier between the researcher and potential exposure.
-
Eye Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory. This is to protect against splashes that could cause serious eye irritation.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves must be inspected for integrity before use and disposed of properly after handling the waste. This prevents skin contact, which may cause irritation.[5]
-
Body Protection: A standard laboratory coat must be worn to protect against incidental skin contact.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[4]
Waste Segregation and Container Management
Proper segregation and containment are critical to prevent dangerous chemical reactions and ensure the waste is accepted by disposal facilities.
Step-by-Step Waste Collection Protocol
-
Select a Compatible Container: Choose a clean, leak-proof container made of a material compatible with organic ketones, such as a glass bottle or a high-density polyethylene (HDPE) carboy.[6] The original product container is often a suitable choice.[6] The container must have a secure, screw-top cap.[7]
-
Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. Federal regulations from the Environmental Protection Agency (EPA) mandate that labels include the words "Hazardous Waste" and a clear identification of the contents.[8]
-
Contents: List "this compound" and any solvents used in the waste stream, including their approximate percentages.
-
Hazard Warning: Indicate the primary hazards (e.g., Irritant, Toxic).[8]
-
-
Accumulate Waste:
-
Use a funnel when transferring liquid waste to the container to prevent spills.
-
Keep the container closed at all times except when actively adding waste.[9] This minimizes the release of vapors and prevents contamination.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
-
Segregate Incompatibles: Store the waste container away from incompatible materials. As a general rule, keep organic waste separate from acids, bases, and oxidizers.[7] This segregation is a crucial safety measure to prevent exothermic reactions, gas generation, or fire.
On-Site Accumulation and Storage
Regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) govern how waste is stored on-site.[11] Laboratories typically use a designated Satellite Accumulation Area (SAA) for short-term storage.
-
Satellite Accumulation Area (SAA): This area must be at or near the point of waste generation and under the control of the laboratory personnel.[7] It should be a designated location, such as a secondary containment tray within a fume hood or a dedicated cabinet. Waste can be stored in an SAA until the container is full or for up to one year, whichever comes first.[7]
Caption: Workflow for accumulating chemical waste in a Satellite Accumulation Area (SAA).
Final Disposal Procedures
Final disposal of hazardous waste must be conducted by trained professionals through your institution's EHS office. Never dispose of this chemical down the drain or in the regular trash.[9]
Full Waste Container Disposal
-
Finalize Labeling: Ensure the hazardous waste label is complete and accurate.
-
Arrange for Pickup: Contact your institution's EHS office or use their designated online system to request a hazardous waste pickup.
-
Documentation: Complete any required waste manifest forms. This documentation creates a "cradle-to-grave" tracking record, as required by the EPA.[8]
-
Professional Disposal: The EHS department will transport the waste to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste contractor.[8] The ultimate disposal method for this type of organic compound is typically high-temperature incineration at a permitted facility.[12][13]
Empty Container Disposal
Empty containers that held this compound must be decontaminated before being discarded.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[9] The volume of the solvent for each rinse should be about 10% of the container's volume.
-
Collect Rinsate: Crucially, the solvent rinsate from all three rinses must be collected and disposed of as hazardous waste in your designated organic solvent waste container.[9]
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent confusion.
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate laboratory waste stream (e.g., broken glass box for glass containers).
Spill Management Protocol
In the event of a spill, a quick and correct response is vital to ensure safety.
-
Small Spill (manageable by lab personnel):
-
Alert: Notify personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
-
Large Spill (requires emergency response):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and notify emergency services (e.g., call 911) and your institution's EHS department.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Caption: Decision tree for responding to a chemical spill in a laboratory setting.
By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with regulatory standards, protecting both themselves and the environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

